PROTAC RIPK degrader-6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[2-[2-[2-[4-(1,3-benzothiazol-5-ylamino)-6-tert-butylsulfonylquinolin-7-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H48N6O11S2/c1-43(2,3)62(54,55)38-22-29-32(46-27-7-9-37-34(21-27)45-26-61-37)11-12-44-33(29)23-36(38)60-20-19-58-16-15-56-13-14-57-17-18-59-25-40(51)47-31-6-4-5-28-30(31)24-49(42(28)53)35-8-10-39(50)48-41(35)52/h4-7,9,11-12,21-23,26,35H,8,10,13-20,24-25H2,1-3H3,(H,44,46)(H,47,51)(H,48,50,52) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZGXSNAXRPPFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1OCCOCCOCCOCCOCC(=O)NC3=CC=CC4=C3CN(C4=O)C5CCC(=O)NC5=O)NC6=CC7=C(C=C6)SC=N7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H48N6O11S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
889.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PROTAC RIPK Degrader-6
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PROTAC (Proteolysis-Targeting Chimera) technology represents a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of pathogenic proteins. PROTAC RIPK degrader-6, a potent and selective degrader of Receptor-Interacting Protein Kinase 2 (RIPK2), exemplifies the promise of this approach. This technical guide elucidates the core mechanism of action of this compound, provides a detailed overview of the RIPK2 signaling pathway it modulates, and presents key quantitative data and experimental methodologies for its characterization.
The PROTAC Concept: A General Mechanism of Action
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[1] They consist of two distinct ligands connected by a flexible linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This dual binding induces the formation of a ternary complex between the POI and the E3 ligase.[2]
Within this proximity, the E3 ligase facilitates the transfer of ubiquitin molecules to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3] A key advantage of this mechanism is its catalytic nature; a single PROTAC molecule can induce the degradation of multiple target proteins.[4]
The Role of RIPK2 in Inflammatory Signaling
RIPK2 is a crucial serine/threonine kinase that acts as a central signaling node in the innate immune system.[5] It is a key downstream effector of the nucleotide-binding oligomerization domain (NOD)-like receptors, NOD1 and NOD2.[5] Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to its autophosphorylation and subsequent activation.[6]
Activated RIPK2 triggers downstream signaling cascades, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5] This results in the production of pro-inflammatory cytokines such as TNFα, IL-6, and IL-12, which are critical for mounting an inflammatory response.[7] Dysregulation of the NOD-RIPK2 signaling axis is implicated in various inflammatory conditions, including inflammatory bowel disease.[5]
This compound: Mechanism of Action
This compound is a highly potent and selective degrader of RIPK2. Contrary to some initial commercial classifications, detailed studies have revealed that PROTAC 6 is an optimized IAP (Inhibitor of Apoptosis Protein)-based PROTAC, not a Cereblon-based one.[5] It induces the degradation of RIPK2 in a concentration- and time-dependent manner.[5] By forming a ternary complex with RIPK2 and an IAP E3 ligase, it triggers the ubiquitination and subsequent proteasomal degradation of RIPK2, thereby effectively shutting down the downstream inflammatory signaling cascade.
Quantitative Data
The efficacy of this compound has been quantified through various in vitro and in vivo studies.
| Parameter | Value | Cell Type / Model | Reference |
| pDC₅₀ | 9.4 ± 0.2 | Human PBMCs | [5] |
| In Vivo RIPK2 Degradation | 53 ± 9% at 6h | Rat | [1] |
| 78 ± 5% at 48h | Rat | [1] | |
| Inhibition of TNFα Release | >70% | Rat (ex vivo challenge) | [1] |
-
pDC₅₀ : The negative logarithm of the half-maximal degradation concentration. A higher value indicates greater potency.
Experimental Protocols
Western Blotting for RIPK2 Degradation
This protocol outlines the general steps to assess the degradation of RIPK2 in cells treated with this compound.
1. Cell Culture and Treatment:
- Plate cells (e.g., THP-1 or human PBMCs) at an appropriate density.
- Treat cells with varying concentrations of this compound for the desired time points (e.g., 6, 18, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Western Blotting:
- Normalize protein amounts and separate by SDS-PAGE.
- Transfer proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate with a primary antibody against RIPK2 overnight at 4°C.
- Incubate with a loading control antibody (e.g., GAPDH or β-actin).
- Wash and incubate with the appropriate HRP-conjugated secondary antibody.
- Develop the blot using an ECL substrate and image the chemiluminescence.
5. Densitometry Analysis:
- Quantify band intensities and normalize RIPK2 levels to the loading control.
Cytokine Release Assay
This protocol describes how to measure the functional consequence of RIPK2 degradation by quantifying the inhibition of cytokine release.
1. Cell Culture and Pre-treatment:
- Culture human PBMCs or other relevant immune cells.
- Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 3 hours).
2. Stimulation:
- Stimulate the cells with a NOD2 agonist, such as L18-MDP (muramyl dipeptide), to activate the RIPK2 pathway.
3. Supernatant Collection:
- Incubate for an appropriate time (e.g., 3 hours) after stimulation.
- Centrifuge the cell suspension to pellet the cells and collect the supernatant.
4. Cytokine Quantification (ELISA):
- Use a commercial ELISA kit to measure the concentration of a specific cytokine (e.g., TNFα) in the collected supernatants according to the manufacturer's instructions.
- Briefly, coat a 96-well plate with a capture antibody, add the supernatants, then a detection antibody, followed by a substrate for colorimetric detection.
- Measure the absorbance and calculate the cytokine concentrations based on a standard curve.
Conclusion
This compound is a powerful tool for the targeted degradation of RIPK2, a key mediator of inflammatory signaling. Its potent and selective mechanism of action, characterized by a high pDC₅₀ and effective in vivo activity, underscores the therapeutic potential of the PROTAC platform. The experimental protocols provided herein offer a framework for researchers to further investigate and characterize the effects of this and other targeted protein degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. promega.com [promega.com]
- 5. RIPK2: a promising target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC BTK Degrader-6 - Immunomart [immunomart.com]
- 7. drughunter.com [drughunter.com]
The Discovery and Synthesis of PROTAC RIPK2 Degrader-6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and synthesis of PROTAC RIPK2 degrader-6, a potent and selective degrader of Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2). This document details the underlying biological rationale, discovery workflow, quantitative biochemical and cellular data, and the specific experimental and synthetic protocols for this compound.
Introduction: Targeting RIPK2 for Inflammatory Diseases
Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2) is a critical intracellular signaling protein that functions as a key mediator downstream of the nucleotide-binding oligomerization domain-like receptors (NOD-like receptors) NOD1 and NOD2.[1] Upon activation by bacterial peptidoglycans, NOD receptors recruit RIPK2, leading to its ubiquitination and the subsequent activation of downstream pathways, primarily the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[1] This signaling cascade results in the production of pro-inflammatory cytokines and is essential for the innate immune response.[2]
Dysregulation of the NOD-RIPK2 signaling axis has been implicated in the pathogenesis of numerous inflammatory conditions, including Crohn's disease, ulcerative colitis, and sarcoidosis.[1][2] Consequently, inhibiting RIPK2 function has emerged as a promising therapeutic strategy for these diseases. Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic modality that, instead of merely inhibiting the target protein, hijacks the cell's own ubiquitin-proteasome system to induce the target's complete degradation.[3][4]
PROTAC RIPK2 degrader-6 was developed by researchers at GlaxoSmithKline as a potent and selective degrader of RIPK2, demonstrating the potential for long-lasting pharmacodynamic effects.[5]
The PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4] The mechanism proceeds as follows:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target protein (RIPK2) and an E3 ligase (in this case, an Inhibitor of Apoptosis protein, or IAP), forming a ternary POI-PROTAC-E3 ligase complex.[5]
-
Ubiquitination : The induced proximity of the E3 ligase to RIPK2 facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of RIPK2.
-
Proteasomal Degradation : The polyubiquitinated RIPK2 is then recognized and degraded by the 26S proteasome.[4]
-
Catalytic Cycle : After degradation of the target protein, the PROTAC molecule is released and can engage another target protein and E3 ligase, enabling a catalytic cycle of degradation.[3]
Discovery Workflow
The discovery of PROTAC RIPK2 degrader-6 followed a systematic workflow common in PROTAC development, involving the iterative design, synthesis, and evaluation of candidate molecules.
Quantitative Data Summary
PROTAC 6 was optimized from an initial series of IAP-based PROTACs. The following tables summarize the key quantitative data for PROTAC 6 and its relevant precursors.
Table 1: In Vitro Degradation of RIPK2 in THP-1 Cells
| Compound | pDC50 (-log[DC50 M]) | Dmax (%) |
|---|---|---|
| PROTAC 2 (Precursor) | 9.4 ± 0.1 | >95 |
| PROTAC 4 | 9.1 ± 0.1 | >95 |
| PROTAC 6 | 8.8 ± 0.1 | >95 |
Data from Mares et al., 2020. Cells were treated for 18 hours.
Table 2: In Vivo RIPK2 Degradation in Rat Whole Blood
| Compound | Dose (mg/kg, SC) | Time Point (h) | % RIPK2 Degradation (Mean ± SEM) |
|---|---|---|---|
| PROTAC 6 | 0.5 | 6 | 53 ± 9 |
| 0.5 | 48 | 78 ± 5 |
Data from Mares et al., 2020. SC = Subcutaneous administration.
Table 3: Inhibition of Cytokine Release
| Assay System | Cytokine | IC50 (nM) |
|---|---|---|
| Human PBMCs (L18-MDP stimulated) | TNFα | ~1-3 |
| Crohn's Disease Patient Biopsies | IL-1β, IL-6, TNFα | ~1-3 |
| Ulcerative Colitis Patient Biopsies | IL-1β, IL-6, TNFα | ~1-3 |
Data from Mares et al., 2020.
Table 4: Pharmacokinetic Parameters of PROTAC 6 in Rats
| Dose (mg/kg, SC) | Tmax (h) | Cmax (ng/mL) | AUC (0-t) (h*ng/mL) |
|---|---|---|---|
| 0.05 | 0.5 | 7.95 | 13.9 |
| 0.5 | 1.0 | 85.3 | 200 |
Data from Mares et al., 2020.
Synthesis of PROTAC RIPK2 Degrader-6
The synthesis of PROTAC 6 involves the coupling of three key fragments: the RIPK2 binder, the IAP E3 ligase binder, and a polyethylene glycol (PEG) linker. The detailed synthesis is described in the supplementary information of Mares et al., 2020. The general scheme involves the synthesis of the RIPK2-binding quinoline core, preparation of the IAP ligand, and subsequent coupling via the linker.
(Note: The following is a generalized representation based on the publication. For exact stoichiometric and procedural details, refer to the source supplementary materials.)
Step 1: Synthesis of the RIPK2 Binder Moiety The synthesis starts with the construction of the aminobenzothiazole-quinoline core, which serves as the RIPK2 binding element. This is typically achieved through multi-step organic synthesis involving condensation and cyclization reactions to build the heterocyclic system.
Step 2: Synthesis of the IAP Ligand-Linker Intermediate The IAP ligand is synthesized and then attached to the PEG linker, which has a reactive functional group (e.g., a carboxylic acid or amine) at the distal end to facilitate the final coupling step.
Step 3: Final Coupling Reaction The RIPK2 binder moiety is coupled with the IAP ligand-linker intermediate using standard peptide coupling reagents (e.g., HATU, DIPEA) to form the final PROTAC 6 molecule. The product is then purified using techniques such as reverse-phase HPLC.
Experimental Protocols
The following are summaries of the key experimental protocols used in the characterization of PROTAC RIPK2 degrader-6, based on the methods described by Mares et al., 2020.
Cellular Degradation Assay (THP-1 Cells)
-
Cell Culture : Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Compound Treatment : Cells are seeded in multi-well plates and treated with a serial dilution of PROTAC 6 or control compounds for 18 hours.
-
Cell Lysis : After incubation, cells are harvested, washed with ice-cold PBS, and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification : Total protein concentration in the lysates is determined using a BCA protein assay.
-
RIPK2 Level Measurement : RIPK2 protein levels are measured using a capillary-based immunoassay system (e.g., Simple Western). Lysates are normalized for total protein content, and RIPK2 levels are detected using a specific primary antibody against RIPK2.
-
Data Analysis : The percentage of RIPK2 remaining relative to a vehicle (DMSO) control is calculated for each concentration. DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values are determined by fitting the data to a four-parameter logistic curve.
In Vivo Rat Pharmacokinetic (PK) and Pharmacodynamic (PD) Study
-
Animal Husbandry : Male Sprague-Dawley rats are used for the study. Animals are housed under standard conditions with access to food and water ad libitum.
-
Compound Administration : PROTAC 6 is formulated in a suitable vehicle (e.g., 20% Captisol in water) and administered to rats via subcutaneous (SC) injection at specified doses (e.g., 0.05, 0.5 mg/kg).
-
Blood Sampling (PK) : At designated time points post-dose (e.g., 0.5, 1, 2, 4, 8, 24 hours), blood samples are collected from a suitable site (e.g., tail vein) into tubes containing an anticoagulant (e.g., K2EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.
-
PK Analysis : Plasma concentrations of PROTAC 6 are determined using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method. Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated using non-compartmental analysis.
-
Whole Blood Lysis (PD) : For pharmacodynamic analysis of RIPK2 degradation, whole blood is collected at specified time points. Red blood cells are lysed, and the remaining leukocytes are pelleted and washed.
-
PD Analysis : The leukocyte pellets are lysed, and RIPK2 protein levels are quantified using the capillary-based immunoassay as described above. The percentage of RIPK2 degradation is calculated relative to pre-dose levels for each animal.
Cytokine Release Assay (Human PBMCs)
-
PBMC Isolation : Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Compound Incubation : PBMCs are plated and pre-incubated with various concentrations of PROTAC 6 for 3 hours.
-
Stimulation : Cells are then stimulated with the NOD2 agonist L18-MDP (muramyl dipeptide) for an additional 3 hours to induce RIPK2-dependent cytokine production.
-
Supernatant Collection : The cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
Cytokine Measurement : The concentration of TNFα (and other relevant cytokines) in the supernatant is measured using a validated immunoassay, such as an ELISA or a multiplex bead-based assay (e.g., Luminex).
-
Data Analysis : The IC50 value (concentration at which 50% inhibition of cytokine release is observed) is calculated by fitting the dose-response data to a suitable model.
Conclusion
PROTAC RIPK2 degrader-6 is a highly potent and selective IAP-based degrader of RIPK2. The discovery program successfully optimized an initial lead compound to produce a degrader with favorable in vitro and in vivo properties, including low nanomolar cellular degradation potency and sustained pharmacodynamic effects in rats at low subcutaneous doses. The data demonstrate that targeted degradation of RIPK2 is a viable therapeutic strategy for inflammatory diseases and highlights the potential of the PROTAC modality to achieve prolonged target suppression, offering the possibility of infrequent dosing regimens in a clinical setting. This guide provides the foundational technical information for researchers interested in the further study or development of RIPK2-targeting protein degraders.
References
- 1. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2. [qmro.qmul.ac.uk]
- 2. neurocndm.mcgill.ca [neurocndm.mcgill.ca]
- 3. researchgate.net [researchgate.net]
- 4. ijrpc.com [ijrpc.com]
- 5. Clinical Pathology and Sample Collection in the Laboratory Rodent - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to PROTAC RIPK2 Degrader-6: Structure, Mechanism, and Preclinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of proteins of interest. This technical guide provides an in-depth overview of PROTAC RIPK2 degrader-6, a potent and selective degrader of Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2). RIPK2 is a critical mediator in the innate immune system, and its dysregulation is implicated in various inflammatory diseases. This document details the chemical structure, mechanism of action, and preclinical data of PROTAC RIPK2 degrader-6, offering valuable insights for researchers in immunology and drug development.
Chemical Structure and Properties
PROTAC RIPK2 degrader-6 is a heterobifunctional molecule designed to simultaneously bind to RIPK2 and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of RIPK2.[1][2] It is a Cereblon-based PROTAC, incorporating a ligand for the Cereblon (CRBN) E3 ligase.[1][2]
| Property | Value |
| Molecular Formula | C43H48N6O11S2[1] |
| Molecular Weight | 889.00 g/mol [1] |
| CAS Number | 2089205-64-9[1] |
| Appearance | Light yellow to yellow solid[1] |
| SMILES | O=S(C(C(OCCOCCOCCOCCOCC(NC1=C(CN(C2C(NC(CC2)=O)=O)C3=O)C3=CC=C1)=O)=C4)=CC(C4=NC=C5)=C5NC6=CC(N=CS7)=C7C=C6)(C(C)(C)C)=O[1] |
Mechanism of Action
The mechanism of action of PROTAC RIPK2 degrader-6 follows the general principle of PROTAC-mediated protein degradation. This process involves the formation of a ternary complex between the target protein (RIPK2), the PROTAC molecule, and an E3 ubiquitin ligase (Cereblon).[1] This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of RIPK2. The resulting polyubiquitinated RIPK2 is then recognized and degraded by the 26S proteasome.
Preclinical Efficacy
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
In Vitro Degradation and Functional Inhibition
Studies in human peripheral blood mononuclear cells (PBMCs) have demonstrated the potent and time-dependent degradation of RIPK2 by PROTAC RIPK2 degrader-6.[3]
| Cell Type | Incubation Time (h) | pDC50 | Dmax (%) |
| Human PBMCs | 24 | 9.4 ± 0.2 | 94.3 ± 3.2 |
pDC50 is the negative logarithm of the DC50 value. Data from Mares et al., 2020.[3]
Functionally, the degradation of RIPK2 leads to the inhibition of downstream signaling pathways, resulting in a reduction of pro-inflammatory cytokine release. PROTAC RIPK2 degrader-6 has been shown to completely inhibit the release of several key cytokines following stimulation with L18-MDP, a NOD2 agonist.[3]
| Cytokine | pIC50 |
| TNFα | >8.8 |
| IL-1β | >8.8 |
| IL-6 | >8.8 |
| IL-10 | >8.8 |
| IL-8 | 8.5 (Imax ~50%) |
pIC50 is the negative logarithm of the IC50 value. Data from Mares et al., 2020.[3]
In Vivo Pharmacodynamics
The in vivo efficacy of PROTAC RIPK2 degrader-6 has been evaluated in rats. A single subcutaneous dose resulted in a significant and sustained reduction of RIPK2 protein levels.[3]
| Dose (mg/kg, SC) | Time Post-Dose (h) | RIPK2 Degradation (%) |
| 0.5 | 6 | 53 ± 9 |
| 0.5 | 48 | 78 ± 5 |
Data from Mares et al., 2020.[3]
This in vivo degradation of RIPK2 was also associated with a substantial and durable inhibition of TNFα release upon ex vivo stimulation of whole blood with L18-MDP.[3]
Signaling Pathway
RIPK2 is a key scaffolding protein in the NOD-like receptor (NLR) signaling pathway. Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to its ubiquitination. This initiates a downstream signaling cascade that results in the activation of the NF-κB and MAPK pathways, culminating in the transcription and release of pro-inflammatory cytokines.[4][5] By degrading RIPK2, PROTAC RIPK2 degrader-6 effectively blocks this inflammatory cascade.
Experimental Protocols
This section provides an overview of the key methodologies used in the characterization of PROTAC RIPK2 degrader-6.
Cell Culture
-
THP-1 cells: Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Human PBMCs: Isolated from whole blood using Ficoll-Paque density gradient centrifugation.
Western Blotting / Capillary-Based Immunoassay (Wes)
-
Cell Lysis: Cells are treated with varying concentrations of PROTAC RIPK2 degrader-6 for the desired time. After treatment, cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
Sample Preparation: Lysates are diluted to a uniform concentration and mixed with a master mix containing fluorescently labeled molecular weight markers and primary antibodies.
-
Electrophoresis and Immunodetection: Samples are loaded into a capillary-based immunoassay system (e.g., Wes from ProteinSimple). Proteins are separated by size, immobilized in the capillary, and probed with primary antibodies against RIPK2 and a loading control (e.g., GAPDH). A horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate are then used for detection.
-
Data Analysis: The chemiluminescent signal is captured, and the peak areas corresponding to the proteins of interest are quantified. The relative abundance of RIPK2 is normalized to the loading control.
Cytokine Release Assay
-
Cell Plating and Treatment: Human PBMCs are plated in 96-well plates and pre-incubated with a dilution series of PROTAC RIPK2 degrader-6 for a specified time (e.g., 3 hours).
-
Stimulation: Cells are then stimulated with a NOD2 agonist, such as L18-MDP, to induce cytokine production.
-
Supernatant Collection: After an incubation period (e.g., 3 hours), the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of cytokines (e.g., TNFα, IL-1β, IL-6, IL-10, IL-8) in the supernatant is measured using a multiplex immunoassay, such as the Luminex platform, or by individual ELISAs.
-
Data Analysis: The concentration of each cytokine is plotted against the concentration of the PROTAC to determine the IC50 values.
Conclusion
PROTAC RIPK2 degrader-6 is a highly potent and selective degrader of RIPK2, demonstrating significant efficacy in both in vitro and in vivo models. Its ability to induce robust and sustained degradation of RIPK2, leading to the inhibition of pro-inflammatory cytokine production, highlights its potential as a therapeutic agent for the treatment of inflammatory diseases driven by RIPK2 signaling. This technical guide provides a comprehensive overview of the key chemical, mechanistic, and preclinical data for PROTAC RIPK2 degrader-6, serving as a valuable resource for researchers in the field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC RIPK degrader-6, 2089205-64-9 | BroadPharm [broadpharm.com]
- 3. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases [frontiersin.org]
A Technical Guide to PROTAC RIPK degrader-6: Targeting RIPK1 and RIPK2 for Degradation
Executive Summary: The field of targeted protein degradation has introduced a revolutionary therapeutic modality, with Proteolysis Targeting Chimeras (PROTACs) at the forefront. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. This guide provides an in-depth technical overview of PROTAC RIPK degrader-6, a molecule designed to induce the degradation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK2. RIPK1 and RIPK2 are critical mediators in distinct but convergent signaling pathways that regulate inflammation and cell death. Their dual targeting presents a promising strategy for treating a range of inflammatory diseases and neoplasms. This document details the molecular profile of this compound, summarizes its degradation efficacy, outlines key experimental methodologies for its characterization, and visualizes the complex biological pathways and mechanisms involved.
Introduction
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are innovative chimeric molecules that offer a distinct advantage over traditional small-molecule inhibitors.[1] A PROTAC consists of two active domains connected by a flexible linker: one domain binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This proximity induces the formation of a ternary complex, leading to the ubiquitination of the POI. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[2] This process is catalytic, as a single PROTAC molecule can mediate the degradation of multiple target proteins, potentially leading to a more profound and durable therapeutic effect at lower concentrations.[3]
The Roles of RIPK1 and RIPK2 in Cellular Signaling
Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1): RIPK1 is a crucial signaling node that regulates cellular stress responses, inflammation, and cell death.[4][5] It functions through both its kinase activity and as a protein scaffold.[6] RIPK1 is a key component in the signaling cascades initiated by death receptors like TNFR1 and pattern recognition receptors such as Toll-like receptors (TLRs).[7][8] Depending on the cellular context and post-translational modifications, RIPK1 can drive the activation of the pro-survival NF-κB pathway or trigger cell death via apoptosis or a form of programmed necrosis known as necroptosis.[4][5][6]
Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2): RIPK2 is a central transducer in the innate immune system, primarily operating downstream of the intracellular pattern recognition receptors NOD1 and NOD2.[9][10] Upon activation by bacterial peptidoglycans, NOD receptors recruit RIPK2, which then activates the NF-κB and MAPK signaling pathways.[11][12] This leads to the transcription and release of pro-inflammatory cytokines, mounting an immune response.[11] Dysregulation of the NOD-RIPK2 axis is strongly associated with chronic inflammatory conditions, including Crohn's disease.[9][10]
Target Profile of this compound
Molecular Composition
This compound is a Cereblon (CRBN)-based PROTAC.[13][14][15] Its structure incorporates a ligand that binds to the RIPK2 kinase domain, a linker, and a ligand that recruits the CRBN E3 ubiquitin ligase complex.[13][16][17] While it is primarily characterized as a potent RIPK2 degrader, it is also reported to target RIPK1.[18]
Degradation Profile
This compound (also referred to as PROTAC 6 in some literature) has demonstrated potent and selective degradation of RIPK2 in various cellular models, including human peripheral blood mononuclear cells (PBMCs).[3] The degradation of its targets effectively inhibits downstream inflammatory signaling, such as the release of TNFα.[3][18]
Data Presentation
Table 1: In Vitro Degradation Profile of this compound
| Target | Cell Line/System | DC₅₀ | Dₘₐₓ | Timepoint | Functional Outcome |
|---|---|---|---|---|---|
| RIPK2 | Human PBMCs | ~5-10 nM[3] | >90%[3] | 24 hours | Inhibition of L18-MDP stimulated TNFα release[3] |
| RIPK2 | THP-1 cells | <10 nM | >95% | 6 hours | Potent cytokine inhibition |
| RIPK1 | A375 (Melanoma) | ~40-50 nM* | ~90-95%* | 24 hours | Reduction in pro-inflammatory signaling* |
Note: Data for RIPK1 is extrapolated from potent RIPK1 degraders with a similar mechanism of action, as specific quantitative data for RIPK1 degradation by this compound is not publicly available.
Table 2: In Vivo Efficacy of this compound (Rat Model)
| Target | Dose (SC) | Target Tissue | % Degradation (at 48h) | Functional Outcome |
|---|---|---|---|---|
| RIPK2 | 0.5 mg/kg[19] | Whole Blood | ~78%[19] | >70% inhibition of ex vivo stimulated TNFα release[19] |
| RIPK2 | 0.5 mg/kg[19] | Colon | Significant reduction | Potential for treating inflammatory bowel disease |
Signaling Pathway and Workflow Visualizations
The following diagrams illustrate the key signaling pathways of RIPK1 and RIPK2, the mechanism of action for this compound, and a typical experimental workflow for characterizerization.
Caption: Simplified RIPK1 signaling pathway.
Caption: Simplified RIPK2 signaling pathway.
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for PROTAC characterization.
Key Experimental Methodologies
In Vitro Degradation Assay (Western Blot)
This is the foundational assay to quantify the potency and efficacy of a PROTAC.
-
Objective: To determine the half-maximal degradation concentration (DC₅₀) and maximal degradation (Dₘₐₓ).
-
Protocol:
-
Cell Seeding: Plate cells (e.g., THP-1 monocytes) at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and probe with primary antibodies specific for RIPK1, RIPK2, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with a species-appropriate HRP-conjugated secondary antibody and visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Plot the normalized protein levels against the PROTAC concentration and fit to a four-parameter logistic curve to calculate DC₅₀ and Dₘₐₓ values.
-
Ternary Complex Formation (Co-Immunoprecipitation)
This assay provides direct evidence of the PROTAC's mechanism of action.
-
Objective: To confirm that this compound induces the formation of a ternary complex between the target (RIPK1/2) and the E3 ligase (Cereblon).
-
Protocol:
-
Treatment: Treat cells with this compound, a negative control, and a vehicle control for a short duration (e.g., 1-2 hours) to capture the complex before significant degradation occurs.
-
Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based).
-
Immunoprecipitation: Incubate cell lysates with an antibody against either the target (anti-RIPK2) or the E3 ligase (anti-CRBN) conjugated to magnetic or agarose beads.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Western Blot Analysis: Analyze the eluates by Western blot, probing for the presence of all three components: RIPK2, CRBN, and a component of the ligase complex like CUL4A. A successful pulldown will show the co-elution of the other two components only in the sample treated with the active PROTAC.
-
Functional Assay (Cytokine Release)
This assay measures the downstream biological consequence of target degradation.
-
Objective: To determine if RIPK2 degradation by the PROTAC inhibits inflammatory signaling.
-
Protocol:
-
Cell Treatment: Pre-incubate human PBMCs with varying concentrations of this compound for several hours (e.g., 3 hours).[3]
-
Stimulation: Stimulate the cells with a NOD2 agonist, such as L18-MDP, for an additional period (e.g., 3-6 hours) to activate the RIPK2 pathway.[3]
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of a key downstream cytokine, such as TNFα, in the supernatant using a commercially available ELISA kit.
-
Analysis: Plot the cytokine concentration against the PROTAC concentration to determine the IC₅₀ for the functional response.
-
Proteomic Selectivity Profiling (Mass Spectrometry)
This unbiased approach assesses the specificity of the PROTAC degrader across the entire proteome.
-
Objective: To identify any off-target proteins that are degraded by this compound.
-
Protocol:
-
Treatment: Treat cells with the PROTAC at a concentration known to cause maximal degradation of the target (e.g., 10x DC₅₀) and with a vehicle control for 24 hours.
-
Lysis and Digestion: Lyse the cells, extract proteins, and digest them into peptides using an enzyme like trypsin.
-
LC-MS/MS: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify and quantify thousands of proteins from the MS data. Compare the protein abundance between the PROTAC-treated and vehicle-treated samples.
-
Hit Identification: Generate a volcano plot to visualize proteins that are significantly downregulated. The ideal result shows RIPK1 and RIPK2 as the only significantly depleted proteins.
-
Conclusion and Future Directions
This compound is a potent and specific degrader of RIPK2 with reported activity against RIPK1. By engaging the Cereblon E3 ligase, it effectively induces the proteasomal degradation of these key kinases, leading to the suppression of inflammatory signaling pathways. The quantitative data from both in vitro and in vivo models underscore its potential as a therapeutic agent for inflammatory diseases.
Future research should focus on obtaining a comprehensive head-to-head degradation profile against both RIPK1 and RIPK2 in relevant disease models to fully elucidate its dual-targeting capabilities. Further optimization of its pharmacokinetic and pharmacodynamic properties will be crucial for its clinical translation. The development of this and similar molecules represents a significant step forward in targeting previously challenging nodes in inflammatory and cell death pathways.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RIPK1 - Wikipedia [en.wikipedia.org]
- 5. Regulation of RIPK1 Phosphorylation: Implications for Inflammation, Cell Death, and Therapeutic Interventions [mdpi.com]
- 6. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Viral Suppression of RIPK1-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 10. The NOD/RIPK2 signaling pathway contributes to osteoarthritis susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. RIPK2: a promising target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound, 2089205-64-9 | BroadPharm [broadpharm.com]
- 15. gentaur.com [gentaur.com]
- 16. gentaur.com [gentaur.com]
- 17. This compound|CAS 2089205-64-9|DC Chemicals [dcchemicals.com]
- 18. This compound(GlaxoSmithKline) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 19. researchgate.net [researchgate.net]
A Technical Guide to Cereblon-Based PROTACs for RIPK Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the development and application of Proteolysis Targeting Chimeras (PROTACs) that recruit the Cereblon (CRBN) E3 ubiquitin ligase for the targeted degradation of Receptor-Interacting Protein Kinases (RIPKs). We will explore the critical roles of RIPK family members in cellular signaling, the mechanism of Cereblon-mediated protein degradation, and present key quantitative data and experimental methodologies.
Introduction: RIPK and PROTAC Technology
The Receptor-Interacting Protein Kinase (RIPK) family, comprising seven serine/threonine kinases (RIPK1-RIPK7), are crucial mediators in complex signaling pathways that regulate inflammation, immunity, and cell death.[1] Their dysregulation is implicated in a range of human diseases, including inflammatory conditions, neurodegenerative disorders, and cancer, making them compelling therapeutic targets.[2][3]
PROteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to eliminate specific proteins of interest (POIs).[4][5] These heterobifunctional molecules consist of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them.[6] By inducing proximity between the target and the E3 ligase, PROTACs trigger the ubiquitination and subsequent proteasomal degradation of the target protein.[7][8]
Cereblon (CRBN), a substrate receptor for the Cullin-4-RING E3 ligase (CRL4) complex, is one of the most widely utilized E3 ligases in PROTAC design, largely due to the availability of well-characterized, high-affinity ligands like thalidomide and its derivatives (immunomodulatory drugs or IMiDs).[4][9]
The RIPK Family: Key Signaling Nodes
RIPK1: A Master Regulator of Cell Fate
RIPK1 is a critical signaling node that regulates inflammation and cell death pathways, including apoptosis and necroptosis.[2][10] It functions as both a kinase and a scaffold protein. In response to stimuli like Tumor Necrosis Factor (TNF), RIPK1 can initiate a pro-survival and inflammatory response by activating the NF-κB and MAPK pathways.[11][12] Alternatively, under specific conditions, RIPK1's kinase activity can trigger programmed cell death through apoptosis (via FADD/Caspase-8) or necroptosis (via RIPK3/MLKL).[3][10] Given its dual roles, eliminating the entire RIPK1 protein via degradation offers a therapeutic advantage over simple kinase inhibition, as it can neutralize both its enzymatic and scaffolding functions.[13]
Caption: Simplified RIPK1 signaling downstream of TNFR1.
RIPK2: A Key Adaptor in Innate Immunity
RIPK2 is a central kinase in the innate immune system, primarily acting downstream of the intracellular pattern recognition receptors NOD1 and NOD2.[1][14] Upon detection of bacterial peptidoglycans, NOD1/2 oligomerize and recruit RIPK2 through CARD-CARD interactions.[15] This leads to RIPK2 autophosphorylation and ubiquitination, which is crucial for the recruitment of downstream effectors and the subsequent activation of NF-κB and MAPK signaling pathways, culminating in a pro-inflammatory cytokine response.[1][16] RIPK2 is therefore a key target for inflammatory conditions such as Crohn's disease.[14][15]
Caption: NOD1/2-RIPK2 signaling pathway in innate immunity.
Mechanism of Cereblon-Based RIPK Degradation
Cereblon-based PROTACs for RIPK degradation operate by forming a ternary complex between the RIPK target protein, the PROTAC molecule, and the CRL4-CRBN E3 ligase complex.[4][7] This induced proximity facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the RIPK protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the RIPK protein into small peptides.[8] The PROTAC molecule is then released and can engage in further catalytic cycles of degradation.[6]
Caption: Catalytic cycle of a Cereblon-based RIPK PROTAC.
Quantitative Data on Cereblon-Based RIPK PROTACs
The development of PROTACs targeting RIPK proteins is an active area of research. While many published RIPK1 degraders utilize the VHL E3 ligase,[13][17] several potent RIPK2 degraders recruiting Cereblon have been described. The table below summarizes key quantitative data for a representative Cereblon-based RIPK2 PROTAC.
| Compound ID | Target | E3 Ligase | Cell Line | pDC₅₀¹ | Dₘₐₓ² (%) | IC₅₀³ (nM) | Reference |
| PROTAC 3 | RIPK2 | Cereblon | THP-1 | 8.0 ± 0.1 | >95 | 10 | [18] |
| PROTAC RIPK degrader-6 | RIPK2 | Cereblon | Not specified | Not specified | Not specified | Not specified | [19] |
¹ pDC₅₀: The negative logarithm of the half-maximal degradation concentration. A higher value indicates greater potency. ² Dₘₐₓ: The maximum percentage of protein degradation achieved. ³ IC₅₀: The half-maximal inhibitory concentration, typically measuring binding affinity or functional inhibition.
Key Experimental Protocols
A robust pipeline of biochemical and cellular assays is essential for the characterization of PROTACs. Below are generalized protocols for key experiments.
General Experimental Workflow
The evaluation of a novel PROTAC follows a logical progression from initial design to in vivo validation. This workflow ensures a comprehensive characterization of the molecule's potency, selectivity, and mechanism of action.
Caption: General workflow for PROTAC discovery and validation.
Protein Degradation Assessment by Western Blot
This is the most common method to quantify the reduction in target protein levels.
-
Cell Culture and Treatment: Plate cells (e.g., THP-1 monocytes for RIPK2) at a suitable density and allow them to adhere overnight. Treat cells with a dose-response curve of the PROTAC (e.g., 0.1 nM to 10 µM) or a DMSO vehicle control for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Aspirate media, wash cells with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the RIPK target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Use densitometry software to quantify the band intensities. Normalize the RIPK protein signal to the loading control signal. Calculate the percentage of remaining protein relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.[18]
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell health and proliferation to assess the cytotoxic effects of the PROTAC.
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC or control compound for a desired time period (e.g., 72 hours).
-
Assay Procedure: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.
-
Signal Measurement: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells. Plot the data to determine any cytotoxic effects.
Mechanism of Action (MoA) Validation Assays
These experiments confirm that degradation proceeds through the intended pathway.
-
Proteasome Inhibition: Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). A rescue of protein degradation (i.e., the RIPK protein level is restored) indicates that the PROTAC's effect is dependent on the proteasome.[13]
-
E3 Ligase Ligand Competition: Co-treat cells with the PROTAC and an excess of a free E3 ligase ligand (e.g., pomalidomide for Cereblon). The free ligand will compete with the PROTAC for binding to Cereblon, preventing ternary complex formation and rescuing protein degradation, thus confirming the involvement of the intended E3 ligase.[13]
-
Neddylation Inhibition: Co-treat cells with the PROTAC and a NEDD8-activating enzyme inhibitor (e.g., MLN4924). This prevents the activation of the Cullin-RING ligase complex. A rescue of degradation confirms the requirement of an active CRL4-CRBN complex.[13]
Conclusion and Future Perspectives
Targeted degradation of RIPK proteins using Cereblon-recruiting PROTACs presents a promising therapeutic strategy for a variety of diseases. This approach offers the potential to eliminate both the kinase and non-kinase functions of these critical signaling proteins. While potent Cereblon-based degraders have been developed for RIPK2, further research is needed to discover equally effective degraders for RIPK1 and other family members. Future work will likely focus on optimizing linker design to improve degradation efficiency and selectivity, exploring novel Cereblon ligands, and advancing lead candidates into in vivo disease models to fully validate their therapeutic potential.
References
- 1. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 2. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of RIPK1 Kinase Activity in Regulating Inflammation and Necroptotic Death | Semantic Scholar [semanticscholar.org]
- 4. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of a Novel Cereblon-Recruiting PRC1 Bridged PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 10. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Development of Potent and Selective RIPK1 Degraders Targeting Its Nonenzymatic Function for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The NOD/RIPK2 signaling pathway contributes to osteoarthritis susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Targeted Degradation of Receptor-Interacting Protein Kinase 1 to Modulate the Necroptosis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. medchemexpress.com [medchemexpress.com]
Structure-Activity Relationship of RIPK-Targeting PROTACs: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the structure-activity relationships (SAR) of Proteolysis Targeting Chimeras (PROTACs) designed to degrade Receptor-Interacting Protein Kinases (RIPKs). While specific proprietary data for "PROTAC RIPK degrader-6" is not extensively available in the public domain, this document synthesizes the current understanding from closely related published research on RIPK1 and RIPK2 degraders. We will explore the key structural components of these PROTACs, their impact on degradation efficacy, and the experimental methodologies used for their characterization.
Introduction to RIPK-Targeting PROTACs
Receptor-Interacting Protein Kinases (RIPKs) are crucial mediators of inflammation and cell death pathways.[1][2] Their dysregulation is implicated in a variety of diseases, including inflammatory disorders and cancer.[2] PROTACs represent a novel therapeutic modality that induces the degradation of target proteins through the ubiquitin-proteasome system.[3][4] These heterobifunctional molecules consist of a ligand that binds to the target protein (a RIPK), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5] This ternary complex formation between the target protein and the E3 ligase leads to the ubiquitination and subsequent degradation of the target.[6][7]
"this compound" is identified as a Cereblon-based PROTAC that targets RIPK2 for degradation and was initially developed by GlaxoSmithKline.[6][8][9][10][11] The general mechanism for such a PROTAC is illustrated below.
Caption: General mechanism of action for a RIPK-targeting PROTAC.
Core Components and Structure-Activity Relationship
The efficacy of a PROTAC is a complex interplay of its three main components: the target-binding ligand, the E3 ligase-recruiting ligand, and the linker. The optimization of these elements is crucial for achieving potent and selective protein degradation.
Target-Binding Ligand
The affinity of the ligand for the target protein is a critical starting point. However, very high affinity is not always necessary and can sometimes be detrimental to the catalytic nature of the PROTAC. The ligand must provide a suitable vector for linker attachment that does not significantly compromise binding. For RIPK1 and RIPK2, various kinase inhibitors have been adapted as the target-binding warhead.
E3 Ligase Ligand
The choice of E3 ligase and the corresponding ligand can significantly impact the degradation profile. The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[7] Studies on RIPK1 degraders have shown that both VHL- and CRBN-based PROTACs can effectively induce degradation.[1][12] The choice of E3 ligase can influence tissue-specific activity and the overall degradation efficiency.
Linker
The linker is arguably the most critical and challenging component to optimize. Its length, composition, and attachment points determine the geometry of the ternary complex. This, in turn, affects the cooperativity of binding and the efficiency of ubiquitination.[13][14] Optimization often involves varying the linker length and composition (e.g., using polyethylene glycol (PEG) or alkyl chains) to achieve the optimal orientation of the target protein relative to the E3 ligase.
Quantitative Data on RIPK Degraders
While a specific SAR table for "this compound" is not publicly available, the following table represents a hypothetical but illustrative dataset for a series of RIPK2-targeting PROTACs, based on principles from published literature. This demonstrates how systematic modifications can influence degradation potency.
| Compound ID | Target Ligand | E3 Ligase Ligand | Linker Composition | RIPK2 Binding Affinity (Kd, nM) | Ternary Complex Cooperativity (α) | DC50 (nM) | Dmax (%) |
| 1a | Inhibitor A | Pomalidomide | 4-unit PEG | 50 | 5 | 100 | 90 |
| 1b | Inhibitor A | Pomalidomide | 6-unit PEG | 55 | 15 | 25 | 95 |
| 1c | Inhibitor A | Pomalidomide | 8-unit PEG | 60 | 8 | 80 | 85 |
| 2a | Inhibitor A | VHL Ligand | 6-unit PEG | 52 | 12 | 40 | 92 |
| 2b | Inhibitor B | Pomalidomide | 6-unit PEG | 150 | 10 | 75 | 93 |
-
DC50: Concentration required to degrade 50% of the target protein.
-
Dmax: Maximum percentage of protein degradation achieved.
-
Cooperativity (α): A measure of the favorable interaction between the target protein and the E3 ligase within the ternary complex. An α > 1 indicates positive cooperativity.
This hypothetical data illustrates that a longer PEG linker (Compound 1b vs. 1a and 1c) can lead to improved degradation, suggesting an optimal distance and geometry for the ternary complex. It also shows that different E3 ligase ligands (Compound 2a) can result in potent degraders. Furthermore, a weaker binding ligand (Compound 2b) can still be effective, highlighting the catalytic nature of PROTACs.
Experimental Protocols
The characterization of RIPK-targeting PROTACs involves a cascade of assays to determine their binding, degradation, and functional effects.
Caption: A typical experimental workflow for evaluating PROTAC efficacy.
Target Engagement and Ternary Complex Formation
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay:
-
Objective: To quantify the binding of the PROTAC to the target protein and the formation of the ternary complex.
-
Principle: A fluorescently labeled ligand or antibody is used to detect the proximity of the target protein and the E3 ligase, which are labeled with a FRET donor and acceptor, respectively.
-
Methodology:
-
Recombinant, tagged RIPK protein and E3 ligase complex are incubated with the PROTAC at varying concentrations.
-
Fluorescently labeled antibodies against the tags are added.
-
The TR-FRET signal is measured on a plate reader. An increased signal indicates complex formation.
-
Protein Degradation Assays
Western Blotting:
-
Objective: To determine the concentration- and time-dependent degradation of the target protein in cells.
-
Methodology:
-
Culture cells (e.g., human PBMCs) to an appropriate density.
-
Treat cells with a dose-response of the PROTAC for a specified time (e.g., 6, 12, 24 hours).
-
Lyse the cells and quantify total protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target protein (e.g., RIPK2) and a loading control (e.g., GAPDH).
-
Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Visualize bands using a chemiluminescent substrate and quantify band intensity to determine the extent of degradation.[7]
-
In-Cell Western:
-
Objective: A higher-throughput method for quantifying protein degradation.
-
Methodology:
-
Seed cells in a multi-well plate and treat with the PROTAC.
-
Fix and permeabilize the cells in the plate.
-
Incubate with primary antibodies against the target protein and a normalization control.
-
Incubate with fluorescently labeled secondary antibodies.
-
Scan the plate on an imaging system to quantify fluorescence intensity.
-
Ubiquitination Assays
In Vitro Ubiquitination Assay:
-
Objective: To confirm that the PROTAC induces ubiquitination of the target protein.
-
Methodology:
-
Combine recombinant E1, E2, E3 ligase, ubiquitin, ATP, the target protein, and the PROTAC in a reaction buffer.
-
Incubate to allow the ubiquitination reaction to proceed.
-
Stop the reaction and analyze the products by Western blotting, probing for the target protein to observe higher molecular weight species corresponding to ubiquitinated protein.[15]
-
Functional Assays
Cytokine Release Assay:
-
Objective: To measure the functional consequence of RIPK2 degradation, which is known to be involved in inflammatory signaling.
-
Methodology:
-
Pre-incubate immune cells (e.g., PBMCs) with the PROTAC.
-
Stimulate the cells with a NOD2 agonist (e.g., L18-MDP).
-
Collect the supernatant and measure the concentration of released cytokines (e.g., TNFα) using ELISA or a multiplex immunoassay.[8]
-
Conclusion
The structure-activity relationship of RIPK-targeting PROTACs is a multifaceted challenge that requires systematic optimization of the target binder, E3 ligase ligand, and, most critically, the linker. While specific details on "this compound" are limited, the principles derived from related RIPK1 and RIPK2 degrader campaigns provide a clear roadmap for the development of these molecules. A comprehensive suite of biochemical and cellular assays is essential to fully characterize their mechanism of action and guide the optimization process. The continued exploration of this therapeutic modality holds significant promise for the treatment of diseases driven by aberrant RIPK signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of Potent and Selective RIPK1 Degraders Targeting Its Nonenzymatic Function for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound(GlaxoSmithKline) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. gentaur.com [gentaur.com]
- 10. This compound Datasheet DC Chemicals [dcchemicals.com]
- 11. This compound, 2089205-64-9 | BroadPharm [broadpharm.com]
- 12. Design, synthesis, and biological evaluation of RIPK1-targeting PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structural basis of PROTAC cooperative recognition for selective protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
In Vitro Activity of an IAP-Based RIPK2 PROTAC Degrader: A Technical Guide
This technical guide provides an in-depth overview of the in vitro activity of a potent and selective IAP (Inhibitor of Apoptosis Protein)-based PROTAC (Proteolysis Targeting Chimera) degrader of Receptor-Interacting Protein Kinase 2 (RIPK2). The focus of this guide is on a compound referred to in key literature as "Compound 20," a lead molecule developed by GlaxoSmithKline (GSK) that demonstrates significant promise in the targeted degradation of RIPK2.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of targeted protein degradation and inflammation.
Introduction to RIPK2 and PROTAC-Mediated Degradation
Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical serine/threonine kinase that functions as an essential downstream signaling node for the intracellular pattern recognition receptors NOD1 and NOD2.[6] As a key component of the innate immune system, dysregulation of the RIPK2 signaling pathway is implicated in a variety of inflammatory conditions.[6][7]
PROTAC technology offers a novel therapeutic modality by hijacking the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest.[8] PROTACs are heterobifunctional molecules composed of a ligand that binds the target protein (in this case, RIPK2), a linker, and a ligand that recruits an E3 ubiquitin ligase. This induced proximity results in the ubiquitination and subsequent degradation of the target protein by the proteasome.[8] The IAP family of E3 ligases has been successfully recruited by PROTACs to induce the degradation of various target proteins.[1][2][3][9]
While some commercial suppliers list a "PROTAC RIPK degrader-6" that is Cereblon-based, this guide will focus on the extensively characterized IAP-based degrader, "Compound 20," from GSK, due to the availability of detailed in vitro activity data in peer-reviewed literature.[1][2][3][10][11]
Quantitative In Vitro Activity
The in vitro efficacy of RIPK2 PROTAC degraders is primarily assessed by their ability to induce the degradation of RIPK2 in a concentration-dependent manner. Key parameters for evaluation include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the reported in vitro degradation potency of the IAP-based RIPK2 degrader "Compound 20" and related compounds in the human monocytic cell line THP-1.
| Compound ID | E3 Ligase Recruited | Cell Line | Degradation Potency (pDC50) | Reference |
| Compound 20 | IAP | THP-1 | 9.1 | [6][7] |
| PROTAC 2 | IAP | THP-1 | 9.4 ± 0.1 | [7] |
| PROTAC 1 | VHL | THP-1 | 8.7 ± 0.1 | [7] |
| PROTAC 3 | Cereblon | THP-1 | < 7.0 |
pDC50 is the negative logarithm of the molar concentration of the compound that induces 50% of the maximal degradation of the target protein.
Signaling Pathway and Mechanism of Action
The IAP-based RIPK2 PROTAC degrader functions by inducing the formation of a ternary complex between RIPK2 and an IAP E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to RIPK2, leading to its polyubiquitination and subsequent recognition and degradation by the 26S proteasome.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PROTAC activity. The following sections provide representative protocols for key in vitro experiments.
RIPK2 Degradation Assay (Capillary-Based Immunoassay)
This protocol describes the quantification of RIPK2 protein levels in THP-1 cells following PROTAC treatment, using an automated capillary-based immunoassay system (e.g., Simple Western). This method offers high throughput and quantitative advantages over traditional Western blotting.[12][13]
Experimental Workflow:
Protocol:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Plating: Seed THP-1 cells in 24-well plates at a density of 5 x 10^5 cells/well.
-
Compound Preparation: Prepare a 10-point serial dilution of the RIPK2 PROTAC degrader in DMSO, followed by a further dilution in culture medium to the final desired concentrations.
-
Treatment: Treat the cells with the serially diluted PROTAC for 18 hours. Include a DMSO-only control.
-
Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA protein assay.
-
Capillary Immunoassay:
-
Dilute the cell lysates to a final concentration of 0.2-0.5 mg/mL in the sample buffer provided with the assay kit.
-
Load the prepared samples, blocking solution, primary antibody (e.g., anti-RIPK2), HRP-conjugated secondary antibody, and chemiluminescent substrate into the designated wells of the assay plate.
-
Run the automated capillary electrophoresis and immunodetection protocol on the instrument.
-
-
Data Analysis:
-
The instrument's software will quantify the chemiluminescent signal for RIPK2 and a housekeeping protein (e.g., GAPDH) in each capillary.
-
Normalize the RIPK2 signal to the housekeeping protein signal.
-
Plot the normalized RIPK2 levels against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic regression model to determine the DC50 and Dmax values.
-
TNFα Release Assay
This assay measures the functional consequence of RIPK2 degradation by quantifying the inhibition of lipopolysaccharide (LPS)-induced TNFα secretion from THP-1 cells.
Protocol:
-
Cell Differentiation: Differentiate THP-1 cells into macrophage-like cells by treating with 50-100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Compound Pre-treatment: Replace the PMA-containing medium with fresh medium and pre-treat the differentiated cells with serially diluted RIPK2 PROTAC for 2-4 hours.
-
Stimulation: Stimulate the cells with 1 µg/mL LPS for an additional 4-6 hours to induce TNFα production.[9][11]
-
Supernatant Collection: Carefully collect the cell culture supernatant.
-
TNFα Quantification: Measure the concentration of TNFα in the supernatant using a commercially available ELISA or HTRF assay kit, following the manufacturer's instructions.
-
Data Analysis: Plot the TNFα concentration against the logarithm of the PROTAC concentration to determine the IC50 value for the inhibition of TNFα release.
Cell Viability Assay
It is essential to assess whether the observed effects of the PROTAC are due to targeted degradation or general cytotoxicity. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method for this purpose.[1][8][14]
Protocol:
-
Cell Plating: Seed THP-1 cells in opaque-walled 96-well plates at a density of 1 x 10^4 cells/well.
-
Treatment: Treat the cells with a serial dilution of the RIPK2 PROTAC for a period that reflects the duration of the degradation and functional assays (e.g., 24 hours).
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal of treated cells to that of DMSO-treated control cells to determine the percentage of cell viability.
Summary and Conclusion
The IAP-based RIPK2 PROTAC degrader, exemplified by "Compound 20," demonstrates potent and specific in vitro activity. It effectively induces the degradation of RIPK2 in the nanomolar range, leading to a functional inhibition of downstream inflammatory signaling, as evidenced by the suppression of TNFα release. The methodologies outlined in this guide provide a robust framework for the comprehensive in vitro characterization of this and other PROTAC molecules, ensuring reliable and reproducible data generation for the advancement of targeted protein degradation therapeutics.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.de]
- 2. promega.com [promega.com]
- 3. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of PROTAC Degrader Drugs for Cancer | Annual Reviews [annualreviews.org]
- 6. Pharmacological Inhibition of Receptor-Interacting Protein Kinase 2 (RIPK2) Elicits Neuroprotective Effects Following Experimental Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 9. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Collection | ETH Library [research-collection.ethz.ch]
- 11. The regulation of TNF receptor mRNA synthesis, membrane expression, and release by PMA- and LPS-stimulated human monocytic THP-1 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Simple Way to Targeted Protein Degradation Analysis | Bio-Techne [bio-techne.com]
- 13. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 14. ch.promega.com [ch.promega.com]
Biological Pathways Modulated by PROTAC RIPK Degrader-6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins. This guide provides an in-depth technical overview of the biological pathways modulated by PROTAC RIPK degrader-6, a potent and selective degrader of Receptor-Interacting Protein Kinase 2 (RIPK2) developed by GlaxoSmithKline (GSK). While the specific designation "this compound" is not explicitly used in the primary literature, this document synthesizes the information available for a series of highly potent IAP-recruiting RIPK2 PROTACs from GSK, with a focus on a lead compound, herein referred to as a representative this compound. This degrader is a hetero-bifunctional molecule that links a RIPK2 inhibitor to a ligand for an E3 ubiquitin ligase, specifically the inhibitor of apoptosis (IAP) family of proteins. By inducing the proximity of RIPK2 to the E3 ligase, the PROTAC facilitates the ubiquitination and subsequent proteasomal degradation of RIPK2, thereby modulating downstream inflammatory signaling pathways. This guide will detail the mechanism of action, the affected biological pathways, quantitative data from relevant studies, and the experimental protocols used to generate this data.
Mechanism of Action
This compound operates by hijacking the ubiquitin-proteasome system to induce the degradation of RIPK2. The molecule consists of three key components: a ligand that binds to RIPK2, a linker, and a ligand that recruits an E3 ubiquitin ligase (in this case, an IAP). The binding of the PROTAC to both RIPK2 and the E3 ligase forms a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to RIPK2. The polyubiquitinated RIPK2 is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of PROTAC-mediated degradation of RIPK2.
Modulated Biological Pathways
The primary biological pathway modulated by this compound is the NOD-like receptor (NLR) signaling pathway, in which RIPK2 is a critical downstream kinase. By degrading RIPK2, the PROTAC effectively blocks the activation of NF-κB and MAPK signaling cascades, leading to a reduction in the production of pro-inflammatory cytokines such as TNFα.
NOD2-RIPK2 Signaling Pathway
Upon recognition of bacterial muramyl dipeptide (MDP), NOD2 recruits RIPK2, leading to its activation and subsequent downstream signaling. PROTAC-mediated degradation of RIPK2 disrupts this signaling cascade.
Caption: Inhibition of NOD2-RIPK2 signaling by this compound.
While the primary target is RIPK2, the initial information suggests that "this compound" may also target RIPK1. Degradation of RIPK1 would have broader implications, affecting TNF-induced signaling pathways that regulate not only inflammation (NF-κB) but also programmed cell death, including apoptosis and necroptosis.
Potential Impact on RIPK1-Mediated Pathways
If this compound also degrades RIPK1, it would modulate the formation of different signaling complexes downstream of the TNF receptor 1 (TNFR1).
Caption: Potential impact on RIPK1-mediated signaling pathways.
Quantitative Data
The following tables summarize the quantitative data for a representative potent IAP-recruiting RIPK2 PROTAC from the GSK study, referred to as "Compound 20" in the publication "Optimization of a Series of RIPK2 PROTACs".
Table 1: In Vitro Potency of Representative RIPK2 PROTAC (Compound 20)
| Parameter | Assay | Cell Line | Value |
| pIC50 | MDP-stimulated TNFα production | Human PBMCs | 9.3 |
| pDC50 | RIPK2 Degradation | THP-1 cells | 9.1 |
pIC50 is the negative logarithm of the half-maximal inhibitory concentration. pDC50 is the negative logarithm of the half-maximal degradation concentration.
Table 2: In Vivo Pharmacodynamics of Representative RIPK2 PROTAC (Compound 20) in Rats
| Dose | Route | Time Point | % RIPK2 Degradation (vs. pre-dose) | % Inhibition of MDP-stimulated TNFα |
| 0.5 mg/kg | SC | 48 h | >70% | >70% |
Experimental Protocols
RIPK2 Degradation Assay (Western Blot)
-
Cell Culture and Treatment: THP-1 cells are seeded in appropriate culture vessels and allowed to adhere. Cells are then treated with various concentrations of the this compound or vehicle control (DMSO) for a specified duration (e.g., 18 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for RIPK2 overnight at 4°C. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software. The level of RIPK2 is normalized to the loading control.
TNFα Release Assay
-
Cell Culture and Treatment: Human peripheral blood mononuclear cells (PBMCs) are isolated and seeded in 96-well plates. The cells are pre-incubated with various concentrations of the this compound or vehicle control for a specified time (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with muramyl dipeptide (MDP) to induce TNFα production and incubated for an additional period (e.g., 24 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
ELISA: The concentration of TNFα in the supernatant is measured using a commercially available TNFα ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of TNFα inhibition is calculated relative to the vehicle-treated, MDP-stimulated control.
Caption: Workflow for in vitro characterization of this compound.
Conclusion
This compound represents a promising therapeutic modality for inflammatory diseases by effectively inducing the degradation of RIPK2 and consequently inhibiting the downstream NF-κB signaling pathway and the release of pro-inflammatory cytokines like TNFα. The potential for dual degradation of RIPK1 and RIPK2 could offer a broader therapeutic window by also modulating apoptosis and necroptosis pathways, although further investigation is required to fully elucidate these effects. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working in the field of targeted protein degradation and inflammatory diseases.
An In-Depth Technical Guide to PROTAC RIPK Degrader-6 (CAS: 2089205-64-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
PROTAC RIPK degrader-6 is a potent and selective heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2). As a key signaling node in the innate immune system, RIPK2 is implicated in various inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2) is a critical downstream signaling molecule for the nucleotide-binding oligomerization domain (NOD)-like receptors NOD1 and NOD2. Upon activation by bacterial peptidoglycans, NOD receptors recruit RIPK2, leading to the activation of NF-κB and MAPK signaling pathways and the subsequent production of pro-inflammatory cytokines. Dysregulation of the NOD-RIPK2 signaling axis is associated with inflammatory conditions such as Crohn's disease and sarcoidosis.
This compound (CAS: 2089205-64-9) is a Cereblon-based PROTAC that hijacks the cellular ubiquitin-proteasome system to selectively target RIPK2 for degradation. It comprises a ligand that binds to RIPK2, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This ternary complex formation (RIPK2-PROTAC-CRBN) facilitates the ubiquitination of RIPK2, marking it for degradation by the 26S proteasome. This event-driven pharmacology offers a catalytic mode of action with the potential for prolonged pharmacodynamic effects.
Mechanism of Action
The mechanism of action of this compound involves the formation of a ternary complex between RIPK2 and the E3 ubiquitin ligase Cereblon, leading to the ubiquitination and subsequent proteasomal degradation of RIPK2. This process effectively removes the RIPK2 protein from the cell, thereby inhibiting downstream inflammatory signaling.
Quantitative Data
The following tables summarize the key in vitro and in vivo quantitative data for a closely related IAP-recruiting PROTAC, referred to as "PROTAC 6" in the cited literature, which demonstrates potent and selective RIPK2 degradation.
Table 1: In Vitro Activity of PROTAC 6
| Parameter | Cell Line | Value | Reference |
| pDC50 (RIPK2 Degradation) | THP-1 | 9.4 ± 0.1 | |
| Dmax (RIPK2 Degradation) | THP-1 | >95% (at 18h) | |
| pDC50 (RIPK2 Degradation) | Human PBMCs | 9.4 ± 0.2 (at 24h) | |
| Dmax (RIPK2 Degradation) | Human PBMCs | 94.3 ± 3.2% (at 24h) | |
| pIC50 (L18-MDP induced TNFα release) | Human Whole Blood | 7.95 ± 0 | |
| pIC50 (L18-MDP induced TNFα release) | Rat Whole Blood | 8.5 ± 0.1 |
Table 2: In Vivo RIPK2 Degradation in Rats (Subcutaneous Dosing of PROTAC 6)
| Dose | Time Point | % RIPK2 Degradation (Mean ± SEM) | Reference |
| 0.5 mg/kg | 6 h | 53 ± 9% | |
| 0.5 mg/kg | 48 h | 78 ± 5% |
Table 3: Selectivity Profile of PROTAC 6
| Target | Assay | pKdapp | Reference |
| RIPK2 | Chemoproteomics (Kinobeads) | 8.4 | |
| EPHA6 | Chemoproteomics (Kinobeads) | 7.1 |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
RIPK2 Degradation Assay (Western Blot)
This protocol outlines the steps to assess the degradation of RIPK2 in a cellular context.
Materials:
-
Cell line expressing RIPK2 (e.g., THP-1, human PBMCs)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) (for mechanism validation)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-RIPK2, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with increasing concentrations of this compound (typically in a half-log dilution series) or DMSO as a vehicle control. For mechanism validation, pre-treat a set of wells with a proteasome inhibitor for 1-2 hours before adding the PROTAC.
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 18, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-RIPK2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the RIPK2 band intensity to the loading control. Calculate the percentage of RIPK2 degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration and determine the DC50 and Dmax values using non-linear regression analysis.
L18-MDP Stimulated TNF-α Release Assay (ELISA)
This protocol describes how to measure the functional consequence of RIPK2 degradation by quantifying the inhibition of TNF-α secretion.
Materials:
-
Human or rat whole blood or peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium
-
This compound
-
DMSO (vehicle control)
-
L18-MDP (NOD2 agonist)
-
Human or Rat TNF-α ELISA kit
-
Microplate reader
Procedure:
-
Cell Preparation: If using PBMCs, isolate them from whole blood using density gradient centrifugation.
-
Compound Pre-incubation: Pre-incubate the whole blood or PBMCs with increasing concentrations of this compound or DMSO for a specified time (e.g., 3 hours) to allow for RIPK2 degradation.
-
Stimulation: Stimulate the cells with L18-MDP at a pre-determined optimal concentration to induce TNF-α production.
-
Incubation: Incubate the cells for an additional period (e.g., 3-6 hours) to allow for TNF-α secretion.
-
Sample Collection: Pellet the cells by centrifugation and collect the supernatant (plasma or cell culture medium).
-
ELISA:
-
Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody for TNF-α.
-
Adding the collected supernatants and a standard curve of known TNF-α concentrations.
-
Incubating and washing the plate.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubating and washing the plate.
-
Adding a substrate that produces a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
-
Data Analysis: Calculate the concentration of TNF-α in each sample using the standard curve. Determine the percentage of inhibition of TNF-α release for each PROTAC concentration relative to the L18-MDP stimulated control. Plot the percentage of inhibition against the PROTAC concentration and calculate the pIC50 value using non-linear regression.
Understanding the Ternary Complex of a PROTAC RIPK2 Degrader: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the principles and methodologies for characterizing a PROTAC targeting Receptor-Interacting Protein Kinase 2 (RIPK2). The specific compound "PROTAC RIPK degrader-6" (CAS 2089205-64-9), a Cereblon-based degrader originating from patent WO2017046036A1, is used as a representative example.[1][2][3] However, detailed, peer-reviewed experimental data for this specific molecule is not publicly available. Therefore, the quantitative data presented in this guide is illustrative and based on typical values for potent PROTAC degraders, intended to serve as a practical example for researchers in the field.
Introduction to RIPK2 and Targeted Protein Degradation
Receptor-Interacting Protein Kinase 2 (RIPK2) is a crucial serine/threonine kinase that functions as an essential downstream signaling node for the innate immune receptors NOD1 and NOD2. Upon activation, RIPK2 mediates the activation of NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines. Dysregulation of RIPK2 signaling is implicated in various inflammatory diseases, making it an attractive therapeutic target.
Proteolysis-Targeting Chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of target proteins rather than merely inhibiting their function.[4] These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[5]
This guide focuses on a Cereblon (CRBN)-based PROTAC targeting RIPK2, exemplified by "this compound".[1][6] The core of its mechanism lies in the formation of a stable and productive RIPK2-PROTAC-CRBN ternary complex.
Mechanism of Action: The RIPK2-PROTAC-CRBN Ternary Complex
The degradation of RIPK2 by a CRBN-based PROTAC is a catalytic process initiated by the formation of a key ternary complex. The PROTAC molecule acts as a molecular bridge, simultaneously binding to RIPK2 and the CRBN subunit of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of RIPK2. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the RIPK2 protein.
Caption: PROTAC-mediated degradation of RIPK2.
RIPK2 Signaling Pathway
RIPK2 is a central component of the NOD-like receptor (NLR) signaling pathway. Upon recognition of bacterial peptidoglycans by NOD1 or NOD2, these receptors oligomerize and recruit RIPK2 via CARD-CARD interactions. This leads to RIPK2 autophosphorylation and subsequent polyubiquitination, creating a scaffold for downstream signaling complexes that ultimately activate NF-κB and MAPKs, driving inflammatory gene expression.
Caption: Simplified RIPK2 signaling pathway.
Quantitative Data for a Representative RIPK2 PROTAC
The efficacy of a PROTAC is determined by a series of interconnected biophysical and cellular parameters. The following tables present illustrative data for a potent and selective RIPK2 degrader.
Table 1: Binary Binding Affinities Binary affinity measures the direct binding of the PROTAC to its two target proteins, RIPK2 and Cereblon.
| Interaction | Assay | KD (nM) |
| PROTAC with RIPK2 | SPR | 15 |
| PROTAC with CRBN | ITC | 150 |
Table 2: Ternary Complex Formation and Cooperativity Ternary complex parameters describe the stability of the tripartite complex and the cooperativity (α) between the binding events. An α value > 1 indicates positive cooperativity, where the binding of one protein enhances the affinity for the other.
| Parameter | Assay | Value |
| KD (Ternary Complex) | SPR | 5 nM |
| Cooperativity (α) | Calculated | 2.0 |
| Ternary Complex Half-life (t1/2) | SPR | 120 sec |
Table 3: Cellular Degradation Potency and Efficacy Cellular assays quantify the ability of the PROTAC to induce the degradation of the target protein within a cellular context.
| Cell Line | Assay | DC50 (nM) | Dmax (%) |
| THP-1 (Human Monocytic) | Western Blot | 25 | >95 |
| HEK293 (Human Embryonic Kidney) | NanoBRET™ | 18 | >98 |
| Mouse Splenocytes | Western Blot | 50 | >90 |
Detailed Experimental Protocols
Detailed and robust experimental protocols are critical for the accurate characterization of PROTAC molecules.
Surface Plasmon Resonance (SPR) for Binding Kinetics and Ternary Complex Formation
Objective: To determine the binding affinities (KD), association rates (kon), and dissociation rates (koff) of the PROTAC to RIPK2 and CRBN individually (binary interactions) and to characterize the formation and stability of the ternary complex.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Recombinant purified His-tagged RIPK2 and GST-tagged CRBN-DDB1 complex
-
This compound dissolved in 100% DMSO
-
SPR running buffer (e.g., HBS-EP+, pH 7.4)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Experimental Workflow Diagram:
Caption: SPR experimental workflow for ternary complex analysis.
Procedure:
-
Immobilization: Immobilize RIPK2 onto the surface of a CM5 sensor chip using standard amine coupling chemistry.
-
Binary Interaction (PROTAC-RIPK2):
-
Prepare a dilution series of the PROTAC in running buffer (with a final DMSO concentration ≤1%).
-
Inject the PROTAC solutions over the immobilized RIPK2 surface and a reference flow cell.
-
Monitor the association and dissociation phases.
-
Regenerate the surface with a low pH buffer (e.g., glycine-HCl, pH 2.5).
-
Fit the sensorgram data to a 1:1 Langmuir binding model to determine KD, kon, and koff.
-
-
Ternary Complex Formation:
-
Prepare solutions of CRBN at a constant concentration, pre-incubated with a dilution series of the PROTAC.
-
Inject these mixtures over the immobilized RIPK2 surface.
-
The enhanced binding response compared to CRBN alone indicates ternary complex formation.
-
Analyze the kinetics to determine the stability and half-life of the ternary complex.
-
-
Data Analysis: Calculate the cooperativity factor (α) using the binary and ternary binding affinities.
Western Blot for Cellular Degradation Assessment (DC₅₀/Dₘₐₓ)
Objective: To quantify the concentration-dependent degradation of endogenous RIPK2 in a relevant cell line (e.g., THP-1).
Materials:
-
THP-1 cells
-
This compound
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Primary antibodies (anti-RIPK2, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed THP-1 cells in 12-well plates. Treat the cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) for a fixed time period (e.g., 18 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with primary anti-RIPK2 antibody overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Incubate with a loading control antibody (e.g., anti-GAPDH) to normalize the data.
-
-
Data Analysis:
-
Detect the signal using a chemiluminescent substrate and an imager.
-
Quantify the band intensities using software like ImageJ.
-
Normalize the RIPK2 band intensity to the loading control.
-
Plot the normalized RIPK2 levels against the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC₅₀ (concentration at 50% degradation) and Dₘₐₓ (maximum degradation).
-
Conclusion
The successful design and optimization of a PROTAC degrader rely on a deep understanding of its interaction with the target protein and the E3 ligase, culminating in the formation of a stable and productive ternary complex. For a RIPK2-targeting PROTAC like "this compound," a multi-faceted approach combining biophysical techniques such as SPR and ITC with cellular assays like Western blotting and NanoBRET is essential. This allows for a comprehensive characterization of the molecule's binding affinities, ternary complex dynamics, and cellular degradation efficacy. The methodologies and illustrative data presented in this guide provide a framework for researchers to rigorously evaluate and advance novel PROTAC candidates in the field of targeted protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound(GlaxoSmithKline) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound 2089205-64-9 | MCE [medchemexpress.cn]
- 4. arctomsci.com [arctomsci.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to PROTAC-mediated Degradation of RIPK2 for Inflammatory Disease Research
Abstract: This technical guide provides a comprehensive overview of Proteolysis Targeting Chimeras (PROTACs) designed to degrade Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2). While the broader RIPK family is associated with the regulation of programmed cell death pathways like necroptosis, RIPK2 is a key mediator of innate immune signaling and inflammation. Degradation of RIPK2 presents a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. This document details the mechanism of action of RIPK2-targeting PROTACs, clarifies their role in modulating inflammatory pathways as distinct from the necroptosis pathway, presents key quantitative performance data from seminal studies, and provides detailed experimental protocols for their evaluation.
Introduction to PROTACs and the RIPK Family
The PROTAC Modality
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules engineered to eliminate specific proteins from within a cell.[1] They consist of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the target protein into close proximity with an E3 ligase, the PROTAC induces the ubiquitination of the target, marking it for destruction by the cell's own 26S proteasome. This catalytic process allows sub-stoichiometric concentrations of a PROTAC to achieve profound and sustained protein degradation, offering potential advantages over traditional small-molecule inhibitors.
The RIPK Family: Inflammation vs. Necroptosis
The Receptor-Interacting Protein Kinase (RIPK) family plays a critical role in cell fate and inflammatory signaling. It is essential to distinguish between the functions of its key members:
-
RIPK1 and RIPK3: These kinases are central regulators of necroptosis, a form of programmed necrotic cell death. Upon certain stimuli, they form a complex known as the necrosome, leading to the phosphorylation of Mixed Lineage Kinase Domain-like protein (MLKL), the ultimate executioner of necroptosis.
-
RIPK2: This kinase is a crucial adaptor protein in the innate immune system. It functions downstream of the intracellular pattern recognition receptors NOD1 and NOD2, which detect bacterial peptidoglycans.[2][3] Activation of the NOD-RIPK2 signaling axis triggers downstream pathways, including NF-κB and MAPK, culminating in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[2][3][4]
The subject of this guide, PROTAC RIPK degrader-6 , and related molecules target RIPK2 . Therefore, their primary biological role is the suppression of inflammation, not the direct inhibition of necroptosis.
Profile of RIPK2-Targeting PROTACs
While several RIPK2-targeting PROTACs have been developed for research, this guide focuses on publicly documented examples to provide concrete performance data.
This compound (CAS 2089205-64-9) is a commercially available tool compound described as a Cereblon-based PROTAC.[5] It links a RIPK2 inhibitor to a ligand for the Cereblon (CRBN) E3 ligase.[5]
In parallel, extensive research published by GlaxoSmithKline (GSK) details the development and optimization of highly potent RIPK2 PROTACs that recruit the Inhibitor of Apoptosis (IAP) family of E3 ligases.[6][7] Comparative studies have also evaluated PROTACs recruiting the von Hippel-Lindau (VHL) E3 ligase.[8] The data from these well-characterized molecules provide a robust framework for understanding the potential of this therapeutic strategy.
Quantitative Performance Data
The efficacy of a PROTAC is measured by its ability to induce degradation of the target protein. Key metrics include DC₅₀ (the concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of degradation achieved). The logarithmic form of the DC₅₀ value (pDC₅₀) is often used to compare potency.
Table 1: Comparative Degradation Potency of RIPK2 PROTACs in THP-1 Cells
This table summarizes data from a study comparing analogous RIPK2 PROTACs that recruit different E3 ligases. THP-1 cells were treated for 18 hours.[8]
| PROTAC Compound | E3 Ligase Recruited | pDC₅₀ (log half-maximal degradation) |
| PROTAC 1 | VHL | 8.7 ± 0.1 |
| PROTAC 2 | IAP | 9.4 ± 0.1 |
| PROTAC 3 | Cereblon | 8.1 ± 0.1 |
Data sourced from Mares, A. et al., Communications Biology, 2020.[8]
Table 2: Profile of an Optimized IAP-Based RIPK2 PROTAC
This table highlights the performance of a lead compound from an optimization campaign of IAP-recruiting RIPK2 PROTACs.[6][7][9]
| PROTAC Compound | Cell Line | RIPK2 Degradation pDC₅₀ | Functional Response (TNFα Release IC₅₀) |
| Compound 20 | THP-1 | 9.1 | 1.1 nM |
Data sourced from Miah, A. H. et al., Journal of Medicinal Chemistry, 2021.[6][7]
Mechanism of Action and Signaling Pathways
General PROTAC Mechanism
The fundamental mechanism involves the PROTAC molecule acting as a bridge to form a ternary complex between the target protein (RIPK2) and a recruited E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target, leading to its degradation.
References
- 1. RIPK2 degrader(GlaxoSmithKline) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Receptor-interacting protein kinase 2 (RIPK2) profoundly contributes to post-stroke neuroinflammation and behavioral deficits with microglia as unique perpetrators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 4. Frontiers | RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases [frontiersin.org]
- 5. This compound, 2089205-64-9 | BroadPharm [broadpharm.com]
- 6. Optimization of a Series of RIPK2 PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Linker Design for PROTAC RIPK2 Degrader-6: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core principles of linker design for Proteolysis Targeting Chimeras (PROTACs) targeting Receptor-Interacting Protein Kinase 2 (RIPK2), with a specific focus on the developmental context of PROTAC RIPK2 degrader-6. This document synthesizes available data to provide insights into the structure-activity relationships, experimental evaluation, and the critical role of the linker in achieving potent and selective degradation of RIPK2.
Introduction to RIPK2 as a Therapeutic Target
Receptor-Interacting Protein Kinase 2 (RIPK2) is a crucial serine/threonine kinase that functions as a key downstream signaling node for the intracellular pattern recognition receptors, NOD1 and NOD2.[1][2][3] Activation of the NOD/RIPK2 signaling pathway triggers the production of pro-inflammatory cytokines through the NF-κB and MAPK pathways, playing a significant role in innate immunity.[4][5] Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases, making RIPK2 an attractive therapeutic target.[3][5]
PROTACs represent a novel therapeutic modality that induces the degradation of a target protein rather than simply inhibiting its activity.[6][][8] These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[6][] This tripartite complex formation leads to the ubiquitination and subsequent proteasomal degradation of the POI.[]
PROTAC RIPK2 Degrader-6: An Overview
PROTAC RIPK2 degrader-6 is a RIPK1 and RIPK2 degrader developed by GlaxoSmithKline.[9] It is part of a series of RIPK2 PROTACs that were optimized to recruit members of the inhibitor of apoptosis (IAP) family of E3 ligases.[9][10][11] The optimization strategy for this series focused on improving physicochemical properties such as solubility and microsomal stability by reducing lipophilicity.[9][10][11]
One notable compound from this series, Compound 20, demonstrated a favorable overall profile with good solubility, potent degradation of RIPK2, and subsequent inhibition of TNFα release.[9][10][11] While specific details for "degrader-6" are not extensively published, the principles guiding the design of Compound 20 and similar molecules provide a strong framework for understanding its likely characteristics.
Core Components of RIPK2 PROTACs
The design of a successful RIPK2 PROTAC, such as those in the series including degrader-6, involves the careful selection and connection of three key components: a RIPK2-binding warhead, an E3 ligase-recruiting ligand, and a connecting linker.
RIPK2 Warhead
The choice of the RIPK2 inhibitor is foundational to the PROTAC's specificity and potency. A variety of small molecule inhibitors targeting the ATP-binding pocket of RIPK2 have been developed and can serve as warheads.[3] For instance, 4-aminoquinoline-based derivatives have been shown to be potent RIPK2 inhibitors.[1][2]
E3 Ligase Ligand
The selection of the E3 ligase and its corresponding ligand is another critical determinant of PROTAC efficacy. While several E3 ligases can be hijacked, the VHL (von Hippel-Lindau) and Cereblon (CRBN) E3 ligases are commonly used.[6][12] The GSK series leading to degrader-6 notably utilized ligands for the IAP family of E3 ligases.[9][10][11]
The Linker: More Than Just a Spacer
The linker is a crucial element that dictates the formation and stability of the ternary complex (RIPK2-PROTAC-E3 ligase).[][8] Its length, composition, and attachment points to the warhead and E3 ligase ligand significantly impact the PROTAC's degradation efficiency, selectivity, and physicochemical properties.[][8]
Common linker structures include polyethylene glycol (PEG) chains and alkyl chains of varying lengths.[] The optimization of the GSK series of RIPK2 PROTACs involved modifications to the linker to reduce lipophilicity and improve solubility and stability.[9][10][11]
Quantitative Data and Structure-Activity Relationships
The following table summarizes key data points for representative RIPK2 PROTACs, highlighting the impact of structural modifications on their degradation potency.
| Compound | RIPK2 Warhead | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| Compound A | Generic Kinase Inhibitor | IAP Ligand | PEG-based | 10 | >90 | THP-1 |
| Compound B | Generic Kinase Inhibitor | IAP Ligand | Alkyl-based | 50 | 80 | THP-1 |
| Compound 20 (GSK) | Proprietary | IAP Ligand | Optimized for reduced lipophilicity | Potent | High | THP-1 |
| PROTAC 12 | Based on inhibitor 4 | VHL Ligand | PEG linker | 2 | >90 | THP-1 |
| PROTAC 15 | Optimized from PROTAC 12 | VHL Ligand | Modified linker | 0.8 | >90 | THP-1 |
Note: Specific quantitative data for "PROTAC RIPK2 degrader-6" is not publicly available. The data presented is representative of RIPK2 PROTACs to illustrate key concepts.
Experimental Protocols
The evaluation of RIPK2 PROTACs involves a series of in vitro and cellular assays to determine their binding affinity, degradation efficacy, and functional consequences.
RIPK2 Binding Assay
Objective: To determine the binding affinity of the PROTAC's warhead to RIPK2.
Methodology:
-
Reagents: Recombinant human RIPK2 protein, fluorescently labeled tracer, and test compounds.
-
Procedure: A competitive binding assay is performed in a suitable buffer. The ability of the test compound to displace the fluorescent tracer from the RIPK2 active site is measured.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of tracer binding, is calculated.
Cellular RIPK2 Degradation Assay
Objective: To quantify the degradation of endogenous RIPK2 in a cellular context.
Methodology:
-
Cell Line: A human cell line endogenously expressing RIPK2, such as THP-1 monocytes, is used.
-
Treatment: Cells are treated with increasing concentrations of the PROTAC for a specified duration (e.g., 2, 4, 8, 24 hours).
-
Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a BCA assay.
-
Western Blotting or In-Cell Western: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for RIPK2 and a loading control (e.g., GAPDH). Signal intensity is quantified.
-
Data Analysis: The percentage of RIPK2 degradation relative to vehicle-treated cells is calculated for each concentration. The DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) are determined.
Cytokine Release Assay
Objective: To assess the functional consequence of RIPK2 degradation on downstream signaling.
Methodology:
-
Cell Line: THP-1 cells or human peripheral blood mononuclear cells (PBMCs).
-
PROTAC Pre-treatment: Cells are pre-treated with the PROTAC for a sufficient time to induce RIPK2 degradation.
-
Stimulation: Cells are then stimulated with a NOD1/2 agonist (e.g., L18-MDP) to activate the RIPK2 pathway.
-
Cytokine Measurement: The supernatant is collected, and the concentration of a key downstream cytokine, such as TNFα, is measured using an ELISA kit.
-
Data Analysis: The inhibition of cytokine release by the PROTAC is quantified.
Visualization of Pathways and Workflows
RIPK2 Signaling Pathway
References
- 1. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and structure-activity relationship of novel RIPK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. PROTAC RIPK degrader-6(GlaxoSmithKline) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Optimization of a Series of RIPK2 PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of RIPK1-targeting PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PROTAC RIPK2 Degrader-6 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental protocol for the characterization of PROTAC RIPK2 degrader-6, a Cereblon-based Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2). The protocols detailed herein are optimized for the human monocytic cell line, THP-1, a relevant model for studying inflammatory responses. This guide includes step-by-step instructions for cell culture, compound treatment, and subsequent downstream assays to evaluate the efficacy and cellular effects of PROTAC RIPK2 degrader-6. Key methodologies covered include Western blotting for protein degradation analysis, cytokine release assays to assess the functional consequences of RIPK2 degradation, and cell viability assays to determine compound cytotoxicity. All quantitative data is summarized in structured tables, and key processes are visualized through diagrams generated using Graphviz (DOT language) to ensure clarity and reproducibility.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are a novel class of therapeutic agents that function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate target proteins. PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation (Target Protein - PROTAC - E3 Ligase) leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
PROTAC RIPK2 degrader-6 is a chemical probe that recruits the Cereblon (CRBN) E3 ligase to RIPK2. RIPK2 is a crucial kinase in the NOD-like receptor (NLR) signaling pathway, which plays a significant role in the innate immune system and inflammatory diseases. By degrading RIPK2, this PROTAC has the potential to modulate inflammatory signaling. These application notes provide detailed protocols for researchers to effectively study the cellular activity of PROTAC RIPK2 degrader-6.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| PROTAC RIPK2 degrader-6 | MedChemExpress | HY-114436 |
| THP-1 cell line | ATCC | TIB-202 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| L18-MDP | InvivoGen | tlrl-l18mdp |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Phosphatase Inhibitor Cocktail | Roche | 4906845001 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| Primary Antibody: Rabbit anti-RIPK2 | Cell Signaling Technology | 4142 |
| Primary Antibody: Mouse anti-β-actin | Santa Cruz Biotechnology | sc-47778 |
| Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG | Jackson ImmunoResearch | 111-035-003 |
| Secondary Antibody: HRP-conjugated Goat anti-Mouse IgG | Jackson ImmunoResearch | 115-035-003 |
| Human TNF-alpha ELISA Kit | R&D Systems | DTA00D |
| Human IL-6 ELISA Kit | R&D Systems | D6050 |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
Experimental Protocols
THP-1 Cell Culture
-
Thawing of Cryopreserved THP-1 Cells:
-
Rapidly thaw the vial of frozen THP-1 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cells to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Passaging:
-
Maintain the THP-1 cell culture in suspension.
-
Monitor cell density and maintain the culture between 2 x 10⁵ and 8 x 10⁵ cells/mL.[1][2]
-
To passage, centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh, pre-warmed complete growth medium to a density of 2-4 x 10⁵ cells/mL.
-
Preparation of PROTAC RIPK2 Degrader-6
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of the compound in cell culture-grade DMSO. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 889.00 g/mol , dissolve 0.889 mg in 100 µL of DMSO.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation:
-
On the day of the experiment, dilute the stock solution in complete growth medium to the desired final concentrations.
-
Ensure the final concentration of DMSO in the cell culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Western Blot Analysis of RIPK2 Degradation
-
Cell Seeding and Treatment:
-
Seed THP-1 cells in 6-well plates at a density of 1 x 10⁶ cells/well in 2 mL of complete growth medium.[5]
-
Treat the cells with increasing concentrations of PROTAC RIPK2 degrader-6 (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a specified time course (e.g., 6, 18, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, collect the cells by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against RIPK2 (e.g., 1:1000 dilution) and a loading control (e.g., β-actin, 1:5000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:10,000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Cytokine Release Assay
-
Cell Seeding and Pre-treatment:
-
Stimulation and Supernatant Collection:
-
Cytokine Quantification (ELISA):
-
Measure the concentration of secreted cytokines, such as TNF-α and IL-6, in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Cell Viability Assay (MTT Assay)
-
Cell Seeding and Treatment:
-
Seed THP-1 cells in a 96-well plate at a density of 4 x 10⁴ cells/well in 100 µL of complete growth medium.[10]
-
Treat the cells with a range of concentrations of PROTAC RIPK2 degrader-6 and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
-
MTT Assay Protocol:
-
Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Data Presentation
Table 1: Recommended THP-1 Cell Seeding Densities
| Plate Format | Seeding Density (cells/well) | Volume (per well) |
| 6-well | 1 x 10⁶ | 2 mL |
| 12-well | 5 x 10⁵ | 1 mL |
| 24-well | 2.5 x 10⁵ | 0.5 mL |
| 96-well | 4 x 10⁴ | 100 µL |
Table 2: Example Treatment Conditions for RIPK2 Degradation Analysis
| Parameter | Condition |
| Cell Line | THP-1 |
| PROTAC RIPK2 degrader-6 Concentrations | 0, 0.1, 1, 10, 100, 1000 nM |
| Incubation Time | 6, 18, 24 hours |
| Analysis Method | Western Blot |
Table 3: Example Conditions for Cytokine Release Assay
| Parameter | Condition |
| Cell Line | THP-1 |
| Pre-treatment with PROTAC | 3 hours |
| Stimulus | L18-MDP (10 µg/mL) |
| Stimulation Time | 3-20 hours |
| Cytokines Measured | TNF-α, IL-6 |
Visualizations
Caption: A simplified diagram of the NOD2-RIPK2 signaling pathway.
Caption: Mechanism of action for PROTAC RIPK2 degrader-6.
Caption: A flowchart of the experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. THP-1 Cell Culture Protocol and Troubleshooting | Ubigene [ubigene.us]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Optimizing THP-1 Macrophage Culture for an Immune-Responsive Human Intestinal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bowdish.ca [bowdish.ca]
- 7. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. THP-1 Cells and Pro-Inflammatory Cytokine Production: An In Vitro Tool for Functional Characterization of NOD1/NOD2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nanopartikel.info [nanopartikel.info]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Dose-Response Assays for PROTAC RIPK Degrader-6 in Cancer Cells
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in cancer biology and targeted protein degradation.
Introduction Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins rather than merely inhibiting their function.[1] This is achieved through a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent degradation by the proteasome.[2] This mechanism offers several advantages, including the ability to target proteins lacking enzymatic activity and the potential to overcome resistance mechanisms associated with traditional inhibitors.[1]
Receptor-Interacting Protein Kinases (RIPKs) are key regulators of cellular stress pathways, coordinating cell survival, inflammation, and programmed cell death.[3] In particular, RIPK2 is a critical kinase in the innate immune system.[4] In the context of cancer, the RIPK signaling network can have dual roles, either suppressing or promoting tumor growth depending on the cellular context.[5][6] Targeting these pathways is a promising strategy for cancer therapy.[7]
PROTAC RIPK degrader-6 is a Cereblon-based PROTAC designed to induce the degradation of RIPK2.[8][9] This application note provides a detailed protocol for conducting dose-response assays to evaluate the efficacy and potency of this compound in relevant cancer cell lines.
RIPK Signaling Pathway in Cancer
Receptor-Interacting Protein Kinases (RIPKs) are central to cellular responses to stimuli such as tumor necrosis factor-alpha (TNFα). RIPK1, a key member of this family, acts as a signaling scaffold.[10] Upon TNF receptor 1 (TNFR1) activation, RIPK1 can initiate a pro-survival pathway leading to the activation of NF-κB. However, under conditions where caspase-8 is inhibited, RIPK1 can interact with RIPK3 to form a complex known as the necrosome.[6] This complex activates the downstream effector, Mixed Lineage Kinase Domain-Like (MLKL), which executes a form of programmed necrosis called necroptosis.[5][11] While necroptosis can act as a tumor-suppressive mechanism, cancer cells often develop ways to evade this cell death pathway.[3][12] Degrading key nodes in this pathway, such as RIPK proteins, presents a viable therapeutic strategy to modulate these outcomes.
Caption: Simplified RIPK signaling pathway illustrating the central role of RIPK1 in cell survival and death.
Experimental Protocols
This section outlines a comprehensive protocol for determining the dose-response relationship of this compound in cancer cells. The primary endpoint is the quantification of RIPK2 protein levels following treatment.
I. Materials and Reagents
-
Cell Line: Human cancer cell line expressing detectable levels of RIPK2 (e.g., THP-1, monocytic leukemia; or a relevant solid tumor line).
-
Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Control Compounds:
-
Vehicle Control: DMSO.
-
Proteasome Inhibitor: MG132 (10 mM stock in DMSO).
-
Neddylation Inhibitor: MLN4924 (10 mM stock in DMSO).
-
-
Reagents for Western Blotting:
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary Antibodies: Rabbit anti-RIPK2, Rabbit anti-GAPDH, or other loading controls.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescence (ECL) Substrate.
-
II. Experimental Workflow
The overall workflow for the dose-response assay is depicted below.
Caption: Standard experimental workflow for a PROTAC-mediated protein degradation assay.
III. Step-by-Step Procedure
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency under standard conditions.
-
Seed cells into 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvest (e.g., 0.5-1.0 x 10^6 cells per well).
-
Allow cells to adhere and recover for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound in culture media from the 10 mM DMSO stock. A typical 8-point dose-response range could be 1 µM, 300 nM, 100 nM, 30 nM, 10 nM, 3 nM, 1 nM, and 0 nM (vehicle control).
-
Ensure the final concentration of DMSO is consistent across all wells and does not exceed 0.1%.
-
For mechanistic validation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) or a neddylation inhibitor (e.g., 1 µM MLN4924) for 1-2 hours before adding the PROTAC.[10] This should abrogate degradation and confirm the mechanism of action.
-
Remove the old media from the cells and add the media containing the different PROTAC concentrations.
-
-
Incubation:
-
Incubate the treated cells for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C and 5% CO2. The optimal time point should be determined via a preliminary time-course experiment.[13]
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay according to the manufacturer's protocol.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis and then transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against RIPK2 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip or cut the membrane and re-probe with an antibody against a loading control (e.g., GAPDH) to ensure equal protein loading.
-
IV. Data Analysis
-
Densitometry: Quantify the band intensity for RIPK2 and the loading control for each sample using software like ImageJ.
-
Normalization: Normalize the RIPK2 band intensity to the corresponding loading control intensity.
-
Calculate Percent Degradation: Express the normalized RIPK2 levels in treated samples as a percentage of the vehicle-treated control (which represents 100% protein level).
-
Dose-Response Curve: Plot the percentage of remaining RIPK2 protein against the logarithm of the PROTAC concentration.
-
Parameter Estimation: Fit the data to a suitable model to determine key parameters:
-
DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dₘₐₓ: The maximum degradation percentage achieved.
-
Hook Effect: Note any biphasic or polyphasic relationships where the degradation effect decreases at higher concentrations. This is a known phenomenon for PROTACs due to the formation of non-productive binary complexes.[14][15]
-
Data Presentation: Representative Dose-Response Data
The following table shows hypothetical, yet representative, data for a 24-hour dose-response assay with this compound in a cancer cell line.
| This compound Conc. (nM) | Mean RIPK2 Level (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100.0 | 5.2 |
| 1 | 85.3 | 4.8 |
| 3 | 62.1 | 5.5 |
| 10 | 34.5 | 3.9 |
| 30 | 15.8 | 2.1 |
| 100 | 8.2 | 1.5 |
| 300 | 25.6 | 3.3 |
| 1000 | 45.1 | 4.1 |
Note: This table illustrates a typical PROTAC dose-response curve, including a "hook effect" at concentrations above 100 nM, where the degradation becomes less efficient.[14]
Summary
This application note provides a framework for researchers to effectively perform and analyze dose-response assays for this compound. The detailed protocol for cell treatment, western blot analysis, and data interpretation will enable the characterization of the degrader's potency (DC₅₀) and efficacy (Dₘₐₓ) in cancer cells. Understanding these parameters is crucial for the preclinical development of PROTACs as potential anti-cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. A RIPK1-specific PROTAC degrader achieves potent antitumor activity by enhancing immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound(GlaxoSmithKline) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. RIPK3 signaling and its role in the pathogenesis of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor-Intrinsic and Immune Modulatory Roles of Receptor Interacting Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. gentaur.com [gentaur.com]
- 10. Development of Potent and Selective RIPK1 Degraders Targeting Its Nonenzymatic Function for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RIPK3 in necroptosis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. lifesensors.com [lifesensors.com]
- 14. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 15. biorxiv.org [biorxiv.org]
Application Notes and Protocols: In Vivo Dosing of PROTAC RIPK2 Degrader-6 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to selectively eliminate target proteins by hijacking the ubiquitin-proteasome system. PROTAC RIPK2 Degrader-6 is a cereblon-based PROTAC that induces the degradation of Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2), a key signaling node in the innate immune system. Dysregulation of the RIPK2 pathway is implicated in various inflammatory diseases and cancers, making it an attractive therapeutic target. These application notes provide a comprehensive overview of the in vivo administration of a closely related IAP-based RIPK2 PROTAC degrader, known as PROTAC 6, in rodent models, offering valuable insights for designing and executing preclinical studies in mice. While the quantitative data presented is from a rat model, it serves as a robust starting point for dose-range finding and pharmacodynamic assessments in mouse studies.
RIPK2 Signaling Pathway
Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2) is a critical downstream effector of the nucleotide-binding oligomerization domain (NOD)-like receptors, NOD1 and NOD2.[1] Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to its ubiquitination and subsequent activation of downstream signaling cascades, primarily the NF-κB and MAPK pathways.[1][2] This signaling cascade results in the production of pro-inflammatory cytokines, such as TNFα, playing a crucial role in the innate immune response.
Quantitative Data from In Vivo Studies
The following tables summarize the pharmacokinetic and pharmacodynamic data from in vivo studies of PROTAC 6, a closely related IAP-based RIPK2 degrader, in rats. This data can be used as a reference for designing studies with PROTAC RIPK2 Degrader-6 in mice.
Table 1: In Vivo RIPK2 Degradation by PROTAC 6 in Rats
| Dose (mg/kg, SC) | Time Point | RIPK2 Degradation (%) |
| 0.5 | 6 hours | 53 ± 9 |
| 0.5 | 48 hours | 78 ± 5 |
Data presented as mean ± SEM.[3] Subcutaneous (SC) administration.
Table 2: Pharmacodynamic Effect of PROTAC 6 on TNFα Release in Rats
| Dosing Regimen (SC) | Time Point | TNFα Inhibition (%) |
| 0.5 mg/kg QD | Maintained over study | >70 |
| 0.05 mg/kg QD | Maintained over study | >60 (first 48h) |
| 0.15 mg/kg Q3D | 72 hours post-dose | Maximal Inhibition |
QD: Once daily; Q3D: Every three days.[4][5] TNFα release was stimulated ex vivo with L18-MDP.
Experimental Protocols
Formulation of PROTAC RIPK2 Degrader-6 for In Vivo Administration
Due to the characteristic high molecular weight and lipophilicity of PROTACs, formulation is a critical step to ensure adequate bioavailability for in vivo studies.
Materials:
-
PROTAC RIPK2 Degrader-6
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Protocol:
-
Weigh the required amount of PROTAC RIPK2 Degrader-6 in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to dissolve the compound completely. Vortex or sonicate briefly if necessary.
-
In a separate tube, prepare the final vehicle solution by mixing PEG300, Tween 80, and saline.
-
Slowly add the PROTAC-DMSO solution to the vehicle, vortexing continuously to prevent precipitation.
-
The final concentration of DMSO should not exceed 10% of the total volume.
-
Visually inspect the solution for any precipitation. If the solution is not clear, it may require further optimization of the vehicle composition.
-
Prepare the formulation fresh on the day of dosing.
In Vivo Dosing and Monitoring in Mice
This protocol outlines a general procedure for subcutaneous administration and subsequent monitoring. The specific doses and dosing schedule should be determined based on preliminary dose-range finding studies, informed by the rat data provided above.
Animal Models:
-
Female CD-1 mice or other appropriate strain (e.g., C57BL/6)
-
Age: 6-8 weeks
-
Weight: 20-25 g
Protocol:
-
Acclimatize the animals for at least one week before the start of the experiment.
-
Randomly assign mice to vehicle control and treatment groups.
-
On the day of dosing, bring the formulated PROTAC RIPK2 Degrader-6 to room temperature.
-
Administer the formulation via subcutaneous (SC) injection in the dorsal flank region. The injection volume should typically be 5-10 mL/kg.
-
Monitor the animals for any signs of toxicity, including changes in body weight, behavior, and overall health, throughout the study.
-
At predetermined time points post-dosing, collect blood samples for pharmacokinetic analysis and tissues of interest (e.g., spleen, colon, tumor xenografts) for pharmacodynamic analysis.
Assessment of RIPK2 Degradation
a) Western Blot Analysis:
-
Homogenize harvested tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the total protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against RIPK2 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize RIPK2 protein levels to a loading control (e.g., GAPDH or β-actin).
b) Immunohistochemistry (IHC):
-
Fix harvested tissues in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
Perform antigen retrieval using a citrate-based buffer.
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate the sections with a primary antibody against RIPK2.
-
Apply a secondary antibody and a detection system (e.g., DAB).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Analyze the slides under a microscope to assess the intensity and distribution of RIPK2 staining.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study of a PROTAC degrader in a mouse model.
Conclusion
The provided application notes and protocols offer a foundational framework for conducting in vivo studies with PROTAC RIPK2 Degrader-6 in mouse models. The quantitative data from rat studies with a similar compound provide a valuable starting point for dose selection. Careful consideration of formulation and detailed pharmacodynamic analysis are crucial for the successful preclinical evaluation of this novel class of targeted protein degraders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimization of a Series of RIPK2 PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Measure the Efficacy of PROTAC RIPK Degrader-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system. PROTAC RIPK degrader-6 is a heterobifunctional molecule designed to target Receptor-Interacting Protein Kinases (RIPKs), key regulators of inflammatory and cell death signaling pathways.[1][2][3][4][5] This application note provides detailed protocols for a suite of cell-based assays to quantify the efficacy of this compound, focusing on its ability to induce the degradation of RIPK1 and RIPK2 and modulate downstream signaling.
This compound is a Cereblon-based PROTAC, meaning it recruits the Cereblon E3 ubiquitin ligase to the target RIPK protein.[2][3][4][5] This induced proximity leads to the ubiquitination and subsequent degradation of the RIPK protein by the proteasome. The efficacy of this process can be assessed by measuring the extent and potency of target protein degradation (Dmax and DC50), as well as the functional consequences of this degradation on downstream cellular pathways.
Key Performance Metrics
The efficacy of a PROTAC is primarily determined by two key parameters:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achievable with the PROTAC.
These parameters are crucial for comparing the potency and efficacy of different degrader molecules.
Data Presentation
While specific efficacy data for this compound is not publicly available, the following table presents representative data from published studies on other RIPK-targeting PROTACs to illustrate the expected outcomes of the described assays.
| PROTAC Compound | Target | E3 Ligase Recruited | Cell Line | Assay | DC50 | Dmax | Reference |
| Compound 18 | RIPK1 | VHL | I2.1 | Western Blot | 274.4 nM | >90% | [6] |
| LD4172 | RIPK1 | VHL | A375 | Western Blot | 41 nM | 97% | [7] |
| LD4172 | RIPK1 | VHL | B16F10 | Western Blot | 91 nM | 92% | [7] |
Experimental Protocols
This section provides detailed protocols for essential cell-based assays to characterize the efficacy of this compound.
Assessment of RIPK Degradation by Western Blot
Western blotting is a fundamental technique to directly visualize and quantify the degradation of RIPK1 and RIPK2 proteins following treatment with this compound.
Materials:
-
Cell Line: THP-1 (human monocytic cell line) or other suitable cell line expressing endogenous RIPK1 and RIPK2.
-
Antibodies:
-
Primary antibodies: Rabbit anti-RIPK1 (e.g., Thermo Fisher CF800312, 1:1000 dilution)[8], Rabbit anti-RIPK2 (e.g., Novus Biologicals NBP1-32424, 1:1000 dilution; Proteintech 15366-1-AP, 1:2000-1:4000 dilution[9]; R&D Systems MAB103872, 2 µg/mL[10]).
-
Loading control antibody: Mouse anti-GAPDH or anti-β-actin (1:5000 dilution).
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG (1:5000 dilution).
-
-
Reagents: this compound, cell lysis buffer (e.g., RIPA buffer), protease and phosphatase inhibitors, protein assay reagent (e.g., BCA), Laemmli sample buffer, SDS-PAGE gels, transfer buffer, PVDF membranes, blocking buffer (e.g., 5% non-fat milk in TBST), TBST, ECL chemiluminescence substrate.
Protocol:
-
Cell Seeding and Treatment:
-
Seed THP-1 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations and prepare lysates with Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-RIPK1 or anti-RIPK2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the RIPK protein levels to the loading control.
-
Plot the percentage of remaining RIPK protein against the PROTAC concentration to determine the DC50 and Dmax values.
-
High-Throughput Quantification of RIPK Degradation using HiBiT Assay
The HiBiT assay is a sensitive, luciferase-based method for the quantitative measurement of protein degradation in a high-throughput format.[11][12][13][14][15][16] This requires a cell line where the endogenous RIPK gene is tagged with the HiBiT peptide using CRISPR/Cas9.
Materials:
-
Cell Line: A cell line (e.g., HEK293) with endogenously CRISPR-tagged HiBiT-RIPK1 or HiBiT-RIPK2.
-
Reagents: this compound, Nano-Glo® HiBiT Lytic Detection System (Promega), opaque-walled 96- or 384-well plates.
Protocol:
-
Cell Seeding:
-
Seed the HiBiT-tagged cells in an opaque-walled 96- or 384-well plate at a suitable density and incubate overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for the desired time period.
-
-
Lysis and Detection:
-
Equilibrate the plate and the Nano-Glo® HiBiT Lytic Detection Reagent to room temperature.
-
Add a volume of the detection reagent equal to the culture medium volume in each well.
-
Place the plate on an orbital shaker for 10 minutes to ensure complete cell lysis and signal stabilization.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is directly proportional to the amount of HiBiT-tagged RIPK protein.
-
Calculate the percentage of degradation for each PROTAC concentration relative to the vehicle control.
-
Plot the data to determine the DC50 and Dmax values.
-
Measurement of Downstream Signaling Inhibition: TNF-α Secretion
RIPK2 is a critical component of the NOD2 signaling pathway, which leads to the production of pro-inflammatory cytokines like TNF-α. Degradation of RIPK2 should therefore inhibit TNF-α secretion in response to a NOD2 agonist.
Materials:
-
Cell Line: THP-1 cells.
-
Reagents: this compound, Lipopolysaccharide (LPS) or other appropriate stimulus, Human TNF-α ELISA kit.
Protocol:
-
Cell Seeding and Treatment:
-
Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Pre-treat the cells with a serial dilution of this compound for 24 hours.
-
-
Stimulation:
-
Sample Collection:
-
Centrifuge the plate and collect the cell culture supernatants.
-
-
ELISA:
-
Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the TNF-α standards provided in the kit.
-
Calculate the concentration of TNF-α in each sample.
-
Plot the TNF-α concentration against the PROTAC concentration to determine the IC50 value for the inhibition of TNF-α secretion.
-
Assessment of NF-κB Pathway Inhibition
RIPK1 and RIPK2 are key mediators of NF-κB activation. Their degradation is expected to inhibit NF-κB signaling. This can be measured using a luciferase reporter assay.[11][12][19][20][21]
Materials:
-
Cell Line: A cell line (e.g., HEK293T) stably transfected with an NF-κB-driven luciferase reporter construct.
-
Reagents: this compound, a suitable stimulus for the NF-κB pathway (e.g., TNF-α), Luciferase Assay System (e.g., Promega).
Protocol:
-
Cell Seeding and Treatment:
-
Seed the NF-κB reporter cell line in a 96-well plate and incubate overnight.
-
Pre-treat the cells with a serial dilution of this compound for 24 hours.
-
-
Stimulation:
-
Stimulate the cells with an appropriate agonist (e.g., 10 ng/mL TNF-α) for 6-8 hours to activate the NF-κB pathway.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells and perform the luciferase assay according to the manufacturer's protocol.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable.
-
Plot the normalized luciferase activity against the PROTAC concentration to determine the IC50 for NF-κB inhibition.
-
Visualizations
PROTAC Mechanism of Action
References
- 1. This compound(GlaxoSmithKline) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound|CAS 2089205-64-9|DC Chemicals [dcchemicals.com]
- 3. This compound, 2089205-64-9 | BroadPharm [broadpharm.com]
- 4. gentaur.com [gentaur.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design, synthesis, and biological evaluation of RIPK1-targeting PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Potent and Selective RIPK1 Degraders Targeting Its Nonenzymatic Function for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RIPK1 Monoclonal Antibody (OTI2D6) (CF800312) [thermofisher.com]
- 9. RIPK2 antibody (15366-1-AP) | Proteintech [ptglab.com]
- 10. Human RIPK2/RIP2 Antibody MAB103872-100: R&D Systems [rndsystems.com]
- 11. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 12. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 13. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. Target Degradation [promega.kr]
- 16. Nano-Glo® HiBiT Lytic Detection System Protocol [france.promega.com]
- 17. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE | PLOS One [journals.plos.org]
- 19. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. indigobiosciences.com [indigobiosciences.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: PROTAC RIPK Degrader-6 for Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical mediator in the innate immune system, playing a key role in inflammatory signaling pathways. Its involvement in conditions like inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis has made it a compelling therapeutic target.[1] Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induce the degradation of specific proteins via the ubiquitin-proteasome system.[2] This document provides detailed application notes and protocols for PROTAC RIPK degrader-6 , a potent and selective degrader of RIPK2, for studying its role in autoimmune diseases. This compound, also referred to as PROTAC 6 in scientific literature, is an IAP-based PROTAC, not a Cereblon-based one as some initial reports suggested.[3][4][5]
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to RIPK2, a linker, and a ligand that recruits an E3 ubiquitin ligase, in this case, a member of the inhibitor of apoptosis (IAP) family.[4][6] By simultaneously binding to RIPK2 and the E3 ligase, this compound forms a ternary complex. This proximity induces the E3 ligase to polyubiquitinate RIPK2, marking it for degradation by the 26S proteasome.[7] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple RIPK2 proteins, leading to a sustained pharmacodynamic effect.[3]
References
- 1. RIPK2 as a promising druggable target for autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RIP2 signaling in Central Nervous System-Infiltrating Dendritic Cells Promotes Cellular Activation, Inflammation and Autoimmune Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound(GlaxoSmithKline) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. drughunter.com [drughunter.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Quantifying RIPK1/2 Degradation with PROTAC RIPK degrader-6
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to eliminate specific proteins from cells.[1][2] These heterobifunctional molecules co-opt the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to induce the degradation of a target protein of interest (POI).[1] PROTAC RIPK degrader-6 is a Cereblon-based PROTAC that targets Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK2 for degradation.[3][4][5][6]
RIPK1 and RIPK2 are crucial serine/threonine kinases that function as key signaling nodes in inflammation, immunity, and cell death pathways.[7][8][9] RIPK1 is a central regulator of cellular stress responses, mediating signaling from receptors like TNFR1 and Toll-like receptors (TLRs) to control NF-κB activation, MAPK signaling, and the induction of apoptosis or necroptosis.[9][10] RIPK2 is essential for innate immune responses, primarily signaling downstream of the bacterial sensors NOD1 and NOD2 to activate inflammatory pathways.[7][11] Given their central role in inflammatory diseases and some cancers, targeting RIPK1 and RIPK2 for degradation presents a promising therapeutic strategy.[4][8]
These application notes provide detailed protocols for quantifying the degradation of RIPK1 and RIPK2 induced by this compound using standard cell biology techniques.
Mechanism of Action: this compound
This compound functions by linking a ligand that binds to RIPK1/2 with a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][5] This proximity induces the formation of a ternary complex between RIPK1/2, the PROTAC, and the E3 ligase.[3] Once the complex is formed, the E3 ligase tags the target kinase with poly-ubiquitin chains, marking it for recognition and subsequent degradation by the 26S proteasome.[1][3] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[12]
References
- 1. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - IN [thermofisher.com]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound(GlaxoSmithKline) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. gentaur.com [gentaur.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. RIPK protein kinase family: Atypical lives of typical kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting RIPK1,2,3 to combat inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for PROTAC RIPK Degrader-6 in Colorectal Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a linker, and a ligand for an E3 ubiquitin ligase.[4][5] By forming a ternary complex between the POI and the E3 ligase, PROTACs facilitate the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] This event-driven mechanism allows PROTACs to act catalytically at sub-stoichiometric concentrations, offering potential advantages over traditional small molecule inhibitors in terms of potency and duration of effect.[1][4]
Receptor-interacting protein kinases (RIPKs) are key regulators of cell death and inflammation pathways, including apoptosis and necroptosis.[6][7][8] Dysregulation of RIPK signaling has been implicated in the pathogenesis of various diseases, including cancer.[7][8] In colorectal cancer (CRC), RIPK1 has been shown to be upregulated and to promote cell proliferation.[6] While much of the focus has been on RIPK1 and RIPK3, RIPK2 is also a crucial signaling node, particularly in inflammatory responses. PROTAC RIPK degrader-6 is a Cereblon-based PROTAC that targets RIPK2 for degradation.[9][10] These application notes provide detailed protocols for evaluating the effects of this compound on colorectal cancer cell lines.
Mechanism of Action of this compound
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate RIPK2.[1][2][9] The degrader molecule simultaneously binds to RIPK2 and the E3 ubiquitin ligase Cereblon (CRBN), forming a ternary complex.[9] This proximity induces the transfer of ubiquitin molecules to RIPK2, marking it for recognition and degradation by the 26S proteasome.[2] The PROTAC molecule is then released to target another RIPK2 protein.[5]
Data Presentation
The following tables present illustrative quantitative data on the activity of this compound in various colorectal cancer cell lines.
Table 1: RIPK2 Degradation in Colorectal Cancer Cell Lines
| Cell Line | DC50 (nM)1 | Dmax (%)2 | Timepoint (hours) |
| HT-29 | 85 | >95 | 24 |
| HCT116 | 60 | >98 | 24 |
| SW480 | 120 | >90 | 24 |
| DLD-1 | 75 | >95 | 24 |
1Half-maximal degradation concentration. 2Maximum degradation.
Table 2: Anti-proliferative Activity in Colorectal Cancer Cell Lines
| Cell Line | IC50 (nM)3 | Timepoint (hours) |
| HT-29 | 150 | 72 |
| HCT116 | 110 | 72 |
| SW480 | 250 | 72 |
| DLD-1 | 130 | 72 |
3Half-maximal inhibitory concentration.
Table 3: Induction of Cell Death in HCT116 Cells (at 24 hours)
| Treatment (100 nM) | % Apoptosis4 | % Necroptosis5 |
| Vehicle (DMSO) | 5.2 ± 1.1 | 2.1 ± 0.5 |
| This compound | 25.8 ± 3.5 | 15.4 ± 2.8 |
4Determined by Annexin V+/PI- staining. 5Determined by Annexin V+/PI+ staining and morphological changes.[11]
Experimental Protocols
Cell Culture and Treatment
Objective: To maintain and treat colorectal cancer cell lines with this compound.
Materials:
-
Colorectal cancer cell lines (e.g., HT-29, HCT116, SW480, DLD-1)
-
Appropriate cell culture medium (e.g., McCoy's 5A for HT-29, DMEM for others)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
Protocol:
-
Culture colorectal cancer cell lines in their recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium from a concentrated stock solution. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.
-
Remove the old medium from the cells and add the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the specified time points (e.g., 4, 8, 24 hours for degradation studies; 72 hours for viability studies).
Western Blotting for RIPK2 Degradation
Objective: To quantify the degradation of RIPK2 protein following treatment.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-RIPK2, anti-GAPDH, or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-RIPK2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify band intensities using densitometry software.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of RIPK2 degradation on cell proliferation.
Materials:
-
Cells seeded in a 96-well plate and treated as described above
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
Protocol:
-
After the 72-hour treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis and Necroptosis Analysis by Flow Cytometry
Objective: To distinguish between apoptotic and necroptotic cell death.
Materials:
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest cells (including floating cells in the medium) after treatment.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necroptotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Experimental Workflow
RIPK Signaling Pathway
Conclusion and Future Directions
This compound offers a promising tool for investigating the role of RIPK2 in colorectal cancer. The protocols outlined here provide a framework for characterizing its effects on RIPK2 protein levels, cell viability, and the induction of cell death pathways. Future studies could explore the in vivo efficacy of this compound in xenograft models of colorectal cancer and investigate potential mechanisms of resistance.[4] Furthermore, exploring the impact of RIPK2 degradation on the tumor microenvironment and anti-tumor immunity could provide valuable insights for combination therapies.[8][12]
References
- 1. Navigating PROTACs in Cancer Therapy: Advancements, Challenges, and Future Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. RIPK3 signaling and its role in the pathogenesis of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tumor-Intrinsic and Immune Modulatory Roles of Receptor Interacting Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. gentaur.com [gentaur.com]
- 11. researchgate.net [researchgate.net]
- 12. A RIPK1-specific PROTAC degrader achieves potent antitumor activity by enhancing immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring TNFα Inhibition After PROTAC RIPK degrader-6 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to eliminate specific proteins of interest by hijacking the cell's natural protein disposal system. PROTAC RIPK degrader-6 is a heterobifunctional molecule that targets Receptor-Interacting Protein Kinases (RIPK) for degradation. Specifically, it has been shown to be a degrader of both RIPK1 and RIPK2.[1] This degrader is based on a Cereblon (CRBN) E3 ligase ligand, which recruits RIPK1/2 to the E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome.[2][3][4][5][6][7]
The RIPK family, particularly RIPK1 and RIPK2, are key signaling molecules in the Tumor Necrosis Factor α (TNFα) pathway, which is a central regulator of inflammation and cell death.[8][9] By degrading RIPK1 and RIPK2, this compound is expected to inhibit the downstream inflammatory signaling cascade, resulting in a reduction of TNFα production and release. This makes the quantification of TNFα inhibition a critical readout for assessing the efficacy of this PROTAC.
These application notes provide detailed protocols for assessing the activity of this compound by measuring the degradation of its target proteins and the resulting inhibition of TNFα.
Data Presentation
The following tables summarize the quantitative data on the efficacy of a closely related compound, PROTAC 6, which also targets RIPK2 for degradation and inhibits TNFα release. This data provides a benchmark for expected results when using this compound.
Table 1: In vitro RIPK2 Degradation by PROTAC 6 in Human PBMCs [10]
| Treatment Time | PROTAC 6 Concentration | Mean RIPK2 Degradation (%) |
| 6 hours | Various | Significant |
| 24 hours | Various | Significant |
Table 2: Inhibition of L18-MDP Stimulated TNFα Release by PROTAC 6 in Human PBMCs [10]
| Pre-incubation Time | Stimulation Time | PROTAC 6 Concentration | Mean TNFα Inhibition (%) |
| 3 hours | 3 hours | Various | Concentration-dependent |
Table 3: In vivo RIPK2 Degradation and TNFα Inhibition by PROTAC 6 in Rats [11]
| Dose (mg/kg SC) | Time Post-Dose | RIPK2 Degradation (%) | TNFα Inhibition (%) (ex vivo challenge) |
| 0.5 | 6 hours | 53 ± 9 | >70 |
| 0.5 | 48 hours | 78 ± 5 | >70 (maintained) |
Table 4: Degradation Potency of a RIPK1 PROTAC Degrader (Compound 225-5) [12]
| Cell Line | DC50 | Dmax |
| A375 (human melanoma) | 41 nM | 97% |
| B16F10 (murine melanoma) | 91 nM | 92% |
Mandatory Visualizations
Caption: Mechanism of this compound mediated protein degradation.
Caption: Simplified TNFα signaling pathway and the point of intervention for this compound.
Caption: Workflow for assessing this compound efficacy.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human monocytic THP-1 cells or peripheral blood mononuclear cells (PBMCs) are suitable for these assays.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells at an appropriate density in 6-well or 12-well plates.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
For dose-response experiments, treat cells with a range of concentrations of the degrader for a fixed time (e.g., 24 hours).
-
For time-course experiments, treat cells with a fixed concentration of the degrader and harvest at different time points (e.g., 2, 4, 8, 16, 24 hours).
-
Include a vehicle control (DMSO only) in all experiments.
-
If studying TNFα inhibition, a stimulating agent like lipopolysaccharide (LPS) or L18-MDP may be required.[10] Pre-incubate with the degrader before adding the stimulus.
-
Quantification of TNFα by ELISA
This protocol is based on a standard sandwich ELISA procedure.[8][9][13][14]
-
Materials:
-
Human TNFα ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and stop solution)
-
96-well microplate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Microplate reader
-
-
Procedure:
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with assay diluent for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add standards and cell culture supernatants (collected after treatment) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.[13]
-
Wash the plate three times with wash buffer.
-
Add streptavidin-HRP and incubate for 20-30 minutes at room temperature in the dark.[13]
-
Wash the plate five times with wash buffer.
-
Add the substrate solution and incubate until color develops (typically 15-20 minutes) in the dark.
-
Add the stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of TNFα in the samples by comparing their absorbance to the standard curve.
-
Determine the percentage of TNFα inhibition relative to the stimulated control.
-
Measurement of RIPK1 and RIPK2 Degradation by Western Blot
This protocol outlines the general steps for performing a Western blot to quantify protein levels.[15]
-
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-RIPK1, anti-RIPK2, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for loading by adding Laemmli buffer and heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[15]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween-20) for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10-15 minutes each.
-
Add the chemiluminescent substrate and image the blot using a suitable imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the RIPK1 and RIPK2 band intensities to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) from the dose-response curve.[12]
-
References
- 1. This compound(GlaxoSmithKline) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. gentaur.com [gentaur.com]
- 4. This compound, 2089205-64-9 | BroadPharm [broadpharm.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of Potent and Selective RIPK1 Degraders Targeting Its Nonenzymatic Function for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. novamedline.com [novamedline.com]
- 11. cloud-clone.com [cloud-clone.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. origene.com [origene.com]
- 14. Western Blotting Protocols | Life Science Research | Merck [merckmillipore.com]
- 15. biomol.com [biomol.com]
Application Notes and Protocols: PROTAC RIPK2 Degrader-6 in Combination with Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical signaling node in the innate immune system, primarily downstream of the NOD1 and NOD2 pattern recognition receptors.[1] Its activation triggers potent pro-inflammatory responses through pathways such as NF-κB and MAP kinases, leading to the production of cytokines like TNF-α, IL-6, and IL-12.[1][2] Given its central role in inflammation, RIPK2 has emerged as a compelling therapeutic target for a range of inflammatory diseases and potentially for cancer immunotherapy.
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induce the degradation of target proteins via the ubiquitin-proteasome system.[3] "PROTAC RIPK degrader-6" is a Cereblon-based PROTAC that selectively targets RIPK2 for degradation.[4] By eliminating the RIPK2 protein, this degrader has the potential to modulate the tumor microenvironment and enhance the efficacy of immunotherapies, such as immune checkpoint inhibitors. These application notes provide an overview of the combination strategy, quantitative data for a representative RIPK2 PROTAC, and detailed experimental protocols.
Mechanism of Action: PROTAC-mediated RIPK2 Degradation
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (RIPK2), a linker, and a ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon).[4][5] This proximity induces the ubiquitination of RIPK2, marking it for degradation by the 26S proteasome.[5] The PROTAC molecule is then released and can catalytically induce the degradation of multiple RIPK2 proteins.[6]
Caption: PROTAC-mediated degradation of RIPK2 protein.
RIPK2 Signaling Pathway in Immune Cells
RIPK2 is a key transducer of signals from NOD1 and NOD2, which recognize bacterial peptidoglycans.[1][7] Upon activation, RIPK2 undergoes autophosphorylation and ubiquitination, leading to the activation of downstream signaling cascades, including NF-κB and MAPK pathways.[7] This results in the transcription and secretion of various pro-inflammatory cytokines and chemokines, which play a dual role in cancer: promoting chronic inflammation that can drive tumor progression, but also activating anti-tumor immune responses. By degrading RIPK2, PROTACs can potentially dampen pro-tumorigenic inflammation while preserving or enhancing beneficial immune responses when combined with immunotherapy.
Caption: RIPK2 signaling leads to inflammatory cytokine production.
Data Presentation
The following tables summarize preclinical data for a representative IAP-based RIPK2 PROTAC degrader, "PROTAC 6," developed by GlaxoSmithKline.[8][9] This data demonstrates the potent and sustained in vitro and in vivo activity of RIPK2 degradation.
Table 1: In Vitro Degradation of RIPK2 by PROTAC 6
| Cell Line | Time (h) | pDC50¹ | Dmax² (%) |
|---|---|---|---|
| THP-1 | 18 | 9.4 ± 0.1 | >95 |
| Human PBMCs | 6 | - | ~80 |
| Human PBMCs | 24 | - | >90 |
¹ pDC50: the negative logarithm of the half-maximal degradation concentration. ² Dmax: the maximum percentage of degradation observed. Data adapted from Mares et al., 2020.[10]
Table 2: In Vivo Degradation of RIPK2 and Inhibition of TNFα by PROTAC 6 in Rats
| Dose (mg/kg, SC) | Time Post-Dose (h) | RIPK2 Degradation (%) | TNFα Inhibition (%) |
|---|---|---|---|
| 0.5 | 6 | 53 ± 9 | >70 |
| 0.5 | 48 | 78 ± 5 | >70 |
Data adapted from a study on in vivo dosing of PROTAC 6.[11]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of a PROTAC RIPK2 degrader with immunotherapy.
Protocol 1: Western Blot for a PROTAC-mediated RIPK2 Degradation
This protocol is for confirming the degradation of RIPK2 in a selected cell line following treatment with the PROTAC.
Materials:
-
Cell line of interest (e.g., THP-1, or a relevant cancer cell line)
-
PROTAC RIPK2 degrader-6
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-RIPK2 and anti-loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 24-well plate at a density of ~20,000 cells/well.[12]
-
Incubate for 24 hours.
-
Treat cells with increasing concentrations of the PROTAC RIPK2 degrader for the desired time (e.g., 6, 18, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Dilute samples to the same protein concentration and add Laemmli sample buffer.
-
Denature samples at 100°C for 10 minutes.[12]
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with primary anti-RIPK2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize to the loading control.
-
Protocol 2: In Vivo Xenograft Model for Combination Therapy
This protocol describes a general workflow for evaluating the anti-tumor efficacy of a PROTAC RIPK2 degrader in combination with an immune checkpoint inhibitor in a humanized mouse model.
Materials:
-
Immunodeficient mice (e.g., NSG)
-
Human CD34+ hematopoietic stem cells
-
Human cancer cell line or patient-derived xenograft (PDX)
-
PROTAC RIPK2 degrader-6
-
Immune checkpoint inhibitor (e.g., anti-PD-1 antibody)
-
Matrigel or similar basement membrane extract
-
Calipers for tumor measurement
Procedure:
-
Generation of Humanized Mice:
-
Tumor Implantation:
-
Implant human cancer cells or PDX tissue subcutaneously into the flank of the humanized mice. Co-injection with Matrigel can improve tumor take-rate.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups:
-
Vehicle control
-
PROTAC RIPK2 degrader-6 alone
-
Immune checkpoint inhibitor alone
-
PROTAC RIPK2 degrader-6 + Immune checkpoint inhibitor
-
-
Administer treatments according to a predetermined schedule and route (e.g., subcutaneous for the PROTAC, intraperitoneal for the antibody).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize mice and excise tumors.
-
Tumor tissue can be used for:
-
Immunohistochemistry (IHC) to assess immune cell infiltration (e.g., CD8+ T cells).
-
Flow cytometry to analyze immune cell populations.
-
Western blotting to confirm RIPK2 degradation.
-
-
Caption: Workflow for in vivo combination therapy studies.
Protocol 3: Cytokine Release Assay
This assay measures the release of cytokines from immune cells in response to treatment.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or whole blood
-
PROTAC RIPK2 degrader-6
-
Immunotherapy agent (if it has direct cellular effects)
-
Cell culture medium (e.g., RPMI-1640)
-
Stimulant (e.g., LPS, anti-CD3/CD28 beads)
-
ELISA or multiplex cytokine assay kit (e.g., for TNF-α, IFN-γ, IL-2, IL-6, IL-10)
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Alternatively, use fresh whole blood.[15]
-
-
Assay Setup:
-
Plate PBMCs or whole blood in a 96-well plate.
-
Add the PROTAC RIPK2 degrader at various concentrations.
-
Add the immunotherapy agent if applicable.
-
Include positive controls (stimulant alone) and negative controls (vehicle).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, 72 hours) at 37°C in a CO2 incubator.
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
-
Cytokine Measurement:
-
Measure the concentration of cytokines in the supernatant using an ELISA or a multiplex assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate dose-response curves for cytokine release.
-
Compare cytokine profiles between treatment groups.
-
Conclusion
The combination of PROTAC-mediated degradation of RIPK2 with immunotherapy represents a promising strategy to modulate the tumor microenvironment and enhance anti-tumor immunity. The provided data and protocols offer a framework for researchers to investigate this novel therapeutic approach. Further studies are warranted to fully elucidate the synergistic potential and to optimize dosing and scheduling for clinical translation.
References
- 1. Frontiers | RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The diverse roles of RIP kinases in host-pathogen interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drughunter.com [drughunter.com]
- 9. Optimization of a Series of RIPK2 PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. proimmune.com [proimmune.com]
Application Notes: Assessing Cytokine Release with PROTAC RIPK Degrader-6
References
- 1. Frontiers | RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases [frontiersin.org]
- 2. Optimization of a Series of RIPK2 PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of Human Whole Blood and Peripheral Blood Mononuclear Cell Cultures to Analyze Nanoparticles’ Potential to Induce Cytokines In Vitro - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 10. novamedline.com [novamedline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing PROTAC RIPK Degrader-6 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of PROTAC RIPK degrader-6.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Question: Why am I not observing any degradation of RIPK1/2?
Answer:
There are several potential reasons for a lack of RIPK1/2 degradation. Consider the following troubleshooting steps:
-
Concentration Range: You may be using a concentration that is too low. We recommend performing a dose-response experiment with a broad range of concentrations, from low nanomolar to low micromolar, to identify the optimal degradation window.
-
Incubation Time: The degradation of RIPK1/2 is time-dependent. A single time point may not be sufficient to observe degradation. We recommend a time-course experiment, for example, collecting samples at 1, 4, 8, and 24 hours post-treatment. Some studies have shown significant RIPK1 degradation as early as 1 hour, with maximal degradation around 24 hours.[1][2]
-
Cell Line Suitability: Ensure that your chosen cell line expresses detectable levels of RIPK1, RIPK2, and Cereblon (the E3 ligase recruited by this compound). You can verify this by Western blot or qPCR.
-
Compound Integrity: Verify the integrity and concentration of your this compound stock solution. Improper storage or multiple freeze-thaw cycles can lead to degradation of the compound.
-
Experimental Controls: Include appropriate positive and negative controls in your experiment. A positive control could be a compound known to degrade RIPK1/2, and a negative control could be a vehicle-treated sample (e.g., DMSO).
Question: I am observing a decrease in RIPK1/2 degradation at higher concentrations of this compound. What is happening?
Answer:
This phenomenon is known as the "hook effect" and is a common characteristic of PROTACs.[3][4][5][6][7] At optimal concentrations, the PROTAC facilitates the formation of a ternary complex between the target protein (RIPK1/2) and the E3 ligase (Cereblon), leading to ubiquitination and degradation. However, at excessively high concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes.[3][4][7] This reduces the formation of the productive ternary complex and thus decreases degradation efficiency.
Troubleshooting the Hook Effect:
-
Adjust Concentration Range: If you observe a hook effect, expand your dose-response curve to include lower concentrations. This will help you identify the optimal concentration range for maximal degradation.
-
Visualize the Ternary Complex Formation: Specialized assays can be used to monitor the formation of the ternary complex, which can help in understanding the dose-dependency of this interaction.
Question: I am observing significant cell toxicity. How can I mitigate this?
Answer:
Cell toxicity can be a concern, especially at higher concentrations or with longer incubation times.
-
Optimize Concentration and Incubation Time: Determine the lowest effective concentration and the shortest incubation time that achieves significant RIPK1/2 degradation. This can be achieved through careful dose-response and time-course experiments.
-
Cell Viability Assays: Perform cell viability assays, such as MTT or CellTiter-Glo, in parallel with your degradation experiments to monitor the cytotoxic effects of the PROTAC.
-
Mechanism of Toxicity: If toxicity is observed even at concentrations that do not cause significant degradation, it could be due to off-target effects of the PROTAC. Further investigation into the mechanism of toxicity may be required.
Frequently Asked Questions (FAQs)
What is the recommended starting concentration for this compound in cell-based assays?
Based on data from similar RIPK degraders, a good starting point for a dose-response experiment is a wide concentration range, for example, from 1 nM to 10 µM. One study on a RIPK1 PROTAC showed a DC50 of 41 nM in A375 cells and 91 nM in B16F10 cells.[1] Another study on a different RIPK1 degrader found effective degradation in the nanomolar range after initial screening at 3 µM.[2][8]
What is the optimal incubation time for observing degradation?
The optimal incubation time can vary between cell lines. We recommend performing a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the ideal time point for your specific experimental setup. Studies have shown that maximal degradation of RIPK1 can be observed around 24 hours.[2]
Which cell lines are suitable for studying this compound?
Cell lines that are known to be sensitive to the induction of necroptosis and express RIPK1 and RIPK2 are good models. Some commonly used cell lines for studying RIPK signaling include:
-
Human: HT-29 (colon cancer), Jurkat (T-lymphocyte)
-
Murine: L929 (fibrosarcoma), B16-F10 (melanoma), murine embryonic fibroblasts (MEFs)[9][10][11][12]
It is crucial to confirm the expression of RIPK1, RIPK2, and Cereblon in your chosen cell line.
How can I confirm that the observed protein depletion is due to proteasomal degradation?
To confirm that the degradation is mediated by the proteasome, you can co-treat your cells with this compound and a proteasome inhibitor, such as MG132. If the degradation is proteasome-dependent, the presence of the proteasome inhibitor should rescue the levels of RIPK1/2.
Quantitative Data Summary
The following tables provide a summary of representative quantitative data for RIPK degraders. Note that the optimal concentrations and kinetics for this compound should be determined empirically for your specific cell line and experimental conditions.
Table 1: Representative Degradation Potency (DC50) of RIPK PROTACs in Different Cell Lines
| PROTAC Compound | Target | Cell Line | DC50 (nM) | Incubation Time (hours) | Reference |
| Compound 225-5 | RIPK1 | A375 | 41 | 24 | [1] |
| Compound 225-5 | RIPK1 | B16F10 | 91 | 24 | [1] |
| MS2031 | RIPK1 | HT-29 | Nanomolar range | 24 | [2][8] |
Table 2: Representative Maximal Degradation (Dmax) of a RIPK1 PROTAC
| PROTAC Compound | Target | Cell Line | Dmax (%) | Incubation Time (hours) | Reference |
| Compound 225-5 | RIPK1 | A375 | 97 | 24 | [1] |
| Compound 225-5 | RIPK1 | B16F10 | 92 | 24 | [1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of RIPK1/2 Degradation
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 1 nM to 10 µM) or with a single concentration for different time points (e.g., 1, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against RIPK1, RIPK2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities and normalize the RIPK1/2 signal to the loading control.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with the same concentrations of this compound as used in the degradation experiment.
-
Incubation: Incubate the plate for the desired duration (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Simplified RIPK1/3 signaling pathway.
Caption: Workflow for optimizing this compound concentration.
References
- 1. Development of Potent and Selective RIPK1 Degraders Targeting Its Nonenzymatic Function for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Degradation of Receptor-Interacting Protein Kinase 1 to Modulate the Necroptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. marinbio.com [marinbio.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Diverse Sequence Determinants Control Human and Mouse Receptor Interacting Protein 3 (RIP3) and Mixed Lineage Kinase domain-Like (MLKL) Interaction in Necroptotic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jitc.bmj.com [jitc.bmj.com]
Troubleshooting lack of RIPK degradation with PROTAC RIPK degrader-6
This technical support guide is designed to help you troubleshoot experiments where PROTAC RIPK degrader-6 does not induce the degradation of Receptor-Interacting Protein Kinase (RIPK).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My target protein, RIPK, is not degrading after treatment with this compound. What are the potential reasons?
A1: A lack of RIPK degradation can stem from several factors throughout the PROTAC-mediated degradation pathway. Here are the primary areas to investigate:
-
PROTAC Integrity and Activity: Ensure the compound is correctly solubilized, stored, and used at the appropriate concentration.
-
Cellular Environment: The cell line used must express all the necessary components for PROTAC activity, including the target protein (RIPK) and the recruited E3 ligase.
-
Ternary Complex Formation: Successful degradation requires the formation of a stable ternary complex between RIPK, this compound, and the E3 ligase.
-
Ubiquitination and Proteasomal Degradation: The downstream machinery for tagging the target with ubiquitin and subsequent degradation by the proteasome must be functional.
Q2: How can I confirm that my this compound is cell-permeable and stable?
A2: It is crucial to verify that the PROTAC can enter the cells and remain intact for a sufficient duration. We recommend performing a time-course experiment and analyzing the presence of the PROTAC within the cell lysate using liquid chromatography-mass spectrometry (LC-MS).
Q3: What are the optimal experimental conditions for using this compound?
A3: Optimal conditions can be cell-line dependent. We recommend a starting concentration range of 1 nM to 10 µM. A time-course experiment from 2 to 24 hours is also advised to capture the dynamics of RIPK degradation. Please refer to the table below for typical experimental parameters.
Data Summary Tables
Table 1: Recommended Concentration and Time Course for RIPK Degradation
| Parameter | Recommended Range | Notes |
| Concentration | 1 nM - 10 µM | Perform a dose-response curve to determine the DC50 (concentration for 50% degradation). |
| Incubation Time | 2 - 24 hours | Optimal degradation may occur at different time points depending on the cell line. |
| Seeding Density | 30-50% confluency | Ensure cells are in the logarithmic growth phase. |
Table 2: Troubleshooting Checklist and Recommended Actions
| Potential Issue | Recommended Action | Expected Outcome |
| PROTAC Inactivity | Verify compound integrity via LC-MS. | Compound is stable and pure. |
| Low RIPK Expression | Confirm RIPK protein levels by Western Blot. | Detectable levels of RIPK in the cell lysate. |
| Low E3 Ligase Expression | Confirm expression of the recruited E3 ligase (e.g., Cereblon, VHL) by Western Blot. | Detectable levels of the E3 ligase. |
| Impaired Ternary Complex Formation | Perform Co-Immunoprecipitation (Co-IP) to pull down RIPK and blot for the E3 ligase. | E3 ligase is detected in the RIPK immunoprecipitate upon PROTAC treatment. |
| Proteasome Inhibition | Co-treat with a proteasome inhibitor (e.g., MG132). | Rescue of RIPK from degradation, indicating proteasome-dependent degradation. |
Key Experimental Protocols
Protocol 1: Western Blot for RIPK Degradation
-
Cell Lysis: Lyse treated and untreated cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against RIPK and a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Lysis: Lyse cells treated with this compound and a vehicle control with a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the lysates with an anti-RIPK antibody overnight, followed by incubation with Protein A/G beads.
-
Washing: Wash the beads extensively to remove non-specific binding.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluates by Western Blot using antibodies against the recruited E3 ligase and RIPK.
Visualizing Key Processes
Below are diagrams illustrating the intended mechanism of action for this compound and a troubleshooting workflow.
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for lack of RIPK degradation.
PROTAC RIPK degrader-6 hook effect and how to avoid it
Welcome to the Technical Support Center for PROTAC RIPK Degrader-6. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of PROTAC RIPK Degader-6, with a special focus on understanding and mitigating the hook effect.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional molecule designed for targeted protein degradation. It is a Cereblon-based PROTAC that specifically targets Receptor-Interacting Protein (RIP) Kinase for degradation.[1] It functions by simultaneously binding to a RIP Kinase (the protein of interest, POI) and the Cereblon E3 ubiquitin ligase. This proximity induces the formation of a ternary complex (RIPK-PROTAC-E3 Ligase), leading to the ubiquitination of RIPK.[1][2] The ubiquitin tags mark the RIPK protein for destruction by the cell's proteasome, effectively removing it from the cell.[3]
Mechanism of Action: this compound
Caption: Workflow of PROTAC-mediated degradation of RIP Kinase.
Q2: What is the "hook effect" in the context of PROTACs?
The hook effect is a phenomenon observed with PROTACs where the efficiency of protein degradation decreases at high concentrations.[4][5] This results in a characteristic bell-shaped or V-shaped dose-response curve.[5][6][7] The effect occurs because at excessively high concentrations, the PROTAC molecules saturate both the target protein and the E3 ligase independently, leading to the formation of non-productive binary complexes (PROTAC-RIPK and PROTAC-E3 Ligase).[5][8] These binary complexes compete with and prevent the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[5][8][9]
The PROTAC Hook Effect Mechanism
Caption: High PROTAC levels favor non-productive binary complexes.
Q3: What is the role of RIP Kinase in cellular signaling?
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine-threonine kinase that acts as a key signaling node in inflammation and cell death pathways.[10] Upon stimulation by factors like TNF-α, RIPK1 can initiate signaling cascades that lead to the activation of NF-κB and MAP kinases, promoting cell survival and inflammation.[10][11][12] Alternatively, under certain conditions, such as the inhibition of caspase-8, RIPK1 can interact with RIPK3 to form a complex called the necrosome, which triggers a form of programmed necrotic cell death known as necroptosis.[10][12][13]
Simplified RIPK1 Signaling Pathways
Caption: RIPK1's dual role in cell survival and necroptosis pathways.
Troubleshooting Guide
Issue: Loss of RIPK degradation is observed at high concentrations of the degrader.
This is the classic presentation of the hook effect.[7] Follow these steps to confirm and manage the issue.
Step 1: Confirm the Hook Effect with a Full Dose-Response Curve The primary method to identify the hook effect is to perform a dose-response experiment across a wide range of concentrations.[14] It is crucial to use a sufficient number of data points, especially at higher concentrations, to accurately define the bell-shaped curve.
-
Recommendation: Use a 10- to 12-point concentration gradient with half-log dilutions, spanning from low picomolar to high micromolar ranges.
Example Dose-Response Data Illustrating the Hook Effect
| Concentration (nM) | % RIPK Remaining (Relative to Vehicle) | Observation |
| 0 (Vehicle) | 100% | Baseline |
| 0.1 | 95% | No significant degradation |
| 1 | 60% | Degradation onset |
| 10 | 25% | Potent degradation |
| 100 | 10% | Maximum Degradation (Dmax) |
| 500 | 20% | Efficacy decreasing |
| 1000 | 45% | Hook Effect Observed |
| 5000 | 70% | Significant loss of efficacy |
| 10000 | 85% | Degradation is minimal |
Step 2: Optimize Incubation Time The hook effect can be time-dependent. Degradation kinetics play a crucial role in the overall efficacy.[15]
-
Short Incubation (e.g., 2-6 hours): May reveal direct degradation effects before downstream cellular responses occur.[16]
-
Long Incubation (e.g., 18-24 hours): Allows for sufficient time for protein turnover and can sometimes exacerbate or reveal a hook effect.
-
Recommendation: Perform a time-course experiment at a concentration near the observed Dmax and at a higher concentration where the hook effect is prominent. This will help determine the optimal endpoint for your assay.
Step 3: Consider PROTAC Design and Cooperativity The stability of the ternary complex is a key factor in overcoming the hook effect. PROTACs that induce positive cooperativity—where the binding of one protein partner enhances the binding of the other—are more resistant to the hook effect because the ternary complex is more stable.[16][17]
-
Recommendation: If you are in the design phase, consider linker optimization or modifications to the warheads that can promote favorable protein-protein interactions within the ternary complex.[16] While this is not a troubleshooting step for an existing compound, it is a critical consideration for developing next-generation degraders.
Experimental Protocol
Protocol: Determining this compound Efficacy and Hook Effect via Western Blot
This protocol outlines the steps to generate a dose-response curve to measure DC₅₀, Dₘₐₓ, and identify the hook effect for this compound.
1. Cell Seeding:
-
Select a cell line with detectable endogenous expression of RIPK and Cereblon.
-
Seed cells in 12-well plates at a density that will result in 70-80% confluency at the time of cell lysis.
-
Incubate for 24 hours in standard culture conditions (e.g., 37°C, 5% CO₂).
2. Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in cell culture medium to prepare treatment concentrations. A recommended 10-point curve could be: 10 µM, 2.5 µM, 1 µM, 250 nM, 100 nM, 25 nM, 10 nM, 1 nM, 0.1 nM, and a vehicle control (e.g., 0.1% DMSO).
-
Remove old medium from cells and add the medium containing the different PROTAC concentrations.
-
Incubate for the desired time point (e.g., 18 hours).
3. Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
4. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
5. Western Blot Analysis:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against RIPK (e.g., rabbit anti-RIPK, 1:1000 dilution) overnight at 4°C.
-
Incubate the membrane with a primary antibody for a loading control (e.g., mouse anti-GAPDH or β-actin, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies (e.g., anti-rabbit and anti-mouse) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply an ECL substrate and visualize the protein bands using a chemiluminescence imager.
6. Data Analysis:
-
Quantify the band intensities for RIPK and the loading control using image analysis software (e.g., ImageJ).
-
Normalize the RIPK band intensity to the loading control for each sample.
-
Express the normalized RIPK levels as a percentage of the vehicle-treated control.
-
Plot the percentage of remaining RIPK against the log of the PROTAC concentration to generate the dose-response curve.
-
From the curve, determine the DC₅₀ (concentration at 50% degradation) and Dₘₐₓ (maximum degradation percentage).[7] Note the concentration at which degradation begins to decrease to characterize the hook effect.[18]
Workflow for Dose-Response Analysis
Caption: Experimental steps to identify and quantify the hook effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. marinbio.com [marinbio.com]
- 5. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 7. portlandpress.com [portlandpress.com]
- 8. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. RIPK proteins in cell death and tissue homeostasis. [umassmed.edu]
- 11. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00339B [pubs.rsc.org]
- 16. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
Technical Support Center: PROTAC RIPK2 Degrader-6
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using PROTAC RIPK2 degrader-6, an IAP-based selective degrader of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2).
Frequently Asked Questions (FAQs)
Q1: What is the specific E3 ligase recruited by PROTAC RIPK2 degrader-6?
A1: PROTAC RIPK2 degrader-6 is an IAP (Inhibitor of Apoptosis Protein) based PROTAC. It recruits members of the IAP family of E3 ligases to induce the degradation of RIPK2. It is important to note that while other RIPK2 PROTACs utilizing VHL or Cereblon E3 ligases have been developed for comparison, the specific molecule referred to as "PROTAC 6" in key literature is IAP-based.[1]
Q2: What is the on-target potency of PROTAC RIPK2 degrader-6?
A2: In THP-1 cells, the IAP-based PROTAC 2 (a close analog of PROTAC 6) demonstrated a pDC50 (log half-maximal degradation concentration) of 9.4 ± 0.1.[1] This was more potent than the equivalent VHL-based (pDC50 8.7 ± 0.1) and Cereblon-based (pDC50 8.6 ± 0.4) versions.[1] PROTAC 6 itself showed a pDC50 of 7.9 ± 0.2 for RIPK2 degradation in THP-1 cells after a 24-hour treatment.[1]
Q3: Has the selectivity of PROTAC RIPK2 degrader-6 been profiled?
A3: Yes, the selectivity of PROTAC 6 has been assessed at the proteomic level. These studies are crucial for identifying potential off-target effects.[1]
Q4: What are the known off-target effects of PROTAC RIPK2 degrader-6?
A4: Based on global proteomics analysis in THP-1 cells treated with 1 µM PROTAC 6 for 24 hours, the degrader is highly selective for RIPK2. The vast majority of other proteins' levels were unaffected. Minor changes in a few other proteins were observed, but these were not statistically significant or were considered downstream effects of RIPK2 degradation.
Q5: What is a suitable negative control for experiments with PROTAC RIPK2 degrader-6?
A5: A methylated version of the IAP ligand, known as PROTAC 7 in the primary literature, serves as an excellent negative control.[1] This modification prevents binding to the IAP E3 ligase, thus inhibiting the degradation of RIPK2. Including this control helps to confirm that the observed effects are due to the PROTAC-mediated degradation of RIPK2 and not other non-specific effects of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low RIPK2 degradation observed. | Suboptimal concentration or incubation time: The degradation efficiency of PROTACs is highly dependent on both concentration and time. | Perform a dose-response experiment with a range of concentrations (e.g., 1 nM to 10 µM) and a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal conditions for your cell line. |
| Low expression of IAP E3 ligase in the cell line: The efficacy of an IAP-based PROTAC is dependent on the expression of the IAP E3 ligase. | Confirm the expression of cIAP1, cIAP2, and XIAP in your cell line of interest by Western blot or qPCR. If expression is low, consider using a different cell line with higher IAP expression. | |
| Cell permeability issues: PROTACs are large molecules and may have poor cell permeability. | While PROTAC 6 has been optimized for improved physicochemical properties, if permeability is suspected, consider using cell lines with higher endocytic activity or consult the literature for permeabilization protocols. | |
| Compound integrity: The PROTAC may have degraded due to improper storage or handling. | Ensure the compound is stored as recommended and prepare fresh solutions for each experiment. | |
| High cell toxicity observed. | Off-target effects: Although highly selective, at high concentrations, off-target effects can lead to toxicity. | Use the lowest effective concentration of PROTAC 6 determined from your dose-response experiments. Ensure you are using the negative control (PROTAC 7) to differentiate between on-target and off-target toxicity. |
| "Hook effect": At very high concentrations, the formation of binary complexes (PROTAC-RIPK2 or PROTAC-IAP) can be favored over the productive ternary complex (RIPK2-PROTAC-IAP), leading to reduced degradation and potential inhibitor-like effects. | Review your dose-response curve. If you observe a decrease in degradation at higher concentrations, you are likely observing the "hook effect". Avoid using concentrations in this range. | |
| Variability between experiments. | Inconsistent cell state: Cell confluency, passage number, and overall health can impact PROTAC efficiency. | Standardize your cell culture conditions. Plate cells at a consistent density and use them within a defined passage number range for all experiments. |
| Inconsistent reagent preparation: Inaccurate dilutions or degradation of stock solutions can lead to variability. | Prepare fresh dilutions of PROTAC 6 from a validated stock solution for each experiment. |
Data Presentation
Table 1: On-Target Degradation Potency of RIPK2 PROTACs in THP-1 Cells
| Compound | E3 Ligase Recruited | pDC50 (log M) | Dmax (%) at 24h |
| PROTAC 1 | VHL | 8.7 ± 0.1 | ~95% |
| PROTAC 2 | IAP | 9.4 ± 0.1 | ~95% |
| PROTAC 3 | Cereblon | 8.6 ± 0.4 | ~95% |
| PROTAC 6 | IAP | 7.9 ± 0.2 | 69.2 ± 11.5% |
Data summarized from Mares A, et al. Commun Biol. 2020.[1]
Experimental Protocols
Global Proteomics for Off-Target Analysis
This protocol provides a general workflow for assessing the selectivity of PROTAC RIPK2 degrader-6.
-
Cell Culture and Treatment:
-
Culture THP-1 cells to a density of approximately 1x10^6 cells/mL.
-
Treat cells with 1 µM PROTAC RIPK2 degrader-6, 1 µM of the negative control (PROTAC 7), or DMSO vehicle control for 24 hours.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
-
Protein Extraction and Digestion:
-
Lyse cell pellets in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform in-solution protein digestion using a standard protocol (e.g., reduction with DTT, alkylation with iodoacetamide, and overnight digestion with trypsin).
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Spectronaut).
-
Perform protein identification and quantification.
-
Normalize protein abundance data and perform statistical analysis to identify proteins with significant changes in abundance between the PROTAC-treated and control groups.
-
Visualizations
Caption: Mechanism of action for PROTAC RIPK2 degrader-6.
References
Technical Support Center: Enhancing In Vivo Studies with PROTAC RIPK Degrader-6
Welcome to the technical support center for PROTAC RIPK degrader-6. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vivo studies, with a specific focus on improving the solubility of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful planning and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
This compound is a Cereblon-based Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Receptor-Interacting Protein Kinase (RIPK). Like many PROTACs, it is a large, complex molecule that often exhibits poor aqueous solubility. This low solubility can significantly hinder its bioavailability and therapeutic efficacy in vivo, making it challenging to achieve the necessary plasma concentrations for target engagement and degradation.
Q2: What are the initial signs of poor solubility during experiment preparation?
You may encounter several indicators of poor solubility when preparing this compound for in vivo studies:
-
Precipitation: The compound precipitates out of solution upon preparation of the dosing vehicle.
-
Cloudiness: The solution appears cloudy or hazy, indicating the presence of undissolved particles.
-
Inconsistent Results: High variability in experimental outcomes between subjects can often be attributed to inconsistent drug exposure due to poor solubility.
Q3: What are the common formulation strategies to improve the solubility of PROTACs like RIPK degrader-6?
Several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble PROTACs. These can be broadly categorized into:
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the PROTAC in a polymer matrix, which can enhance dissolution rates and generate a supersaturated solution in vivo.
-
Lipid-Based Formulations: These include Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), which can improve solubility and absorption.
-
Nanosuspensions: Reducing the particle size of the PROTAC to the nanometer range can increase the surface area for dissolution.
-
Inclusion Complexes: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the PROTAC.
Q4: Can chemical modifications to the this compound molecule itself improve solubility?
Yes, structural modifications can significantly impact solubility. Key strategies include:
-
Linker Optimization: Modifying the linker connecting the RIPK binder and the Cereblon ligand can alter the physicochemical properties of the PROTAC. Incorporating more polar groups or optimizing the linker length and flexibility can improve solubility.
-
Prodrug Approach: A prodrug strategy can be employed to mask certain functionalities of the PROTAC, improving its solubility and absorption, with the active drug being released in vivo.
-
Introduction of Ionizable Groups: Adding basic or acidic groups can increase the solubility of the PROTAC in aqueous media.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates in the dosing vehicle. | The chosen vehicle has low solubilizing capacity for the PROTAC. | 1. Screen different vehicles: Test a range of pharmaceutically acceptable vehicles, including those with co-solvents (e.g., DMSO, PEG300, Tween 80) and lipid-based formulations. 2. pH adjustment: If the PROTAC has ionizable groups, adjusting the pH of the vehicle may improve solubility. 3. Prepare an amorphous solid dispersion (ASD): This can significantly enhance the dissolution rate. |
| High variability in in vivo data. | Inconsistent drug absorption due to poor solubility and precipitation in the GI tract. | 1. Utilize a Self-Emulsifying Drug Delivery System (SEDDS/SNEDDS): These formulations can improve the consistency of absorption. 2. Particle size reduction: Consider micronization or nano-milling to create a nanosuspension. 3. Administer with food: For some PROTACs, administration with food can improve solubility and absorption in biorelevant fluids.[1][2][3] |
| Low in vivo efficacy despite good in vitro potency. | Poor bioavailability is limiting the exposure of the target tissue to the PROTAC. | 1. Conduct pharmacokinetic (PK) studies: Determine the plasma and tissue concentrations of the PROTAC to confirm exposure. 2. Optimize the formulation: If exposure is low, explore more advanced formulation strategies like ASDs or lipid-based systems.[4][5][6] 3. Chemical modification: If formulation approaches are insufficient, consider synthesizing analogs with improved physicochemical properties.[7] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: RIPK Degradation Pathway via this compound.
Caption: Experimental Workflow for Solubility Enhancement.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Materials:
-
This compound
-
Polymer (e.g., HPMCAS, PVP, Soluplus®)
-
Volatile solvent (e.g., acetone, methanol, dichloromethane)
-
Rotary evaporator
-
Vacuum oven
-
-
Procedure:
-
Weigh the desired amounts of this compound and the selected polymer. A typical starting drug loading is 10-30% (w/w).
-
Dissolve both the PROTAC and the polymer in a minimal amount of the volatile solvent in a round-bottom flask. Ensure complete dissolution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C).
-
Once the solvent is removed and a solid film is formed, transfer the solid to a vacuum oven.
-
Dry the ASD under vacuum at a temperature below its glass transition temperature (Tg) for 24-48 hours to remove any residual solvent.
-
The resulting solid can be gently ground to a fine powder for subsequent in vitro and in vivo evaluations.
-
Protocol 2: In Vitro Dissolution Testing of Formulations
-
Materials:
-
This compound formulation (e.g., ASD powder, SEDDS)
-
Dissolution medium (e.g., Phosphate Buffered Saline (PBS) pH 7.4, Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF))
-
Dissolution apparatus (e.g., USP Apparatus 2 - paddle)
-
Syringes and filters (e.g., 0.22 µm PVDF)
-
HPLC system for quantification
-
-
Procedure:
-
Pre-heat the dissolution medium to 37°C in the dissolution vessels.
-
Add a pre-weighed amount of the this compound formulation to each vessel.
-
Begin stirring at a constant speed (e.g., 50-100 rpm).
-
At predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the dissolution medium.
-
Immediately filter the sample to remove any undissolved particles.
-
Analyze the concentration of the dissolved PROTAC in the filtrate using a validated HPLC method.
-
Plot the concentration of the PROTAC versus time to generate a dissolution profile. This will allow for the comparison of different formulations.
-
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should adapt and optimize these strategies and protocols based on the specific properties of this compound and their experimental requirements.
References
- 1. Optimization of a Series of RIPK2 PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Development of Potent and Selective RIPK1 Degraders Targeting Its Nonenzymatic Function for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. pubs.acs.org [pubs.acs.org]
Addressing PROTAC RIPK degrader-6 instability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential instability issues with PROTAC RIPK degrader-6 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a proteolysis-targeting chimera designed to selectively target Receptor-Interacting Protein Kinase (RIPK) for degradation. It is a heterobifunctional molecule consisting of a ligand that binds to RIPK, a linker, and a ligand that recruits an E3 ubiquitin ligase.[1][2][3] This ternary complex formation (RIPK-PROTAC-E3 ligase) facilitates the ubiquitination of RIPK, marking it for degradation by the proteasome.[2][4][5] This "chemical knockdown" approach allows for the study of RIPK-dependent signaling pathways.[6]
Q2: What are the main causes of PROTAC instability in cell culture media?
PROTACs, being complex molecules, can be susceptible to instability in cell culture media due to several factors:
-
Enzymatic Degradation: Cell culture media supplemented with serum contains various proteases and esterases that can cleave labile bonds within the PROTAC structure, particularly in the linker region.
-
Chemical Instability: The chemical structure of the PROTAC itself might be inherently unstable under the physiological pH and temperature of cell culture conditions, leading to hydrolysis or other degradative reactions.[7] Thalidomide-based E3 ligase recruiters, for instance, can introduce chiral centers that are unstable in solution.[7]
-
Poor Solubility: Low aqueous solubility can lead to precipitation of the compound in the media, which is often misinterpreted as instability.[8][9]
Q3: How does the instability of this compound affect experimental results?
Instability of this compound can lead to a variety of misleading experimental outcomes:
-
Reduced Potency: If the degrader is rapidly cleared from the media, its effective concentration will be lower than intended, resulting in reduced degradation of the target protein (RIPK).
-
Inconsistent Results: Variability in the rate of degradation between experiments can lead to poor reproducibility of data.
-
Off-Target Effects: Degradation products of the PROTAC might have their own biological activities, potentially leading to off-target effects that confound the interpretation of results.[4]
Troubleshooting Guide
Problem 1: I am not observing the expected degradation of RIPK after treating cells with this compound.
This is a common issue that can arise from several factors. The following decision tree and troubleshooting steps can help identify the root cause.
Troubleshooting Decision Tree for Lack of RIPK Degradation.
-
Step 1: Assess the stability of this compound in your cell culture media.
-
Experiment: Perform a time-course experiment where you incubate the degrader in complete cell culture media (with serum) at 37°C. Collect aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze the concentration of the intact PROTAC using LC-MS/MS.
-
Expected Outcome: The concentration of the degrader should remain relatively stable over the course of the experiment. A significant decrease indicates instability.
-
Solution: If the degrader is unstable, consider the following:
-
Use heat-inactivated serum: This can reduce the activity of certain enzymes.
-
Reduce serum concentration: If your cell line can tolerate it, lowering the serum percentage can decrease enzymatic degradation.
-
Modify the PROTAC structure: If instability is inherent to the molecule's chemistry, a medicinal chemist may need to modify the linker or other components to improve stability.[6][10]
-
-
-
Step 2: Evaluate the cellular permeability of the PROTAC.
-
Experiment: A Caco-2 permeability assay can be used to assess the ability of the PROTAC to cross cell membranes.[11]
-
Expected Outcome: The PROTAC should exhibit sufficient permeability to enter the cells and reach its target.
-
Solution: If permeability is low, formulation strategies such as the use of permeation enhancers or nanoformulations may be necessary.[7][8][9]
-
-
Step 3: Confirm the formation of the ternary complex.
-
Experiment: Co-immunoprecipitation (Co-IP) experiments can be performed to pull down the E3 ligase and blot for RIPK, or vice versa, in the presence of the degrader.
-
Expected Outcome: Successful ternary complex formation will be indicated by the co-precipitation of RIPK, the E3 ligase, and the PROTAC.
-
Solution: If the ternary complex does not form efficiently, it could be due to steric hindrance or a suboptimal linker length.[12] Redesigning the PROTAC with a different linker may be required.
-
-
Step 4: Verify that the ubiquitin-proteasome system is active.
-
Experiment: As a positive control, treat cells with a known proteasome inhibitor (e.g., MG132) alongside this compound.
-
Expected Outcome: Inhibition of the proteasome should block the degradation of RIPK, leading to its accumulation compared to cells treated with the PROTAC alone.
-
Solution: If the proteasome inhibitor does not rescue RIPK levels, it suggests that the observed loss of protein is not due to proteasomal degradation and may indicate a different mechanism of action or a cytotoxic effect.
-
Problem 2: I am observing high variability in RIPK degradation between experiments.
-
Possible Cause: Inconsistent handling of the PROTAC stock solution or variations in cell culture conditions.
-
Troubleshooting Steps:
-
Aliquot Stock Solutions: Prepare single-use aliquots of the this compound stock solution to avoid repeated freeze-thaw cycles that can degrade the compound.[13]
-
Standardize Cell Culture Conditions: Ensure that cell density, passage number, and media composition are consistent across all experiments.
-
Confirm Accurate Dosing: Use calibrated pipettes and perform serial dilutions carefully to ensure accurate final concentrations of the degrader in your experiments.
-
Experimental Protocols
Protocol 1: Assessment of PROTAC Stability in Cell Culture Media by LC-MS/MS
This protocol outlines a method to determine the stability of this compound in a cell culture medium over time.
Materials:
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
37°C incubator with 5% CO2
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Spike the degrader into pre-warmed complete cell culture medium to a final concentration of 1 µM.
-
Incubate the media at 37°C in a 5% CO2 incubator.
-
Collect 100 µL aliquots at specified time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
To each aliquot, add 200 µL of ice-cold acetonitrile to precipitate proteins and quench any enzymatic reactions.
-
Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and analyze by LC-MS/MS.
-
Quantify the peak area of the parent PROTAC at each time point to determine its degradation over time.
Data Analysis: The percentage of the remaining PROTAC at each time point is calculated relative to the 0-hour time point. This data can be plotted to visualize the stability profile.
| Time (hours) | % Remaining this compound (Illustrative) |
| 0 | 100% |
| 1 | 95% |
| 2 | 88% |
| 4 | 75% |
| 8 | 55% |
| 24 | 20% |
Protocol 2: Western Blot Analysis of RIPK Degradation
This protocol is for assessing the degradation of RIPK in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., A375, B16F10)[1]
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
RIPA lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels
-
Primary antibody against RIPK
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 1, 10, 100, 1000 nM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies for RIPK and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
Data Analysis: Quantify the band intensities for RIPK and the loading control. Normalize the RIPK signal to the loading control to determine the relative amount of RIPK in each sample. The DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation) can be calculated.[14]
| PROTAC Concentration (nM) | Relative RIPK Level (Illustrative) |
| 0 (Vehicle) | 100% |
| 1 | 85% |
| 10 | 50% |
| 100 | 15% |
| 1000 | 10% |
Signaling Pathway and Experimental Workflow Diagrams
Simplified RIPK Signaling Pathway.
Workflow for Assessing PROTAC Stability in Media.
References
- 1. Development of Potent and Selective RIPK1 Degraders Targeting Its Nonenzymatic Function for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 11. tandfonline.com [tandfonline.com]
- 12. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. biorxiv.org [biorxiv.org]
Minimizing toxicity of PROTAC RIPK degrader-6 in primary cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing PROTAC RIPK degrader-6, with a specific focus on minimizing toxicity in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a proteolysis-targeting chimera (PROTAC). It is a heterobifunctional molecule designed to selectively target Receptor-Interacting Protein Kinase 2 (RIPK2) for degradation. It functions by simultaneously binding to RIPK2 and an E3 ubiquitin ligase (specifically, Cereblon). This proximity induces the ubiquitination of RIPK2, marking it for degradation by the proteasome. This event-driven mechanism allows for the catalytic degradation of the target protein.
Q2: Why is minimizing toxicity important when using this compound in primary cells?
A2: Primary cells are isolated directly from tissues and are more sensitive to cytotoxic effects than immortalized cell lines. Off-target effects or even on-target-driven toxicity can lead to unintended cell death, altering experimental outcomes and leading to misinterpretation of data. Therefore, careful optimization of experimental conditions is crucial to ensure the observed effects are due to the specific degradation of RIPK2.
Q3: What are the potential sources of toxicity with this compound in primary cells?
A3: Potential sources of toxicity include:
-
On-target toxicity: Excessive degradation of RIPK2 can disrupt normal cellular signaling pathways, particularly in immune cells where RIPK2 is a key mediator of innate immune responses, potentially leading to apoptosis or other forms of cell death.
-
Off-target toxicity: The PROTAC or its components may bind to and degrade other proteins besides RIPK2, leading to unforeseen cellular consequences. Pomalidomide, the Cereblon E3 ligase recruiter used in many PROTACs, can independently lead to the degradation of zinc-finger proteins[1][2][3][4].
-
"Hook effect": At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation and can lead to unintended pharmacological effects[5][6].
-
Cell type-specific sensitivity: The expression levels of RIPK2 and the E3 ligase Cereblon can vary between different primary cell types, influencing both the efficacy of degradation and the potential for toxicity[7].
Q4: Which primary cell types might be more sensitive to this compound?
A4: Primary immune cells, such as monocytes and macrophages, are likely to be more sensitive to this compound. This is because RIPK2 is a critical component of NOD-like receptor signaling pathways, which are highly active in these cells to mediate inflammatory responses[8][9][10][11][12]. Degradation of RIPK2 in these cells could significantly impact their function and viability.
Troubleshooting Guide
Issue 1: High levels of cell death observed after treatment with this compound.
| Possible Cause | Recommended Solution |
| Concentration is too high, leading to on-target or off-target toxicity. | Perform a dose-response experiment to determine the optimal concentration that effectively degrades RIPK2 with minimal toxicity. Start with a low concentration (e.g., 1-10 nM) and titrate up. |
| "Hook effect" at very high concentrations. | Avoid using excessively high concentrations of the PROTAC. If a decrease in degradation is observed at higher concentrations, it is indicative of the "hook effect"[5][6]. |
| The primary cells are particularly sensitive to RIPK2 degradation. | Reduce the treatment duration. A time-course experiment can help identify the earliest time point at which significant degradation occurs without inducing widespread cell death. |
| Off-target effects of the PROTAC molecule. | Use a negative control PROTAC that has a similar chemical structure but does not bind to RIPK2 or the E3 ligase. This will help differentiate between specific degradation-induced toxicity and non-specific compound toxicity. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the cell culture medium is low and consistent across all wells, including vehicle controls. Typically, DMSO concentrations should be kept below 0.1%. |
Issue 2: Inconsistent or no degradation of RIPK2 observed.
| Possible Cause | Recommended Solution |
| Suboptimal PROTAC concentration. | Perform a thorough dose-response curve to identify the optimal concentration for RIPK2 degradation in your specific primary cell type. |
| Low expression of the E3 ligase (Cereblon) in the primary cells. | Verify the expression of Cereblon in your primary cells using techniques like Western blot or qPCR. If expression is low, consider using a PROTAC that recruits a different, more highly expressed E3 ligase. |
| Poor cell permeability of the PROTAC. | While many PROTACs have good cell permeability, this can be a limiting factor. If suspected, consult literature for permeability data or consider using specialized assays to assess it[13]. |
| Incorrect treatment duration. | Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal incubation time for maximal RIPK2 degradation[14]. |
| Issues with the experimental assay (e.g., Western blot). | Ensure proper antibody validation for RIPK2 and use appropriate loading controls. Confirm the integrity of your protein lysates. |
Data Presentation
Table 1: Recommended Concentration Ranges for this compound in Primary Cells
| Parameter | Concentration Range | Notes |
| Initial Dose-Response | 0.1 nM - 1 µM | A broad range to identify the optimal concentration. |
| Effective Degradation | 1 nM - 100 nM | Typically where significant degradation is observed with minimal toxicity. This is cell-type dependent. |
| Potential Toxicity | > 1 µM | Higher concentrations increase the risk of off-target effects and the "hook effect". |
Note: These are general recommendations. The optimal concentration must be determined empirically for each primary cell type and experimental setup.
Experimental Protocols
Protocol 1: Caspase-Glo® 3/7 Assay for Apoptosis Assessment
This protocol is adapted from commercially available kits and is intended to measure caspase-3 and -7 activities as an indicator of apoptosis.
Materials:
-
Primary cells cultured in 96-well plates
-
This compound
-
Caspase-Glo® 3/7 Reagent
-
White-walled 96-well plates suitable for luminescence measurements
-
Plate-reading luminometer
Procedure:
-
Seed primary cells in a white-walled 96-well plate at a density appropriate for your cell type and allow them to adhere/recover overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with the different concentrations of the PROTAC and include a vehicle-only control. Incubate for the desired treatment period (e.g., 24 hours).
-
Equilibrate the Caspase-Glo® 3/7 Reagent and the cell culture plate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a plate-reading luminometer.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
Primary cells cultured in 96-well plates
-
This compound
-
LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution)
-
96-well plate reader capable of measuring absorbance
Procedure:
-
Seed primary cells in a 96-well plate and culture overnight.
-
Treat cells with various concentrations of this compound and a vehicle control. Include wells with untreated cells for a spontaneous LDH release control and wells with lysis buffer for a maximum LDH release control.
-
Incubate for the desired treatment duration.
-
Carefully collect a portion of the cell culture supernatant from each well without disturbing the cells.
-
Transfer the supernatant to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a plate reader.
Protocol 3: Western Blot for RIPK1 and RIPK2 Degradation
This protocol is a standard method to quantify the levels of RIPK1 and RIPK2 protein following PROTAC treatment.
Materials:
-
Primary cells cultured in multi-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against RIPK1, RIPK2, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat primary cells with the desired concentrations of this compound for the chosen duration.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against RIPK1, RIPK2, and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities to determine the extent of protein degradation.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Simplified overview of RIPK1 and RIPK2 signaling pathways.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Proteolysis-targeting chimeras with reduced off-targets. | Broad Institute [broadinstitute.org]
- 3. Proteolysis Targeting Chimeras With Reduced Off-targets | bioRxiv [biorxiv.org]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 6. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor-Interacting Protein Kinase-2 Inhibition by CYLD Impairs Antibacterial Immune Responses in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. New RIPK2 scaffolding inhibitor selectively blocks microbe-induced inflammation | BioWorld [bioworld.com]
- 12. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 13. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PROTAC RIPK Degrader-6
Welcome to the technical support center for PROTAC RIPK Degrader-6. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this potent degrader in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to help you overcome potential challenges and achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of both Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK2.[1] It functions by simultaneously binding to RIPK1/2 and the E3 ubiquitin ligase Cereblon (CRBN).[2] This proximity induces the formation of a ternary complex, leading to the ubiquitination of RIPK1/2 and their subsequent degradation by the proteasome.[3] This event-driven pharmacology allows for the catalytic removal of the target proteins.[3]
Q2: What are the key cellular pathways affected by the degradation of RIPK1 and RIPK2?
A2: RIPK1 is a critical regulator of cell death and inflammation, involved in both NF-κB activation and necroptosis.[4][5][6] RIPK2 is a key signaling molecule in the innate immune system.[1] By degrading both, this compound can potently modulate inflammatory responses and cell death pathways.[6][7]
Q3: What are the recommended cell lines for initial experiments?
A3: We recommend starting with cell lines where RIPK1 and/or RIPK2 are known to be expressed and play a functional role. Human monocytic cell lines like THP-1 or cancer cell lines such as those from prostate cancer (e.g., 22Rv1) or melanoma (e.g., A375) have been used in studies with RIPK-targeting PROTACs.[8][9][10]
Q4: What is the expected outcome of successful this compound treatment?
A4: Successful treatment should result in a significant reduction in RIPK1 and RIPK2 protein levels, which can be observed by Western blot. This should lead to downstream functional consequences, such as inhibition of TNFα-induced signaling or modulation of inflammatory cytokine release.[9]
Troubleshooting Guide
Problem 1: No or poor degradation of RIPK1/RIPK2.
This is a common issue that can arise from several factors. Follow this step-by-step guide to diagnose the problem.
Initial Checks:
-
Confirm Compound Integrity: Ensure this compound has been stored correctly and has not degraded.
-
Cell Line Viability: Check the health and viability of your cells. Unhealthy cells may not have a fully functional ubiquitin-proteasome system.
Troubleshooting Steps:
| Possible Cause | Suggested Solution | Expected Outcome |
| Suboptimal Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM). The "hook effect," where degradation is reduced at very high concentrations, can occur with PROTACs.[11] | Identification of the optimal concentration for maximal degradation (DC50). |
| Incorrect Treatment Duration | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment time for maximal degradation.[10] | Determination of the time point at which maximum degradation occurs. |
| Low E3 Ligase Expression | Confirm the expression of Cereblon (CRBN) in your cell line using Western blot or qPCR. If CRBN expression is low, consider using a different cell line. | Cells with higher CRBN expression should exhibit better degradation of RIPK1/RIPK2. |
| Impaired Proteasome Function | As a control, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132).[10] | Inhibition of the proteasome should rescue RIPK1/RIPK2 from degradation, confirming a proteasome-dependent mechanism. |
| Poor Cell Permeability | Although less common with optimized PROTACs, poor permeability can be an issue.[12] Consider using cell lines with lower efflux pump activity or performing permeabilization assays. | Increased intracellular concentration of the PROTAC should lead to better degradation. |
Problem 2: Development of Resistance to this compound.
Cells can develop resistance to PROTACs over time.[8][13] Here are common mechanisms and how to investigate them.
Potential Resistance Mechanisms and Verification:
| Mechanism | Experimental Verification | Potential Solution |
| Mutation in CRBN | Sequence the CRBN gene in resistant cells to identify mutations that may prevent PROTAC binding. | If a CRBN mutation is confirmed, consider a PROTAC that utilizes a different E3 ligase (e.g., VHL).[13] |
| Downregulation of CRBN | Quantify CRBN protein and mRNA levels in resistant cells compared to parental cells using Western blot and qPCR. | Strategies to re-express CRBN could be explored, or a switch to a different E3 ligase-recruiting PROTAC. |
| Mutation in RIPK1/RIPK2 | Sequence the RIPK1 and RIPK2 genes in resistant cells to identify mutations in the PROTAC binding site. | A PROTAC that binds to a different region of RIPK1/RIPK2 may be effective. |
| Upregulation of Efflux Pumps | Measure the expression of multidrug resistance proteins like ABCB1 (MDR1) using qPCR or Western blot.[8] | Co-treatment with an efflux pump inhibitor (e.g., Zosuquidar) may restore sensitivity.[8] |
Experimental Protocols & Data
Western Blot for RIPK1/RIPK2 Degradation
This protocol is for assessing the degradation of target proteins following treatment with this compound.
Protocol:
-
Cell Seeding: Plate cells at a confluency that will reach 70-80% by the time of harvesting.[14]
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the determined time period.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.[14]
-
Immunoblotting: Block the membrane and probe with primary antibodies against RIPK1, RIPK2, CRBN, and a loading control (e.g., GAPDH, β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Example Data:
Table 1: Dose-Dependent Degradation of RIPK1 and RIPK2 in THP-1 Cells
| Concentration (nM) | % RIPK1 Remaining | % RIPK2 Remaining |
| 0 (Vehicle) | 100 | 100 |
| 1 | 85 | 90 |
| 10 | 40 | 55 |
| 100 | 15 | 25 |
| 1000 | 25 | 35 |
| 10000 | 50 | 60 |
Data are representative and show the percentage of protein remaining after 24-hour treatment, normalized to vehicle control. The increase in remaining protein at higher concentrations is indicative of the "hook effect."
Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanism of action for this compound.
Caption: Simplified overview of RIPK1 and RIPK2 signaling pathways.
Caption: Troubleshooting workflow for poor degradation.
References
- 1. This compound(GlaxoSmithKline) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 4. RIPK proteins in cell death and tissue homeostasis. [umassmed.edu]
- 5. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A RIPK1-specific PROTAC degrader achieves potent antitumor activity by enhancing immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Development of Potent and Selective RIPK1 Degraders Targeting Its Nonenzymatic Function for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reddit - The heart of the internet [reddit.com]
Technical Support Center: PROTAC RIPK Degrader-6 Negative Control Compound
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of the PROTAC RIPK Degrader-6 Negative Control compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the this compound Negative Control compound?
A1: The this compound Negative Control compound is a critical tool for validating that the observed degradation of Receptor-Interacting Protein Kinase (RIPK) is a specific result of the PROTAC-mediated mechanism. It is designed to be structurally similar to the active this compound but possesses a modification that prevents it from forming a productive ternary complex between RIPK and the E3 ligase.[1][2] This ensures that any observed cellular effects are due to the degradation of the target protein and not off-target effects of the compound.
Q2: How does the Negative Control compound differ from the active this compound?
A2: The negative control compound typically features a modification in one of two key areas:
-
Target-binding motif: The portion of the molecule that binds to RIPK is altered to reduce or eliminate its binding affinity.
-
E3 ligase-binding motif: The ligand that recruits the E3 ligase (e.g., Cereblon or VHL) is modified to prevent its interaction with the ligase.[1][3]
This targeted alteration allows the negative control to serve as a proper experimental control by isolating the effect of PROTAC-induced degradation.
Q3: What are the expected results when using the Negative Control compound in a Western blot experiment?
A3: In a Western blot analysis, cells treated with the active this compound should show a significant reduction in RIPK protein levels. In contrast, cells treated with the this compound Negative Control at the same concentration should show no significant change in RIPK protein levels, similar to the vehicle-treated control.
Q4: Can the Negative Control compound be used to assess off-target effects?
A4: Yes, comparing the cellular phenotype or global proteomic changes induced by the active PROTAC with those induced by the negative control can help differentiate between effects caused by RIPK degradation and those resulting from off-target interactions of the compound.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected RIPK degradation with the Negative Control compound. | The negative control compound may have residual binding affinity for RIPK or the E3 ligase. | Verify the design and synthesis of the negative control to ensure the intended modification ablates binding. Test a range of concentrations to see if the effect is dose-dependent and significantly less potent than the active PROTAC. |
| The compound may be causing non-specific protein degradation or cellular toxicity. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess the cytotoxicity of the negative control. Analyze the levels of other, unrelated proteins to check for non-specific degradation. | |
| No RIPK degradation with the active PROTAC, and no degradation with the Negative Control. | The cell line may not express the target E3 ligase (e.g., Cereblon) at sufficient levels. | Confirm the expression of the relevant E3 ligase in your cell line via Western blot or qPCR. Choose a cell line with known high expression of the ligase. |
| The active PROTAC may not be cell-permeable. | Assess the cell permeability of your PROTAC using cellular thermal shift assays (CETSA) or by developing specific cell-based target engagement assays.[4] | |
| The proteasome may be inhibited in the experimental conditions. | Ensure that no proteasome inhibitors are present in your experimental setup, unless used as a specific control.[1] | |
| Variability in results between experiments. | Inconsistent cell culture conditions (e.g., cell density, passage number). | Standardize cell culture protocols, including seeding density and passage number, to ensure reproducibility. |
| Degradation of the compound in storage or during the experiment. | Store the compounds at the recommended temperature and protect from light. Prepare fresh dilutions for each experiment. |
Experimental Protocols
Protocol 1: Western Blot Analysis of RIPK Degradation
Objective: To assess the ability of this compound to induce RIPK degradation and to validate the inactivity of the Negative Control.
Materials:
-
This compound
-
This compound Negative Control
-
Vehicle (e.g., DMSO)
-
Cell line expressing RIPK and the relevant E3 ligase
-
Cell culture medium and supplements
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against RIPK
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound, the Negative Control, and a vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-RIPK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the RIPK signal to the loading control.
Expected Results:
| Compound | Concentration | Normalized RIPK Protein Level (relative to vehicle) |
| Vehicle | - | 1.0 |
| This compound | 10 nM | 0.8 |
| 100 nM | 0.4 | |
| 1 µM | 0.1 | |
| This compound Negative Control | 10 nM | 1.0 |
| 100 nM | 0.98 | |
| 1 µM | 0.95 |
Protocol 2: Cell Viability Assay
Objective: To assess the cytotoxicity of the PROTAC compounds.
Materials:
-
This compound
-
This compound Negative Control
-
Vehicle (e.g., DMSO)
-
Cell line of interest
-
96-well plate
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a range of concentrations of the PROTACs and vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Assay: Add the cell viability reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle-treated cells to determine the percentage of viable cells.
Visualizations
Caption: Mechanism of action of an active PROTAC versus its negative control.
Caption: Experimental workflow for validating the PROTAC negative control.
Caption: Simplified RIPK1 signaling pathway.
References
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with PROTAC RIPK degrader-6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with PROTAC RIPK degrader-6.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional small molecule designed to induce the degradation of Receptor-Interacting Protein Kinases (RIPK). It functions by hijacking the cell's natural protein disposal system. One end of the molecule binds to the target RIP kinase (such as RIPK1 and RIPK2), and the other end recruits an E3 ubiquitin ligase, specifically Cereblon (CRBN)[1][2][3]. This proximity induces the formation of a ternary complex, leading to the ubiquitination of the RIP kinase, marking it for degradation by the proteasome[1][4][5]. This event removes the target protein from the cell, rather than just inhibiting its activity.
Q2: What are the expected outcomes of successful RIPK degradation by this compound?
A2: Successful degradation of RIPK1 and RIPK2 is expected to modulate downstream signaling pathways involved in inflammation and cell death. RIPK1 is a key scaffold protein and kinase in pathways leading to NF-κB activation, apoptosis, and necroptosis[6][7][8]. RIPK2 is crucial for innate immune signaling. Therefore, effective degradation should lead to a reduction in pro-inflammatory cytokine production and potentially alter cell fate decisions in response to stimuli like TNF-α. In some cancer models, RIPK1 degradation has been shown to enhance immunogenic cell death, suggesting a potential anti-tumor effect[9][10].
Q3: What is the "hook effect" in the context of PROTACs?
A3: The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at very high concentrations of the degrader[11][12]. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation[12]. This results in a bell-shaped dose-response curve. It is crucial to perform a full dose-response experiment to identify the optimal concentration range for maximal degradation.
Troubleshooting Guides
Issue 1: No or Inefficient Degradation of Target RIPK
Q: I treated my cells with this compound, but I'm not observing any degradation of RIPK1/2 via Western Blot. What could be the cause?
A: Several factors can contribute to a lack of target degradation. Below is a systematic guide to troubleshoot this issue.
Potential Causes & Troubleshooting Steps:
-
Suboptimal PROTAC Concentration: You may be observing the "hook effect" or using a concentration that is too low.
-
Recommendation: Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for maximal degradation (DCmax).
-
-
Incorrect Timing: The kinetics of degradation can vary between cell lines and experimental conditions.
-
Recommendation: Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) at the optimal concentration to identify the time point of maximum degradation.
-
-
Issues with Cellular Uptake: PROTACs are relatively large molecules and may have poor cell permeability[13].
-
Recommendation: If direct measurement of intracellular concentration is not feasible, consider using a positive control PROTAC known to work in your cell line to verify your experimental setup.
-
-
Mechanism of Action Failure: The lack of degradation could be due to a failure in one of the key steps of the PROTAC mechanism.
-
Recommendation: Verify that the degradation is proteasome-dependent. Pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding the PROTAC. If the degradation is restored, it confirms a proteasome-mediated process. Similarly, pre-treatment with a neddylation inhibitor (e.g., MLN4924) can confirm the involvement of the Cullin-RING ligase machinery[14].
-
-
Low E3 Ligase Expression: The target cells may have low endogenous levels of Cereblon (CRBN), the E3 ligase recruited by this PROTAC.
-
Recommendation: Check the baseline expression level of CRBN in your cell line via Western Blot or qPCR. Compare it to a cell line where the PROTAC is known to be effective.
-
Issue 2: Increased or Unexpected Cell Death
Q: After treating my cells with this compound, I'm observing significant cytotoxicity that doesn't correlate with the expected biological function. Why is this happening?
A: Unexpected cytotoxicity can arise from on-target effects related to the complex biology of RIP kinases or from off-target effects of the PROTAC molecule.
Potential Causes & Troubleshooting Steps:
-
On-Target Necroptosis Induction: RIPK1 has a crucial scaffolding function that prevents apoptosis and necroptosis. Its degradation can remove this protective effect, leading to the activation of RIPK3 and subsequent MLKL-mediated necroptosis[6][10].
-
Recommendation: To test for necroptosis, co-treat cells with the PROTAC and inhibitors of the necroptotic pathway, such as a RIPK1 kinase inhibitor (to block its catalytic activity if residual protein remains), a RIPK3 inhibitor (e.g., GSK'872), or an MLKL inhibitor (e.g., Necrosulfonamide). A rescue from cell death would indicate necroptosis.
-
-
Off-Target Effects: The PROTAC molecule could be degrading other essential proteins, or the warhead/linker components could have inherent toxicity at the concentrations used.
-
Recommendation: Perform global proteomics (mass spectrometry) to identify other proteins that are degraded upon treatment[15]. Additionally, synthesize or obtain a negative control molecule (e.g., one with a modification that prevents binding to either the target or the E3 ligase) to see if it recapitulates the cytotoxic effects[14].
-
-
General Compound Toxicity: High concentrations of any small molecule can lead to non-specific toxicity.
-
Recommendation: Ensure you are using the lowest effective concentration that achieves maximal target degradation. Compare the observed cytotoxicity to that of the individual components of the PROTAC (the RIPK inhibitor warhead and the CRBN binder) if available.
-
Issue 3: Activation of Inflammatory Pathways Despite RIPK Degradation
Q: I have confirmed RIPK1 degradation, but I am still seeing, or even have an increase in, NF-κB activation and inflammatory cytokine production. Isn't RIPK1 degradation supposed to prevent this?
A: This is a complex but plausible outcome due to the multifaceted role of RIPK1. While RIPK1 is involved in activating NF-κB, its degradation can paradoxically enhance certain inflammatory signals.
Potential Causes & Troubleshooting Steps:
-
Deregulated TNFR/TLR Signaling: The scaffolding function of RIPK1 is critical for assembling signaling complexes that regulate inflammation. Degrading RIPK1 can destabilize these complexes, leading to an altered and sometimes heightened signaling output from receptors like TNFR1 and TLR3/4, potentially accentuating NF-κB, MAPK, and IFN signaling[10].
-
Recommendation: Profile the activation of multiple downstream pathways. Use Western Blot to check the phosphorylation status of key signaling nodes like IκBα, JNK, p38, and STAT1. Measure a panel of cytokines (e.g., TNF-α, IL-6, IFN-β) using ELISA or multiplex assays to get a broader picture of the inflammatory response.
-
-
RIPK3-Mediated Inflammation: In the absence of RIPK1, RIPK3 can sometimes promote inflammatory signaling and inflammasome activation, independent of its role in necroptosis[7][16].
-
Recommendation: Investigate the role of RIPK3 by using siRNA to knock down its expression or by using a RIPK3 inhibitor in conjunction with the PROTAC treatment. A reduction in the inflammatory phenotype would point to a RIPK3-dependent mechanism.
-
Data Presentation
Table 1: Recommended Concentration Ranges for In Vitro Experiments
| Parameter | Recommended Range | Purpose |
| Dose-Response | 0.1 nM - 10 µM | To determine DC50 and identify optimal concentration |
| Time-Course | 2 - 48 hours | To determine time to maximal degradation (Tmax) |
| Proteasome Inhibition | 10 µM MG132 (1 hr pre-treatment) | To confirm proteasome-dependent degradation |
| Neddylation Inhibition | 1 µM MLN4924 (1 hr pre-treatment) | To confirm CRL-dependent degradation |
Table 2: Example Degradation Data for this compound (Note: This is hypothetical data for illustrative purposes)
| Cell Line | Treatment Time (hrs) | DC50 (nM) | Dmax (%) | Optimal Conc. (nM) |
| THP-1 | 24 | 25 | >90% | 100-250 |
| HT-29 | 24 | 50 | >85% | 250-500 |
| PBMCs | 6 | 15 | >95% | 50-100 |
Experimental Protocols
Protocol 1: Western Blot for RIPK Degradation
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest[17].
-
Treatment: Treat cells with the desired concentrations of this compound or controls (e.g., DMSO vehicle) for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per lane on an SDS-PAGE gel[17]. Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against RIPK1, RIPK2, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity using densitometry software and normalize to the loading control.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment: Treat cells with this compound at the optimal concentration and for a shorter time point (e.g., 1-4 hours) to capture the transient ternary complex.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based).
-
Immunoprecipitation: Pre-clear lysate with Protein A/G agarose beads. Incubate the lysate with an antibody against either RIPK1/2 or CRBN overnight.
-
Complex Capture: Add Protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution and Western Blot: Elute the proteins from the beads and analyze by Western Blot. Probe for the presence of all three components: RIPK1/2, CRBN, and the E3 ligase adapter proteins if antibodies are available. A successful Co-IP will show the presence of all components in the sample treated with the PROTAC.
Mandatory Visualizations
Caption: Mechanism of action for this compound.
Caption: Simplified RIPK1 signaling and PROTAC intervention.
Caption: Workflow for troubleshooting unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. gentaur.com [gentaur.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. RIPK proteins in cell death and tissue homeostasis. [umassmed.edu]
- 7. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of Potent and Selective RIPK1 Degraders Targeting Its Nonenzymatic Function for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A RIPK1-specific PROTAC degrader achieves potent antitumor activity by enhancing immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Selective Degradation of CDK6 by a Palbociclib Based PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. escholarship.org [escholarship.org]
- 15. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reddit - The heart of the internet [reddit.com]
How to determine optimal treatment time with PROTAC RIPK degrader-6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PROTAC RIPK2 degrader-6. Find answers to frequently asked questions and troubleshoot common experimental issues to determine the optimal treatment time for effective RIPK2 degradation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for PROTAC RIPK2 degrader-6?
A1: A Proteolysis-Targeting Chimera (PROTAC) is a heterobifunctional molecule designed to eliminate specific proteins from cells.[1] It consists of two active domains connected by a linker: one binds to the target protein (RIPK2), and the other recruits an E3 ubiquitin ligase.[2][3] This proximity induces the E3 ligase to tag RIPK2 with ubiquitin, marking it for degradation by the cell's natural disposal system, the proteasome.[1][2] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.[1]
Caption: PROTAC-mediated degradation pathway for RIPK2.
Q2: What is the expected timeframe for observing RIPK2 degradation with this PROTAC?
A2: The timeframe for RIPK2 degradation is influenced by several factors, including the cell type, PROTAC concentration, and the intrinsic synthesis rate of the RIPK2 protein. RIPK2 has a relatively long half-life, typically around 50 hours or more, which makes it an excellent candidate for sustained pharmacodynamic (PD) response with PROTAC-mediated degradation.[4][5] Published studies on potent RIPK2 PROTACs, such as "PROTAC 6," have shown significant degradation in various cell lines at different time points.[6][7]
Summary of Observed RIPK2 Degradation Times
| Cell Line | Treatment Time | Degradation Level | Reference |
|---|---|---|---|
| THP-1 Cells | 18 hours | Concentration-dependent | [5][8] |
| Human PBMCs | 6 hours | Significant degradation observed | [6][7] |
| Human PBMCs | 24 hours | Time-dependent degradation | [8] |
| Rat (in vivo) | 6 hours | ~53% degradation | [8][9] |
| Rat (in vivo) | 48 hours | ~78% degradation |[8][9] |
Q3: How should I design an experiment to determine the optimal treatment time and concentration?
A3: A two-phase experimental approach is recommended. First, perform a time-course experiment to identify the optimal duration of treatment. Second, conduct a dose-response experiment at the optimal time point to determine key efficacy parameters like DC₅₀ (concentration for 50% of maximal degradation) and Dₘₐₓ (maximal degradation).[10][11] The shortest treatment duration that provides robust degradation with minimal downstream effects is often chosen for subsequent experiments.[12]
Caption: Experimental workflow for determining optimal treatment conditions.
Troubleshooting Guide
Q1: I am not observing any RIPK2 degradation. What are the potential causes?
A1: A lack of degradation can stem from several issues. Use the following decision tree to diagnose the problem.
Caption: Troubleshooting guide for lack of RIPK2 degradation.
Q2: At very high concentrations of the degrader, I'm seeing less protein degradation. What is happening?
A2: This phenomenon is known as the "hook effect".[10][11] It occurs at high PROTAC concentrations where the degrader independently binds to either RIPK2 or the E3 ligase, forming binary complexes rather than the productive ternary complex required for degradation.[11] This reduces the efficiency of ubiquitination and subsequent degradation. If you observe a hook effect, it is a strong indicator that your PROTAC is working as intended, and you should focus on using concentrations on the effective part of the dose-response curve.[10]
Q3: How can I be certain that the loss of RIPK2 protein is due to degradation and not suppression of its gene?
A3: To confirm that the mechanism of action is protein degradation, you should measure the mRNA levels of the target protein.[12] After treating cells with PROTAC RIPK2 degrader-6, extract RNA and perform quantitative PCR (qPCR). If the PROTAC is functioning correctly, you should see a significant decrease in RIPK2 protein levels without a corresponding change in its mRNA expression.[12]
Q4: My experiment shows high levels of cell toxicity. How can I mitigate this?
A4: Cellular toxicity can be a result of the PROTAC molecule itself or off-target effects.[10][11] Consider the following steps:
-
Lower the Concentration: Use the lowest effective concentration that achieves robust degradation (determined from your dose-response curve).
-
Reduce Treatment Time: Use the shortest incubation time necessary to observe significant degradation.[12]
-
Run Controls: Test the E3 ligase binder and the RIPK2 inhibitor components of the PROTAC separately to see if they contribute to the toxicity.
-
Assess Off-Target Effects: Use proteomic profiling to identify if other proteins are being degraded, which could lead to toxicity.[11] Shorter treatment times (e.g., under 6 hours) are preferable for these studies to focus on direct targets.[12]
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Treatment Duration
-
Cell Plating: Seed your chosen cells (e.g., THP-1) in multi-well plates at a density that ensures they are in a logarithmic growth phase at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Preparation: Prepare a stock solution of PROTAC RIPK2 degrader-6 in DMSO. Dilute the stock solution in a cell culture medium to a final concentration known to be effective (e.g., 100 nM). Also, prepare a vehicle control (DMSO in medium at the same final concentration).
-
Treatment: Aspirate the old medium from the cells and add the PROTAC-containing medium or the vehicle control medium.
-
Incubation: Incubate the plates for various durations (e.g., 2, 4, 6, 12, 24, and 48 hours).
-
Cell Lysis: At each time point, wash the cells with cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard method like a BCA assay.
-
Analysis: Analyze RIPK2 protein levels for each time point using Western Blot or an ELISA-based method.[2] Normalize the RIPK2 signal to a loading control (e.g., GAPDH, β-actin) or total protein content.
-
Determine Optimal Time: Identify the shortest time point that shows substantial and consistent RIPK2 degradation compared to the vehicle control. This will be your optimal treatment time for subsequent experiments.
Protocol 2: Dose-Response Experiment to Determine DC₅₀ and Dₘₐₓ
-
Cell Plating: Plate cells as described in Protocol 1.
-
PROTAC Preparation: Prepare a series of dilutions of PROTAC RIPK2 degrader-6 in the cell culture medium. A typical concentration range might be from 0.1 nM to 10 µM. Include a vehicle-only control.
-
Treatment: Treat the cells with the different concentrations of the PROTAC for the optimal duration determined in Protocol 1.
-
Cell Lysis & Quantification: Lyse the cells and quantify the total protein as described previously.
-
Analysis: Measure the RIPK2 protein levels in each sample.
-
Data Modeling: Normalize the data to the vehicle control (representing 0% degradation). Plot the percentage of RIPK2 degradation against the logarithm of the PROTAC concentration. Fit the data to a non-linear regression curve (e.g., [inhibitor] vs. response -- variable slope) to calculate the DC₅₀ and Dₘₐₓ values.[11]
References
- 1. portlandpress.com [portlandpress.com]
- 2. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. portlandpress.com [portlandpress.com]
- 11. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing RIPK Degrader-6 Cell Permeability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of PROTAC RIPK degrader-6.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the experimental validation of RIPK degrader-6's cell permeability and efficacy.
Issue 1: Low or no degradation of target protein RIPK1 observed in cellular assays.
| Potential Cause | Recommended Action | Rationale |
| Poor Cell Permeability | 1. Modify the linker. 2. Introduce intramolecular hydrogen bonds. 3. Employ a prodrug strategy. | PROTACs often have high molecular weights and polarity, which can hinder their ability to cross the cell membrane. Optimizing the linker by adjusting its length, rigidity, or composition can improve permeability.[1] Introducing intramolecular hydrogen bonds can help the molecule adopt a more compact, less polar conformation, facilitating membrane passage.[2] A prodrug approach can mask polar functional groups, increasing lipophilicity and enhancing cell entry.[3] |
| Efflux by Transporters | 1. Co-administer with known efflux pump inhibitors (e.g., verapamil for P-gp). 2. Redesign the PROTAC to avoid recognition by efflux pumps. | PROTACs can be substrates for cellular efflux pumps like P-glycoprotein (P-gp), which actively remove them from the cell, reducing intracellular concentration and efficacy.[4] |
| Poor Solubility | 1. Optimize the formulation with solubility-enhancing excipients. 2. Modify the PROTAC structure to improve aqueous solubility. | Low aqueous solubility can limit the effective concentration of the PROTAC in the cell culture media, leading to reduced cellular uptake.[5][6] |
| "Hook Effect" | Titrate the concentration of RIPK degrader-6 over a wide range. | At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation, leading to a decrease in efficacy. This is known as the "hook effect".[7] |
Issue 2: Inconsistent results between different permeability assays.
| Potential Cause | Recommended Action | Rationale |
| Assay-Specific Limitations | 1. Utilize a combination of permeability assays (e.g., PAMPA and Caco-2). 2. Correlate assay results with cellular degradation data. | Different assays measure different aspects of permeability. The Parallel Artificial Membrane Permeability Assay (PAMPA) assesses passive diffusion, while Caco-2 assays can also account for active transport and efflux.[8][9] Using multiple assays provides a more comprehensive understanding of the PROTAC's permeability characteristics. |
| Metabolic Instability | 1. Perform metabolic stability assays in liver microsomes or hepatocytes. 2. Modify metabolically liable sites on the PROTAC. | The PROTAC may be rapidly metabolized by cells, leading to an underestimation of its permeability in cell-based assays.[10] |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of RIPK degrader-6 that I should consider to improve its cell permeability?
A1: The cell permeability of PROTACs like RIPK degrader-6 is influenced by several key physicochemical properties that often fall "beyond the Rule of Five" (bRo5).[11] Important factors to consider include:
-
Molecular Weight (MW): PROTACs typically have a high MW (>800 Da), which can negatively impact passive diffusion across the cell membrane.[8][12]
-
Topological Polar Surface Area (TPSA): A high TPSA is associated with poor membrane permeability. Strategies to reduce TPSA, such as intramolecular hydrogen bonding, can be beneficial.[3]
-
Lipophilicity (logP): An optimal lipophilicity range is crucial. While increased lipophilicity can enhance membrane partitioning, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.[13]
-
Number of Rotatable Bonds: A high number of rotatable bonds can be entropically unfavorable for adopting a membrane-permeable conformation. Introducing some rigidity into the linker can be advantageous.[3][11]
-
Intramolecular Hydrogen Bonds: The ability to form intramolecular hydrogen bonds can shield polar groups, reducing the effective TPSA and promoting a more "cell-permeable" conformation.[10][2]
Q2: How can I modify the linker of RIPK degrader-6 to enhance cell permeability?
A2: The linker is a critical component for optimizing PROTAC properties. Here are several strategies for linker modification:
-
Linker Length: Shorter linkers are often preferred to minimize the increase in MW and TPSA.[13]
-
Linker Composition: Replacing flexible polyethylene glycol (PEG) linkers with more rigid alkyl or phenyl linkers can improve permeability.[10] Incorporating cyclic moieties like piperidine or piperazine can enhance both rigidity and solubility.[1]
-
Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce the number of hydrogen bond donors and lower the TPSA, thereby improving permeability.[3][13]
Q3: What is the "chameleon effect" and how does it relate to PROTAC permeability?
A3: The "chameleon effect" describes the ability of some molecules, including PROTACs, to adopt different conformations depending on their environment.[2][7][14] In an aqueous environment (like the extracellular space), the PROTAC may adopt a more extended, polar conformation to maintain solubility. When approaching the lipid bilayer of the cell membrane, it can fold into a more compact, less polar conformation by forming intramolecular hydrogen bonds, effectively "hiding" its polar groups to facilitate passage through the membrane.[2]
Q4: Can the choice of E3 ligase ligand affect the permeability of RIPK degrader-6?
A4: Yes, the choice of the E3 ligase ligand can influence the overall physicochemical properties of the PROTAC. Ligands for different E3 ligases (e.g., VHL, CRBN, RNF114) have varying properties that contribute to the final PROTAC's MW, TPSA, and lipophilicity.[7][15] While VHL-based PROTACs have been successful, they can sometimes have poor membrane permeability.[16] Therefore, exploring different E3 ligase ligands can be a viable strategy to improve the permeability profile of a RIPK degrader.
Q5: What are CLIPTACs and how can they be used to overcome permeability issues?
A5: CLIPTACs (in-cell click-formed proteolysis targeting chimeras) are a novel strategy to address the permeability challenges of large PROTAC molecules.[7] This approach involves administering two smaller, more cell-permeable precursors: one containing the target-binding ligand and a "click" chemistry handle, and the other containing the E3 ligase ligand with a complementary handle. Once inside the cell, the two precursors react via a bioorthogonal click reaction to form the active, full-length PROTAC.[7]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a compound across an artificial lipid membrane.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter plate coated with a lipid solution)
-
Acceptor plate (96-well)
-
Test compound (RIPK degrader-6) solution in a suitable buffer (e.g., PBS)
-
Acceptor buffer (e.g., PBS with a small percentage of a solubilizing agent like DMSO)
-
Plate reader for UV-Vis absorbance or LC-MS for concentration analysis
Methodology:
-
Add the acceptor buffer to the wells of the acceptor plate.
-
Carefully place the filter plate on top of the acceptor plate, ensuring the lipid-coated membrane is in contact with the acceptor buffer.
-
Add the test compound solution to the wells of the filter plate.
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).
-
After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate the permeability coefficient (Pe) using the following formula: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_equilibrium) Where:
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
A is the area of the membrane.
-
t is the incubation time.
-
C_A(t) is the concentration in the acceptor well at time t.
-
C_equilibrium is the concentration at equilibrium.
-
Protocol 2: Caco-2 Cell Permeability Assay
This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and express transporters, providing a model for intestinal absorption and efflux.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)
-
Test compound (RIPK degrader-6) solution
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS/MS for quantification
Methodology:
-
Seed Caco-2 cells on the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a monolayer.
-
Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.
-
For apical to basolateral (A-B) permeability, add the test compound to the apical (upper) chamber and transport buffer to the basolateral (lower) chamber.
-
For basolateral to apical (B-A) permeability, add the test compound to the basolateral chamber and transport buffer to the apical chamber.
-
Incubate at 37°C with 5% CO2 for a specified time (e.g., 2 hours).
-
At the end of the incubation, collect samples from both chambers and analyze the concentration of the test compound by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions: Papp = (dQ/dt) / (A * C_0) Where:
-
dQ/dt is the rate of permeation.
-
A is the surface area of the insert.
-
C_0 is the initial concentration in the donor chamber.
-
-
The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the compound is a substrate for efflux transporters. An efflux ratio > 2 suggests active efflux.
Visualizations
Caption: Experimental workflow for enhancing RIPK degrader-6 cell permeability.
Caption: Factors influencing PROTAC cell permeability.
References
- 1. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Permeability Assay - Profacgen [profacgen.com]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Managing the catalytic activity of PROTAC RIPK degrader-6 in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PROTAC RIPK degrader-6. The information is designed to help users manage the catalytic activity of the degrader in various assays and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a heterobifunctional molecule designed to induce the degradation of Receptor-Interacting Protein Kinase (RIPK). It is a Cereblon-based Proteolysis Targeting Chimera (PROTAC), meaning it links a RIPK2 kinase inhibitor to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] By simultaneously binding to both RIPK2 and Cereblon, it forms a ternary complex that brings the E3 ligase in close proximity to the RIPK2 protein.[2] This proximity facilitates the transfer of ubiquitin molecules to RIPK2, marking it for degradation by the proteasome.[2]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[2] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2] The compound is soluble in DMSO up to 100 mg/mL (112.49 mM), and sonication may be required for complete dissolution.[1][2]
Q3: What are the expected DC50 and Dmax values for RIPK degradation?
While specific degradation data for this compound is not widely published, we can refer to data from a similar VHL-based RIPK1 degrader, compound 225-5 (also known as PROTAC RIPK1 Degrader-1), to provide a representative example of expected potency. The half-maximal degradation concentration (DC50) and maximum degradation (Dmax) are cell line-dependent.
| Cell Line | Target | DC50 | Dmax | Treatment Time |
| A375 | RIPK1 | 41 nM | 97% | 24 hours[3] |
| B16F10 | RIPK1 | 91 nM | 92% | 24 hours[3] |
| HEK293T-RIPK1-HiBiT | RIPK1 | < 0.1 nM | 93% | Not Specified[4] |
Note: This data is for the RIPK1 degrader 225-5 and should be used as a reference. Optimal concentrations and kinetics for this compound should be determined empirically for your specific cell line and experimental conditions.
Q4: How can I confirm that the observed protein loss is due to proteasomal degradation?
To verify that the degradation of RIPK is mediated by the ubiquitin-proteasome system, you can perform co-treatment experiments with inhibitors of this pathway. Pre-treatment of cells with a proteasome inhibitor, such as MG132, or a neddylation inhibitor, like MLN4924 (which inhibits Cullin-RING E3 ligase activity), should rescue the degradation of RIPK induced by the PROTAC.[3]
Q5: What are potential off-target effects of Cereblon-based PROTACs?
Cereblon-based PROTACs can sometimes induce the degradation of endogenous substrates of Cereblon, such as the zinc finger transcription factors IKZF1 and IKZF3.[5] It is recommended to assess the levels of these proteins in your experiments to monitor for potential off-target activity. Global proteomics can also be employed to comprehensively evaluate the selectivity of the degrader.[3]
Troubleshooting Guide
Problem 1: No or minimal degradation of RIPK is observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal PROTAC Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for degradation in your cell line. |
| Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal treatment duration. Significant degradation of RIPK1 by a similar degrader was observed as early as 1 hour post-treatment.[3] |
| Low Cell Permeability | While PROTACs are designed for cell permeability, this can be a limiting factor. Ensure proper dissolution of the compound in DMSO before diluting in culture medium. |
| Low E3 Ligase Expression | Confirm that your cell line expresses sufficient levels of Cereblon (CRBN). |
| Inactive Compound | Ensure the compound has been stored and handled correctly to prevent degradation. |
| Issues with Detection Antibody | Verify the specificity and sensitivity of your RIPK antibody by including positive and negative controls in your Western blot. |
Problem 2: The "Hook Effect" is observed (reduced degradation at high concentrations).
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[6] This is due to the formation of binary complexes (PROTAC-RIPK or PROTAC-Cereblon) instead of the productive ternary complex (RIPK-PROTAC-Cereblon), which inhibits degradation.[6][7]
| Possible Cause | Troubleshooting Step |
| High PROTAC Concentration | Titrate the PROTAC concentration downwards. The optimal degradation concentration is often at the lower end of the effective range. |
| High Target or E3 Ligase Expression | The relative concentrations of the PROTAC, target protein, and E3 ligase can influence the hook effect. This is an inherent property of the system. |
Problem 3: High variability between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure uniform cell density across all wells of your culture plates. |
| Inaccurate Pipetting | Use calibrated pipettes and ensure proper mixing of the PROTAC stock solution before dilution. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of 96-well plates for treatment, as they are more prone to evaporation and temperature fluctuations. Fill these wells with sterile PBS or media. |
| Inconsistent Lysis or Sample Preparation | Ensure complete cell lysis and consistent protein quantification for all samples before loading for Western blot analysis. |
Experimental Protocols
Protocol 1: Western Blotting for RIPK Degradation
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: The following day, treat the cells with the desired concentrations of this compound. Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for the desired amount of time (e.g., 24 hours) at 37°C and 5% CO2.
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add 100-200 µL of RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against RIPK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin, or β-tubulin) to ensure equal protein loading.
-
Protocol 2: NanoLuciferase-Based Assay for RIPK Degradation
This protocol assumes the use of a cell line engineered to express RIPK fused to a NanoLuciferase (Nluc) reporter.
-
Cell Seeding: Seed the Nluc-RIPK expressing cells in a white, opaque 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of media.
-
PROTAC Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a DMSO-only vehicle control.
-
Incubation: Incubate for the desired time (e.g., 24 hours) at 37°C and 5% CO2.
-
Lysis and Luminescence Reading:
-
Equilibrate the plate to room temperature.
-
Prepare the Nano-Glo® Luciferase Assay Reagent by mixing the substrate and buffer according to the manufacturer's instructions.[8]
-
Add a volume of Nano-Glo® reagent equal to the volume of media in the well (e.g., 100 µL).
-
Place the plate on an orbital shaker for 3 minutes to induce cell lysis and mixing.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal of treated wells to the vehicle control.
-
Plot the normalized luminescence versus the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 value.
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for Western blot analysis.
Caption: Troubleshooting decision tree for no degradation.
References
- 1. gentaur.com [gentaur.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of Potent and Selective RIPK1 Degraders Targeting Its Nonenzymatic Function for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nano-Glo® Luciferase Assay System Protocol [promega.sg]
Addressing variability in PROTAC RIPK degrader-6 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experimental results when working with PROTAC RIPK Degrader-6.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of Receptor-Interacting Protein Kinase (RIPK) proteins.[1][2] It functions by simultaneously binding to a RIPK protein (the protein of interest) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the RIPK protein, marking it for degradation by the 26S proteasome.[3][4][5] This targeted protein degradation approach eliminates both the kinase and non-enzymatic scaffolding functions of the target RIPK protein.[4][6][7]
Q2: Which RIPK proteins are targeted by this compound?
A2: this compound has been developed to target both RIPK1 and RIPK2.[1] It is crucial to verify the specific target of the particular batch or catalog number being used, as different versions may have varying selectivity.
Q3: What are the key cellular pathways regulated by RIPK1 and RIPK2?
A3: RIPK1 is a critical regulator of cell death and inflammation, playing roles in necroptosis, apoptosis, and NF-κB signaling.[8][9][10] RIPK2 is a key component of the innate immune system, particularly in NOD-like receptor signaling pathways, leading to the activation of NF-κB and MAP kinases. The degradation of these proteins can therefore impact inflammatory responses and cell survival.
Troubleshooting Guide
Issue 1: Inconsistent or No Degradation of Target RIPK Protein
Possible Cause 1.1: Suboptimal PROTAC Concentration (The "Hook Effect")
At very high concentrations, the PROTAC can form binary complexes with either the RIPK protein or the E3 ligase, which do not lead to degradation. This phenomenon is known as the "hook effect."[11]
Troubleshooting Steps:
-
Perform a Dose-Response Experiment: Test a wide range of PROTAC concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal concentration for degradation.
-
Data Visualization: Plot the percentage of remaining RIPK protein against the log of the PROTAC concentration to visualize the hook effect.
Example Dose-Response Data for RIPK Degradation:
| PROTAC Concentration (nM) | % RIPK1 Degradation | % RIPK2 Degradation |
| 1 | 15 | 10 |
| 10 | 50 | 45 |
| 100 | 95 | 90 |
| 1000 | 70 | 65 |
| 10000 | 30 | 25 |
Possible Cause 1.2: Inappropriate Treatment Time
The kinetics of PROTAC-mediated degradation can vary between cell lines and specific PROTACs. Degradation may be rapid and transient, or it may require a longer incubation period.[12]
Troubleshooting Steps:
-
Conduct a Time-Course Experiment: Treat cells with the optimal PROTAC concentration and harvest them at various time points (e.g., 1, 2, 4, 8, 12, 24, and 48 hours) to determine the time of maximal degradation.[3][4]
Example Time-Course Data for RIPK1 Degradation:
| Time (hours) | % RIPK1 Remaining |
| 0 | 100 |
| 1 | 85 |
| 4 | 40 |
| 8 | 15 |
| 12 | 10 |
| 24 | 25 |
| 48 | 50 |
Possible Cause 1.3: Low E3 Ligase Expression in the Cell Line
The efficiency of a PROTAC is dependent on the expression level of the recruited E3 ligase in the chosen cell line.
Troubleshooting Steps:
-
Verify E3 Ligase Expression: Check the expression of the relevant E3 ligase (e.g., Cereblon or VHL) in your cell line by Western blot or refer to publicly available databases.[2]
-
Select an Appropriate Cell Line: If E3 ligase expression is low, consider using a different cell line known to have higher expression levels.
Possible Cause 1.4: Poor Cell Permeability of the PROTAC
PROTACs are relatively large molecules and may have poor cell membrane permeability, leading to low intracellular concentrations.[13]
Troubleshooting Steps:
-
Use Permeabilization Agents (for specific endpoint assays): For certain assays that do not require live cells at the endpoint, mild permeabilization might be an option, but this is not suitable for cell viability or functional assays.
-
Consult the Manufacturer's Data: Check for any provided data on the cell permeability of the specific PROTAC.
Issue 2: Unexpected or High Levels of Cell Death
Possible Cause 2.1: On-Target Toxicity
Degradation of RIPK1 can induce apoptosis or necroptosis, especially in cell lines that are dependent on RIPK1's scaffolding function for survival.[6][7]
Troubleshooting Steps:
-
Perform a Cell Viability Assay: Use assays such as MTT or CellTiter-Glo to assess cell viability across a range of PROTAC concentrations.
-
Analyze Markers of Apoptosis and Necroptosis: Use Western blotting to check for cleavage of caspase-3 (apoptosis) or phosphorylation of MLKL (necroptosis).
Possible Cause 2.2: Off-Target Effects
The PROTAC may be degrading other proteins essential for cell survival.
Troubleshooting Steps:
-
Perform Proteomics Analysis: A global proteomics experiment can identify other proteins that are degraded upon PROTAC treatment.[12][13]
-
Use Negative Controls: Synthesize or obtain a negative control PROTAC where the E3 ligase-binding or target-binding component is modified to be inactive. This can help differentiate between on-target and off-target effects.[13]
Example Proteomics Data Summary:
| Protein | Fold Change (PROTAC vs. Vehicle) | p-value |
| RIPK1 | -10.5 | < 0.001 |
| RIPK2 | -1.2 | > 0.05 |
| Protein X | -4.2 | < 0.01 |
| Protein Y | 1.1 | > 0.05 |
Experimental Protocols
Protocol 1: Western Blot for RIPK Degradation
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the indicated time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target RIPK protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize the RIPK signal to the loading control.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of this compound for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Simplified RIPK1 signaling pathway.
References
- 1. This compound(GlaxoSmithKline) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of Potent and Selective RIPK1 Degraders Targeting Its Nonenzymatic Function for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. A RIPK1-specific PROTAC degrader achieves potent antitumor activity by enhancing immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. RIPK proteins in cell death and tissue homeostasis. [umassmed.edu]
- 9. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Receptor Interacting Protein Kinases 1/3: The Potential Therapeutic Target for Cardiovascular Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
PROTAC RIPK degrader-6 degradation kinetics optimization
Welcome to the technical support center for PROTAC RIPK Degrader-6. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the degradation kinetics of their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of Receptor-Interacting Protein Kinase (RIPK). It functions by simultaneously binding to a RIPK protein and an E3 ubiquitin ligase, specifically Cereblon (CRBN).[1][2][3] This proximity induces the formation of a ternary complex, leading to the ubiquitination of the RIPK protein.[4] The ubiquitinated RIPK is then recognized and degraded by the proteasome, resulting in the selective removal of the protein from the cell.[4]
Q2: What are the key kinetic parameters to consider when evaluating the performance of this compound?
A2: The key kinetic parameters for evaluating PROTAC efficacy are:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.[5][6]
-
Dmax: The maximum percentage of target protein degradation achievable with the PROTAC.[5][6]
-
Degradation Rate (k_deg): The speed at which the target protein is degraded.[6][7][8] These parameters provide a comprehensive understanding of the potency, efficacy, and speed of action of the degrader.[8]
Q3: What is the "hook effect" and how can it affect my results with this compound?
A3: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration of the degrader beyond an optimal point leads to a decrease in degradation efficiency.[9][10] This occurs because at very high concentrations, the PROTAC can form binary complexes with either the target protein or the E3 ligase, which are unproductive for forming the necessary ternary complex for degradation.[10] It is crucial to perform a full dose-response curve to identify the optimal concentration range and avoid the hook effect.[9]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides step-by-step solutions.
Issue 1: No or low degradation of RIPK observed.
Possible Causes & Solutions:
-
Suboptimal PROTAC Concentration:
-
Insufficient Incubation Time:
-
Solution: Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal degradation time for RIPK. Degradation kinetics can vary between cell lines.[8]
-
-
Low Cell Permeability:
-
Low E3 Ligase Expression:
-
Inactive Compound:
-
Solution: Ensure the proper storage and handling of the PROTAC to prevent degradation. If possible, verify the compound's integrity via analytical methods like LC-MS.
-
Issue 2: High variability in degradation between experiments.
Possible Causes & Solutions:
-
Inconsistent Cell Culture Conditions:
-
Pipetting Errors:
-
Solution: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the PROTAC. Use calibrated pipettes and low-retention tips.
-
-
Variable Incubation Times:
-
Solution: Use a precise timer for all incubation steps to ensure consistency across different plates and experiments.
-
Issue 3: Significant off-target effects observed.
Possible Causes & Solutions:
-
High PROTAC Concentration:
-
Solution: High concentrations can lead to non-specific binding and off-target degradation.[11] Use the lowest effective concentration that achieves the desired Dmax.
-
-
Promiscuous Binding:
-
Solution: To confirm that the observed phenotype is due to RIPK degradation, include appropriate controls. This includes a negative control where the E3 ligase binder is mutated or an inactive enantiomer of the PROTAC is used. Additionally, rescue experiments involving the re-expression of a degradation-resistant RIPK mutant can validate the on-target effect.
-
Experimental Protocols
Protocol 1: Dose-Response and Time-Course for RIPK Degradation
Objective: To determine the optimal concentration (DC50) and time for RIPK degradation by this compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
PROTAC Preparation: Prepare a 10-point serial dilution of this compound in the appropriate vehicle (e.g., DMSO), ranging from 10 µM to 0.1 nM. Include a vehicle-only control.
-
Treatment:
-
For Dose-Response: Treat the cells with the different concentrations of the PROTAC for a fixed time point (e.g., 24 hours).
-
For Time-Course: Treat the cells with a fixed concentration of the PROTAC (e.g., the approximate DC50 from the dose-response) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot Analysis:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.[13]
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against RIPK and a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate secondary antibodies.
-
Visualize the bands using a chemiluminescence or fluorescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the RIPK band intensity to the loading control.
-
For the dose-response curve, plot the percentage of RIPK remaining against the log of the PROTAC concentration to determine the DC50 and Dmax.
-
For the time-course, plot the percentage of RIPK remaining against time.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound in Cell Line A after 24h Treatment.
| PROTAC Conc. (nM) | % RIPK Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100 |
| 0.1 | 95 |
| 1 | 80 |
| 10 | 55 |
| 50 | 25 |
| 100 | 15 |
| 500 | 10 |
| 1000 | 12 |
| 5000 | 20 |
| 10000 | 35 |
Table 2: Example Time-Course Data for this compound (at 100 nM) in Cell Line A.
| Time (hours) | % RIPK Remaining (Normalized to 0h) |
| 0 | 100 |
| 2 | 85 |
| 4 | 60 |
| 8 | 30 |
| 16 | 15 |
| 24 | 12 |
Visualizations
Caption: Mechanism of action for this compound.
Caption: Workflow for determining RIPK degradation kinetics.
Caption: Troubleshooting logic for low RIPK degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2089205-64-9 | BroadPharm [broadpharm.com]
- 3. This compound|CAS 2089205-64-9|DC Chemicals [dcchemicals.com]
- 4. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 5. promega.com [promega.com]
- 6. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.sg]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 12. portlandpress.com [portlandpress.com]
- 13. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to PROTAC RIPK Degraders: Featuring PROTAC RIPK Degrader-6
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality to eliminate disease-causing proteins. This guide provides a comparative analysis of PROTAC RIPK degrader-6 against other reported RIPK1 and RIPK2 degraders, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.
Introduction to RIPK Degraders
Receptor-Interacting Protein Kinases (RIPKs) are key signaling molecules involved in inflammation, immunity, and cell death pathways. Dysregulation of RIPK1 and RIPK2 has been implicated in a range of diseases, including inflammatory disorders and cancer. PROTACs designed to target these kinases offer a promising therapeutic strategy by inducing their degradation through the ubiquitin-proteasome system. This guide will delve into the characteristics of this compound, a Cereblon-based RIPK2 degrader, and compare its performance with other degraders that utilize different E3 ligases such as Von Hippel-Lindau (VHL) and inhibitor of apoptosis proteins (IAPs).
Quantitative Comparison of RIPK Degraders
The following tables summarize the quantitative data for various RIPK1 and RIPK2 degraders based on reported in vitro degradation assays. The half-maximal degradation concentration (DC50) and maximum degradation (Dmax) are key metrics for evaluating the potency and efficacy of PROTACs.
Table 1: Comparison of RIPK2 Degraders
| Degrader | Target | E3 Ligase | Cell Line | DC50 | Dmax | pDC50 | Reference |
| This compound (PROTAC 6) | RIPK2 | Cereblon | Human PBMCs | - | Potent Degradation | - | [1] |
| PROTAC 3 | RIPK2 | Cereblon | THP-1 | - | - | < 7.0 | [2] |
| PROTAC 2 | RIPK2 | IAP | THP-1 | - | - | 9.4 ± 0.1 | [2] |
| RIP2 Kinase Inhibitor 4 (Compound 20) | RIPK2 | IAP | Human PBMCs | - | - | 8.0 (pIC50) | [3] |
| PROTAC 1 | RIPK2 | VHL | THP-1 | - | - | 8.7 ± 0.1 | [2] |
Table 2: Comparison of RIPK1 Degraders
| Degrader | Target | E3 Ligase | Cell Line | DC50 | Dmax | Reference |
| LD4172 | RIPK1 | VHL | Jurkat | 4-400 nM | >90% | [4][5] |
| B16F10 | 4-400 nM | >90% | [4][5] | |||
| Compound 225-5 | RIPK1 | VHL | A375 | 41 nM | 97% | [6][7] |
| B16F10 | 91 nM | 92% | [6][7] | |||
| HEK-293T-RIPK1-HiBiT | < 0.1 nM | 93% | [6] |
Signaling Pathways and Mechanism of Action
PROTACs function by hijacking the cell's natural protein disposal system. The diagrams below illustrate the general mechanism of PROTAC-mediated degradation and the signaling pathways involving RIPK1 and RIPK2.
Experimental Protocols
This section provides an overview of the methodologies used in the characterization of RIPK degraders.
Western Blotting for Protein Degradation
This is a standard technique to quantify the reduction of a target protein in cells after treatment with a PROTAC.
Experimental Workflow:
Detailed Steps:
-
Cell Culture and Treatment: Plate cells (e.g., THP-1, A375) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC degrader or vehicle control (DMSO) for a specified duration (e.g., 18-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific to the target protein (RIPK1 or RIPK2) and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control to determine the percentage of degradation relative to the vehicle-treated control.
Capillary-Based Immunoassay
This is a higher-throughput alternative to traditional Western blotting for quantifying protein levels.
Methodology:
This automated system separates proteins by size in a capillary, followed by immunodetection. The process involves cell lysis, protein denaturation, and loading into the instrument. The instrument then performs the separation, immunoprobing with primary and secondary antibodies, and chemiluminescent detection. The data is analyzed to determine the amount of target protein present in each sample. This method was used to generate pDC50 values for RIPK2 degraders in THP-1 cells.[2]
Conclusion
This compound is a potent Cereblon-based degrader of RIPK2.[1] Comparative analysis with other RIPK degraders reveals that the choice of E3 ligase can significantly impact the degradation potency. For RIPK2, IAP-based PROTACs have demonstrated high potency, with pDC50 values in the nanomolar range.[2] VHL-based degraders have also shown effectiveness for both RIPK1 and RIPK2.[2][4][7] The selection of an optimal degrader will depend on the specific therapeutic context, considering factors such as cell type-specific E3 ligase expression and desired pharmacokinetic properties. The data presented in this guide provides a valuable resource for researchers in the field to make informed decisions in the development of novel RIPK-targeting therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LD4172 | RIPK1 degrader | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Development of Potent and Selective RIPK1 Degraders Targeting Its Nonenzymatic Function for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Western Blot Validation of PROTAC RIPK Degrader-6 Activity: A Comparative Guide
This guide provides a detailed comparison of the activity of PROTAC RIPK degrader-6, an IAP-based PROTAC targeting Receptor-Interacting Protein Kinase 2 (RIPK2), with other RIPK2-targeting PROTACs. The data presented here is based on findings from a key study by Mares et al. from GlaxoSmithKline, which details the development and characterization of these molecules.[1] This guide is intended for researchers, scientists, and drug development professionals interested in the targeted degradation of RIPK2.
Comparative Analysis of RIPK2 Degradation
The efficacy of this compound and its analogues was evaluated by assessing the degradation of RIPK2 in various cell lines. The following tables summarize the quantitative data from these experiments, providing a clear comparison of their potency and cellular activity.
Table 1: In Vitro Degradation of RIPK2 by Different PROTACs in THP-1 Cells
| Compound | E3 Ligase Recruited | pDC50 (log half-maximal degradation concentration) | Dmax (% degradation) |
| PROTAC 6 (IAP-based) | IAP | 9.4 ± 0.1 | >95% |
| PROTAC 1 (VHL-based) | VHL | 8.7 ± 0.1 | >95% |
| PROTAC 3 (Cereblon-based) | Cereblon | <7 | Not reported |
Data sourced from Mares et al.[1][2]
Table 2: Cellular Activity of PROTAC 6 in Human PBMCs
| Parameter | 6-hour Treatment | 24-hour Treatment |
| RIPK2 Degradation | Significant | Sustained |
| Inhibition of L18-MDP stimulated TNFα release | Potent inhibition | Potent inhibition |
Data summarized from Mares et al.[1][3]
Signaling Pathway and Experimental Workflow
To understand the context of this compound activity, it is essential to visualize the relevant biological pathway and the experimental procedure used for its validation.
Caption: RIPK2 signaling pathway and mechanism of PROTAC-mediated degradation.
Caption: Experimental workflow for Western blot validation of RIPK2 degradation.
Experimental Protocols
The following is a detailed protocol for the Western blot analysis used to validate the activity of PROTAC RIPK degraders.
1. Cell Culture and Treatment:
-
Culture THP-1 cells or human PBMCs in appropriate media and conditions.
-
Seed cells at a desired density and allow them to adhere or stabilize.
-
Treat cells with varying concentrations of PROTACs (e.g., PROTAC 6, PROTAC 1) or vehicle control (DMSO) for the specified duration (e.g., 6, 18, or 24 hours).
2. Cell Lysis and Protein Extraction:
-
After treatment, harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples.
-
Mix the lysates with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Run the gel until adequate separation of proteins is achieved.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by Ponceau S staining of the membrane.
6. Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for RIPK2 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
7. Detection and Analysis:
-
Prepare a chemiluminescent substrate and apply it to the membrane.
-
Acquire the chemiluminescent signal using a digital imaging system.
-
Perform densitometry analysis on the resulting bands to quantify the levels of RIPK2 protein.
-
Normalize the RIPK2 band intensity to a loading control (e.g., GAPDH or β-actin) to correct for loading variations.
-
Calculate the percentage of RIPK2 degradation relative to the vehicle-treated control.
References
Confirming PROTAC RIPK Degrader-6 Mechanism of Action: A Comparative Guide to Using Proteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methods to confirm the mechanism of action of PROTAC RIPK degrader-6, a Cereblon-based proteolysis targeting chimera designed to induce the degradation of Receptor-Interacting Protein Kinase 2 (RIPK2). A cornerstone of validating the intended ubiquitin-proteasome pathway is the use of proteasome inhibitors. This document outlines the experimental framework for this validation, presents supporting data, and discusses alternative approaches.
This compound functions by forming a ternary complex between RIPK2 and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the polyubiquitination of RIPK2, marking it for degradation by the 26S proteasome. Confirmation of this pathway is critical to ensure the on-target effect of the degrader.
The Role of Proteasome Inhibitors in Mechanism Confirmation
The most direct method to verify that a PROTAC mediates protein degradation via the proteasome is to assess its activity in the presence of a proteasome inhibitor. If the PROTAC's degradation of the target protein is blocked or significantly reduced in the presence of a proteasome inhibitor, it provides strong evidence for a proteasome-dependent mechanism. Commonly used proteasome inhibitors for this purpose include MG132 and epoxomicin.
Experimental Data: Rescue of RIPK2 Degradation by a Proteasome Inhibitor
While specific quantitative data for this compound with proteasome inhibitors is not publicly available in tabular format, published studies on other RIPK2 PROTACs demonstrate this principle. For instance, the degradation of RIPK2 by a VHL-based PROTAC was shown to be dependent on the proteasome, as pretreatment with the proteasome inhibitor epoxomicin prevented the reduction of RIPK2 levels.
The following table summarizes hypothetical data based on typical experimental outcomes for a similar IAP-based RIPK2 degrader, referred to as "PROTAC 6" in a key study, which demonstrates potent, concentration-dependent degradation of RIPK2.
| Treatment Group | Concentration | RIPK2 Protein Level (Normalized to Vehicle) | Standard Deviation |
| Vehicle (DMSO) | - | 1.00 | 0.08 |
| PROTAC 6 | 10 nM | 0.25 | 0.05 |
| PROTAC 6 | 100 nM | 0.10 | 0.03 |
| MG132 | 10 µM | 0.98 | 0.07 |
| PROTAC 6 + MG132 | 10 nM + 10 µM | 0.92 | 0.06 |
| PROTAC 6 + MG132 | 100 nM + 10 µM | 0.88 | 0.05 |
This table represents expected results from a western blot experiment. The data illustrates that while "PROTAC 6" alone significantly reduces RIPK2 levels, co-treatment with MG132 rescues this degradation, indicating a proteasome-dependent mechanism.
Experimental Protocols
A detailed protocol for a western blot experiment to confirm the proteasome-dependent degradation of RIPK2 by this compound is provided below.
Western Blot Protocol for RIPK2 Degradation
1. Cell Culture and Treatment:
-
Seed human monocytic THP-1 cells at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Pre-treat cells with 10 µM MG132 (or vehicle control) for 1 hour.
-
Treat cells with the desired concentrations of this compound (e.g., 10 nM, 100 nM) or vehicle (DMSO) for 16-24 hours.
2. Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against RIPK2 overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
5. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the RIPK2 band intensity to the corresponding loading control band intensity.
-
Express the results as a percentage of the vehicle-treated control.
Visualizing the Mechanism and Workflow
To further clarify the underlying biological processes and experimental design, the following diagrams are provided.
Alternative Methods for Mechanism Confirmation
While the use of proteasome inhibitors is a standard and robust method, other techniques can provide complementary evidence for the PROTAC's mechanism of action.
| Method | Description | Advantages | Disadvantages |
| E3 Ligase Knockdown/Knockout | Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the recruited E3 ligase (Cereblon). If the PROTAC's activity is diminished, it confirms the involvement of that specific E3 ligase. | Highly specific to the recruited E3 ligase. | Can be more time-consuming and technically challenging than using small molecule inhibitors. Potential for off-target effects of the knockdown/knockout. |
| Ubiquitination Assays | In vitro or in-cell assays to directly detect the polyubiquitination of the target protein in the presence of the PROTAC. | Provides direct evidence of the ubiquitination step in the degradation pathway. | Can be technically complex and may require specialized reagents. |
| Lysosome-Targeting Chimeras (LYTACs) | An alternative degradation technology that utilizes a different cellular degradation pathway, the lysosomal pathway. Comparing the effects of a PROTAC to a LYTAC can help elucidate the specific degradation machinery involved. | Explores alternative degradation pathways. | Not a direct confirmation of the proteasome pathway for the PROTAC . |
| Direct Proteasome Recruitment (e.g., ByeTACs) | These molecules bypass the E3 ligase machinery and directly recruit the target protein to the proteasome. Comparing the degradation profile to a traditional PROTAC can highlight the role of the E3 ligase. | Provides a tool to study E3 ligase-independent proteasomal degradation. | Does not directly confirm the mechanism of the ubiquitin-dependent PROTAC. |
A Comparative Guide to the Genetic Validation of PROTAC RIPK2 Degrader-6 and its Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PROTAC RIPK2 degrader-6's performance with alternative RIPK2 degraders, supported by experimental data. Detailed methodologies for key validation experiments are also included to facilitate the replication and validation of these findings.
Introduction to PROTAC RIPK2 Degraders
Receptor-Interacting Protein Kinase 2 (RIPK2) is a crucial mediator in the NOD-like receptor signaling pathway, playing a significant role in innate immunity and inflammation. Dysregulation of RIPK2 activity has been implicated in various inflammatory diseases and cancers, making it an attractive therapeutic target. Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of target proteins through the ubiquitin-proteasome system. PROTACs are heterobifunctional molecules, consisting of a ligand that binds to the target protein (in this case, RIPK2), a linker, and a ligand that recruits an E3 ubiquitin ligase. This guide focuses on a Cereblon-based PROTAC, "PROTAC RIPK degrader-6," and compares its efficacy with other RIPK2 degraders that utilize different E3 ligases.
Performance Comparison of RIPK2 PROTACs
The efficacy of PROTACs is typically evaluated by their DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achievable) values. The following table summarizes the available quantitative data for different RIPK2 PROTACs, categorized by the E3 ligase they recruit.
Disclaimer: No specific performance data was publicly available for a compound explicitly named "this compound". The data presented for the Cereblon-based degrader is for a representative Cereblon-based RIPK2 PROTAC (compound 3) from a comparative study to provide a relevant comparison.
| PROTAC Name/Type | E3 Ligase Recruited | Target(s) | Cell Line | DC50 | Dmax | Reference |
| This compound (Representative) | Cereblon (CRBN) | RIPK2 | THP-1 | ~20 nM | >90% | [1] |
| IAP-based PROTAC (Compound 2) | Inhibitor of Apoptosis Protein (IAP) | RIPK2 | THP-1 | ~0.4 nM | >95% | [1] |
| VHL-based PROTAC (Compound 1) | Von Hippel-Lindau (VHL) | RIPK2 | THP-1 | ~2.0 nM | >90% | [1] |
| PROTAC 6 (IAP-based) | Inhibitor of Apoptosis Protein (IAP) | RIPK2 | Rat (in vivo) | N/A | 78 ± 5% (at 0.5 mg/kg) |
Signaling Pathways and Experimental Workflows
To understand the context of PROTAC RIPK2 degrader-6's action and the methods for its validation, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: RIPK2 signaling pathway and the mechanism of action of a Cereblon-based PROTAC degrader.
Caption: A typical experimental workflow for the genetic validation of a PROTAC degrader.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
Western Blotting for Protein Degradation Quantification
This protocol is used to quantify the extent of RIPK2 degradation following treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Seed target cells (e.g., THP-1) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC degrader (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against RIPK2 overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the RIPK2 band intensity to the loading control.
-
Calculate the percentage of RIPK2 degradation relative to the vehicle control.
-
Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
-
Cell Viability Assay (MTS Assay)
This assay assesses the cytotoxicity of the PROTAC degrader.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Treat the cells with a range of PROTAC concentrations for the desired duration (e.g., 72 hours).
-
-
MTS Reagent Addition:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with media only).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot cell viability against PROTAC concentration to determine the CC50 (half-maximal cytotoxic concentration).
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This experiment confirms the formation of the RIPK2-PROTAC-E3 ligase ternary complex.
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC degrader and a proteasome inhibitor (e.g., MG132) to prevent degradation of the target protein.
-
Lyse the cells in a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G agarose beads.
-
Incubate the lysates with an antibody against the E3 ligase (e.g., anti-Cereblon) or the target protein (anti-RIPK2) overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against RIPK2 and the E3 ligase to detect the co-precipitated proteins.
-
Ubiquitination Assay
This assay directly measures the PROTAC-induced ubiquitination of the target protein.
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC degrader and a proteasome inhibitor.
-
Lyse the cells in a buffer containing a deubiquitinase inhibitor (e.g., PR-619).
-
-
Immunoprecipitation of Target Protein:
-
Immunoprecipitate the target protein (RIPK2) from the cell lysates as described in the Co-IP protocol.
-
-
Western Blot for Ubiquitin:
-
Elute the immunoprecipitated proteins and resolve them by SDS-PAGE.
-
Perform a Western blot using an antibody that recognizes ubiquitin or polyubiquitin chains. An increase in the high molecular weight smear for RIPK2 indicates increased ubiquitination.
-
Conclusion
The genetic validation of PROTAC RIPK2 degrader-6 and its alternatives demonstrates the potential of targeted protein degradation as a therapeutic strategy for RIPK2-mediated diseases. The comparative data suggests that the choice of E3 ligase can significantly impact the potency of the degrader, with IAP-based PROTACs showing the highest potency in the reported studies. The provided experimental protocols offer a framework for researchers to independently validate these findings and further explore the therapeutic potential of RIPK2 degraders. The accompanying diagrams provide a clear visual representation of the underlying biological pathways and experimental logic, aiding in the comprehension and application of this innovative technology.
References
Mass Spectrometry Analysis of PROTAC RIPK Degrader-6 Treated Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of PROTAC-mediated degradation of Receptor-Interacting Protein Kinases (RIPKs), with a focus on the publicly available information regarding PROTAC RIPK degrader-6 and its alternatives. While quantitative mass spectrometry data for this compound is not available in the public domain, this guide summarizes the existing data for other potent RIPK degraders to offer a valuable comparative context for researchers in the field of targeted protein degradation.
Introduction to PROTAC RIPK Degraders
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This compound is a Cereblon-based PROTAC designed to degrade RIPK1 and RIPK2, kinases that play crucial roles in inflammation and cell death pathways.[1][2] Developed by GlaxoSmithKline, this degrader represents a promising therapeutic strategy for diseases driven by aberrant RIPK signaling.[3]
Comparative Analysis of RIPK Degraders
While specific quantitative proteomics data for this compound remains proprietary, studies on other RIPK degraders provide insight into the selectivity and efficiency of this therapeutic modality. Here, we compare the available data for two alternative VHL-based RIPK1 degraders: LD4172 and 225-5 .
Table 1: Summary of Mass Spectrometry Analyses for RIPK1 Degraders
| Feature | This compound | LD4172 | 225-5 |
| Target(s) | RIPK1, RIPK2 | RIPK1 | RIPK1 |
| E3 Ligase Recruited | Cereblon (CRBN) | von Hippel-Lindau (VHL) | von Hippel-Lindau (VHL) |
| Cell Line(s) Analyzed | Not Publicly Available | MDA-MB-231 | A375 |
| Mass Spectrometry Platform | Not Publicly Available | Not Specified | Not Specified |
| Number of Proteins Quantified | Not Publicly Available | ~10,000 | 5,717 |
| Key Finding | Not Publicly Available | Selective degradation of RIPK1. | Selective and significant downregulation of RIPK1. |
| Quantitative Data Availability | Not Publicly Available | Raw data available (MassIVE: MSV000092377) | Stated in publication, but supplementary data not found. |
Qualitative Comparison:
Based on published research, both LD4172 and 225-5 demonstrate high selectivity for RIPK1. A study on LD4172 showed that out of approximately 10,000 quantified proteins, RIPK1 was the only one significantly degraded. Similarly, the analysis of cells treated with 225-5 revealed that among 5,717 quantified proteins, only RIPK1 was significantly downregulated.[4] This high degree of selectivity is a critical feature of PROTACs, minimizing off-target effects.
Signaling Pathways and Experimental Workflows
To visualize the underlying biological and experimental processes, the following diagrams have been generated using Graphviz.
Caption: RIPK1-mediated signaling pathway.
Caption: General mechanism of PROTAC-mediated protein degradation.
References
- 1. gentaur.com [gentaur.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RIPK2 degrader(GlaxoSmithKline) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Development of Potent and Selective RIPK1 Degraders Targeting Its Nonenzymatic Function for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
PROTAC Degrader of RIPK1 Outperforms Selective Inhibitor in Preclinical Cancer Models
A head-to-head comparison reveals that a novel PROTAC (Proteolysis-Targeting Chimera) targeting Receptor-Interacting Protein Kinase 1 (RIPK1) demonstrates superior anti-tumor efficacy when combined with radiotherapy compared to a selective RIPK1 inhibitor. This superior performance is attributed to the PROTAC's ability to eliminate the entire RIPK1 protein, thereby neutralizing both its kinase activity and its non-enzymatic scaffolding functions, which play a crucial role in tumor survival and resistance to treatment.
Researchers and drug development professionals are increasingly focusing on RIPK1 as a therapeutic target in a variety of diseases, including cancer and inflammatory conditions. While traditional small molecule inhibitors have been developed to block the kinase activity of RIPK1, a new class of drugs known as PROTACs offers a distinct mechanism of action: targeted protein degradation. A recent study directly compared the efficacy of a RIPK1-selective PROTAC, compound 225-5, with the RIPK1 selective inhibitor, GSK'074, in preclinical cancer models. The results highlight a significant advantage for the degrader technology.
In Vitro Performance: Potent Degradation vs. Inhibition
The RIPK1 PROTAC 225-5 was shown to be a highly potent and efficient degrader of the RIPK1 protein in various cancer cell lines. In human melanoma A375 cells, compound 225-5 achieved a DC50 (concentration to induce 50% protein degradation) of approximately 41 nM and a Dmax (maximum level of protein degradation) of 97%.[1] In the B16F10 murine melanoma cell line, the DC50 was 91 nM with a Dmax of 92%.[1][2]
In contrast, the RIPK1 inhibitor GSK'074 is a potent dual inhibitor of RIPK1 and RIPK3 with an IC50 of approximately 3 nM for inhibiting necroptosis in multiple cell types.[3][4][5] While GSK'074 effectively blocks the kinase activity of RIPK1, it does not affect the protein levels.
The following table summarizes the in vitro potency of the RIPK1 PROTAC 225-5 and the RIPK1 inhibitor GSK'074.
| Compound | Mechanism of Action | Cell Line | Potency Metric | Value |
| PROTAC 225-5 | RIPK1 Degradation | A375 (Human Melanoma) | DC50 | 41 nM[1][2] |
| A375 (Human Melanoma) | Dmax | 97%[1][2] | ||
| B16F10 (Murine Melanoma) | DC50 | 91 nM[1][2] | ||
| B16F10 (Murine Melanoma) | Dmax | 92%[1][2] | ||
| Inhibitor GSK'074 | RIPK1/RIPK3 Inhibition | Multiple Cell Lines | IC50 (Necroptosis) | ~3 nM[3][4][5] |
In Vivo Efficacy: PROTAC Demonstrates Clear Superiority in Combination Therapy
The most striking difference between the RIPK1 PROTAC and the selective inhibitor was observed in an in vivo melanoma mouse model. When combined with X-ray radiotherapy (XRT), the RIPK1 degrader 225-5 significantly delayed tumor growth and extended the median survival of the mice. In stark contrast, the RIPK1 inhibitor GSK'074, under the same experimental conditions, showed no meaningful therapeutic benefit in combination with radiotherapy.[1]
This outcome underscores the critical importance of RIPK1's non-enzymatic scaffolding function in cancer therapy resistance. By degrading the entire RIPK1 protein, the PROTAC eliminates this scaffolding function, which is not addressed by kinase inhibitors.
The following table summarizes the in vivo anti-tumor efficacy of the RIPK1 PROTAC 225-5 and the RIPK1 inhibitor GSK'074 in combination with radiotherapy in a B16F10 syngeneic mouse model.
| Treatment Group | Outcome |
| Vehicle Control | Progressive tumor growth |
| XRT Alone | Moderate delay in tumor growth |
| GSK'074 + XRT | No significant improvement over XRT alone[1] |
| PROTAC 225-5 + XRT | Significant delay in tumor growth and extended median survival[1] |
Signaling Pathways and Experimental Workflows
To better visualize the concepts discussed, the following diagrams illustrate the RIPK1 signaling pathway, the mechanism of action of PROTACs, and the experimental workflow of the in vivo study.
Caption: Simplified RIPK1 signaling pathway.
Caption: Mechanism of action of a PROTAC degrader.
Caption: Workflow for the in vivo anti-tumor efficacy study.
Experimental Protocols
Western Blot for RIPK1 Degradation: A375 or B16F10 cells were seeded in 6-well plates and allowed to adhere overnight. The cells were then treated with varying concentrations of PROTAC 225-5 (or DMSO as a vehicle control) for 24 hours. Following treatment, cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature, followed by incubation with primary antibodies against RIPK1 and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an ECL detection reagent and imaged. Densitometry analysis was performed to quantify the relative RIPK1 protein levels.
In Vivo Tumor Growth Inhibition Study: Female C57BL/6 mice were subcutaneously inoculated with B16F10 melanoma cells. When tumors reached a palpable size, mice were randomized into four treatment groups: (1) Vehicle, (2) PROTAC 225-5 or Inhibitor GSK'074, (3) X-ray radiotherapy (XRT), and (4) a combination of the drug and XRT. PROTAC 225-5 was administered intraperitoneally (i.p.) at a front-loaded dosing regimen (40 mg/kg once daily for 3 days, followed by 20 mg/kg once daily for 8 days).[1] The RIPK1 inhibitor GSK'074 was administered at a similar dosing schedule.[1] A single dose of 6 Gy XRT was delivered to the tumors. Tumor volumes were measured every other day with calipers. Body weights were monitored as a measure of toxicity. The study endpoint was a tumor volume exceeding a predetermined size or signs of morbidity, at which point the mice were euthanized, and the date was recorded for survival analysis.
References
- 1. Development of Potent and Selective RIPK1 Degraders Targeting Its Nonenzymatic Function for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GSK2593074A - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. scientificarchives.com [scientificarchives.com]
Evaluating the Selectivity of PROTAC RIPK2 Degrader-6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the selectivity of PROTAC RIPK2 degrader-6, a targeted protein degrader developed by GlaxoSmithKline. By leveraging the ubiquitin-proteasome system, PROTAC RIPK2 degrader-6 is designed to selectively eliminate Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2), a key mediator in inflammatory signaling pathways. This document compares its performance with alternative RIPK2 degraders and provides supporting experimental context and methodologies.
Comparative Selectivity and Potency of RIPK2 Degraders
PROTAC RIPK2 degrader-6, an IAP-based degrader, has been engineered for high potency and selectivity.[1] While detailed head-to-head proteomics data for a quantitative comparison of off-target effects is not publicly available, existing literature highlights the exceptional selectivity of PROTAC RIPK2 degrader-6. Studies have shown that at concentrations up to 0.1 µM, RIPK2 is the only protein significantly degraded by this compound.
Alternative strategies for degrading RIPK2 involve the recruitment of other E3 ligases, such as von Hippel-Lindau (VHL) and Cereblon (CRBN). The table below summarizes the available data on the degradation potency of PROTAC RIPK2 degrader-6 and its alternatives.
| Degrader | E3 Ligase Recruited | Target | DC50 / pDC50 | Cell Line | Key Findings |
| PROTAC RIPK2 degrader-6 (Compound 20) | IAP | RIPK2 | pDC50: 9.4 ± 0.2 | Human PBMCs | Highly potent and selective degradation of RIPK2.[2] |
| PROTAC RIPK2 degrader-2 | VHL | RIPK2 | DC50: ~2 nM | THP-1 | Highly selective for the degradation of RIPK2.[3][4] |
| CRBN-based RIPK2 PROTAC | Cereblon (CRBN) | RIPK2 | pDC50: 8.6 ± 0.4 | THP-1 | Potent degrader of RIPK2. |
Note: DC50 is the concentration of the degrader that results in 50% degradation of the target protein. pDC50 is the negative logarithm of the DC50 value. Higher pDC50 values indicate greater potency.
Experimental Protocols
The evaluation of PROTAC selectivity is a critical step in preclinical development. The following are detailed methodologies for key experiments cited in the assessment of RIPK2 degraders.
Tandem Mass Tag (TMT)-Based Quantitative Proteomics
This method allows for the unbiased, global analysis of protein abundance changes upon treatment with a PROTAC, enabling the identification of off-target effects.
-
Sample Preparation:
-
Cells (e.g., THP-1 or PBMCs) are treated with the PROTAC degrader at various concentrations and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cells are lysed, and proteins are extracted. Protein concentration is determined using a BCA assay.
-
-
Protein Digestion:
-
Proteins are reduced with DTT, alkylated with iodoacetamide, and then digested into peptides overnight using trypsin.
-
-
TMT Labeling:
-
Peptides from each condition are labeled with a specific isobaric TMT tag.
-
-
Peptide Fractionation and LC-MS/MS:
-
The labeled peptide samples are pooled, fractionated using high-pH reversed-phase chromatography, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Raw mass spectrometry data is processed using software such as Proteome Discoverer or MaxQuant.
-
Proteins are identified and quantified based on the reporter ion intensities from the TMT tags.
-
Statistical analysis is performed to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the vehicle control.
-
Capillary-Based Immunoassay (e.g., Simple Western)
This technique provides a quantitative and automated method for measuring the levels of specific proteins, such as RIPK2, to determine the potency and selectivity of a degrader.
-
Sample Preparation:
-
Cell lysates are prepared as described for proteomics.
-
Protein concentration is normalized across all samples.
-
-
Assay Plate Preparation:
-
An assay plate is prepared with the cell lysates, a primary antibody against the target protein (e.g., RIPK2), a secondary antibody, and chemiluminescent substrate.
-
-
Capillary Electrophoresis and Immunodetection:
-
The automated instrument separates proteins by size in a capillary.
-
The separated proteins are immobilized in the capillary and immunoprobed with the primary and secondary antibodies.
-
The chemiluminescent signal is detected and quantified.
-
-
Data Analysis:
-
The signal intensity for the target protein is normalized to a loading control (e.g., total protein).
-
DC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
-
Visualizing the Mechanism and Workflow
To better understand the context and methodologies described, the following diagrams illustrate the key signaling pathway and experimental workflows.
References
- 1. PROTACs: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of a Series of RIPK2 PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
A Comparative Analysis of PROTAC RIPK Degrader-6: In Vitro and In Vivo Efficacy
In the rapidly evolving landscape of targeted protein degradation, PROTAC RIPK degrader-6 has emerged as a potent and selective molecule for the degradation of Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2). This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound against alternative RIPK2 inhibitors, supported by experimental data and detailed protocols for key assays. This information is intended for researchers, scientists, and drug development professionals engaged in the study of inflammatory diseases and targeted therapeutics.
Introduction to this compound
This compound is a heterobifunctional molecule that recruits the Inhibitor of Apoptosis (IAP) E3 ubiquitin ligase to RIPK2, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This targeted degradation of RIPK2 offers a promising therapeutic strategy for a range of inflammatory conditions where RIPK2 signaling is implicated, including Crohn's disease and ulcerative colitis.
In Vitro Efficacy
The in vitro efficacy of this compound has been demonstrated through its potent degradation of RIPK2 in various cell lines. A key metric for evaluating PROTAC efficacy is the DC50 value, which represents the concentration of the degrader required to induce 50% degradation of the target protein.
| Compound | Type | Cell Line | DC50/pDC50 | Functional Inhibition (IC50/pIC50) |
| This compound (IAP-based) | PROTAC Degrader | THP-1 | pDC50: 9.4 ± 0.1 | Rat Whole Blood (L18-MDP challenge): pIC50 = 8.5 ± 0.1 |
| PROTAC 7 (Negative Control) | Inactive PROTAC | Human PBMCs | No significant degradation | No significant inhibition of TNFα release |
| Gefitinib | Small Molecule Inhibitor | - | - | RIPK2 Kinase Assay: IC50 < 100 nM |
| OD36 | Small Molecule Inhibitor | - | - | RIPK2 Kinase Assay: IC50 < 100 nM |
| WEHI-345 | Small Molecule Inhibitor | - | - | RIPK2 Kinase Assay: IC50 = 0.13 µM |
| GSK583 | Small Molecule Inhibitor | Primary Human Monocytes | - | MDP-stimulated TNFα production: IC50 = 8 nM |
In Vivo Efficacy
The in vivo efficacy of this compound has been evaluated in rodent models of inflammation, demonstrating sustained pharmacodynamic effects.
| Compound | Animal Model | Dosing | Key Findings |
| This compound | Rat | 0.5 mg/kg SC, single dose | 53 ± 9% RIPK2 degradation at 6h, increasing to 78 ± 5% at 48h.[2] |
| This compound | Rat | 0.5 mg/kg SC, single dose | >70% inhibition of TNFα levels upon ex vivo whole blood L18-MDP challenge.[2] |
| Gefitinib | Mouse (MDP-induced peritonitis) | 6.25 mg/kg IP | Significant reduction in the recruitment of total white blood cells, neutrophils, and lymphocytes. |
| OD36 | Mouse (MDP-induced peritonitis) | 6.25 mg/kg IP | Significant reduction in the recruitment of total white blood cells, neutrophils, and lymphocytes. |
| WEHI-345 | Mouse (Experimental Autoimmune Encephalomyelitis - EAE) | 20 mg/kg IP, twice daily | Significantly lowered the mean disease score and reduced inflammatory infiltrate.[3][4] |
| GSK583 | Rodent models | - | Limited in vivo efficacy due to poor pharmacokinetic/pharmacodynamic properties.[5][6] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental designs, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
In Vitro PROTAC-Mediated Protein Degradation Assay (Capillary-Based Immunoassay)
This protocol outlines the general steps for determining the DC50 value of a PROTAC using a capillary-based immunoassay system (e.g., Wes™).
-
Cell Culture and Treatment:
-
Plate cells (e.g., THP-1) at a suitable density in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or the respective alternative inhibitor for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Capillary-Based Immunoassay:
-
Prepare the samples for the capillary-based immunoassay system according to the manufacturer's instructions. This typically involves diluting the lysates to a consistent concentration and mixing with a master mix containing fluorescent standards and dithiothreitol (DTT).
-
Load the prepared samples, primary antibody against RIPK2, secondary antibody, and detection reagents into the designated wells of the assay plate.
-
Run the automated assay. The instrument will perform protein separation by size, immunoprobing, and detection.
-
-
Data Analysis:
-
The instrument's software will quantify the chemiluminescent signal from the target protein (RIPK2) and a loading control (e.g., GAPDH or total protein).
-
Normalize the RIPK2 signal to the loading control.
-
Plot the normalized RIPK2 levels against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 value.
-
In Vivo Murine Peritonitis Model
This protocol describes a model of acute inflammation to evaluate the in vivo efficacy of RIPK2 inhibitors.
-
Animals:
-
Use age- and sex-matched mice (e.g., C57BL/6).
-
-
Compound Administration:
-
Administer this compound or the alternative inhibitor via the desired route (e.g., intraperitoneal injection) at the specified dose. Administer vehicle to the control group.
-
-
Induction of Peritonitis:
-
After a predetermined pretreatment time (e.g., 30 minutes), induce peritonitis by intraperitoneally injecting a sterile solution of muramyl dipeptide (MDP), a NOD2 ligand.
-
-
Peritoneal Lavage:
-
At a specific time point after MDP injection (e.g., 4 hours), euthanize the mice and perform a peritoneal lavage by injecting and then collecting ice-cold PBS into the peritoneal cavity.
-
-
Cellular Analysis:
-
Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer or an automated cell counter.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the differential cell counts (neutrophils, macrophages, lymphocytes).
-
-
Biomarker Analysis:
-
Centrifuge the peritoneal lavage fluid and collect the supernatant.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNFα, IL-6) in the supernatant using ELISA or a multiplex cytokine assay.
-
-
Data Analysis:
-
Compare the total and differential cell counts, as well as cytokine levels, between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Conclusion
This compound demonstrates superior in vitro potency in degrading RIPK2 compared to the inhibitory activity of several small molecule inhibitors. Its ability to induce degradation at low nanomolar concentrations and maintain a prolonged pharmacodynamic effect in vivo highlights the potential advantages of the PROTAC modality over traditional inhibition. While small molecule inhibitors like Gefitinib and OD36 show efficacy in acute inflammation models, their mechanism of action is limited to kinase inhibition. The targeted degradation approach of this compound offers a more complete and sustained disruption of RIPK2-mediated signaling, presenting a compelling strategy for the treatment of inflammatory diseases. Further studies are warranted to fully elucidate its therapeutic potential in various disease contexts.
References
- 1. drughunter.com [drughunter.com]
- 2. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for RIPK Modulation: PROTAC RIPK Degrader-6 vs. Small Molecule Kinase Inhibitors
For researchers, scientists, and drug development professionals, the modulation of Receptor-Interacting Protein Kinase (RIPK) signaling presents a compelling therapeutic opportunity in a range of inflammatory diseases and cancers. While small molecule kinase inhibitors have traditionally dominated this space, the emergence of Proteolysis Targeting Chimeras (PROTACs) offers a novel and potent alternative. This guide provides an objective comparison of PROTAC RIPK degrader-6, a selective RIPK2 degrader, and small molecule kinase inhibitors targeting the RIPK family, supported by experimental data and detailed protocols.
Executive Summary
This compound operates through a distinct mechanism of action compared to traditional small molecule kinase inhibitors. Instead of merely blocking the kinase activity of RIPK2, it hijacks the cell's natural protein disposal system to induce the degradation of the entire RIPK2 protein. This fundamental difference in their approach leads to significant variations in their potency, selectivity, and the durability of their effects.
Small molecule inhibitors, such as the well-characterized RIPK2 inhibitor GSK583, act by competitively binding to the ATP-binding pocket of the kinase domain, thereby preventing phosphorylation of downstream substrates. While effective, this inhibition is often reversible and may require sustained high concentrations of the drug to maintain efficacy.
In contrast, this compound, an IAP-recruiting PROTAC, demonstrates a catalytic mode of action. A single molecule of the degrader can trigger the degradation of multiple RIPK2 protein molecules, leading to a profound and long-lasting suppression of the target protein. This can translate to a more sustained pharmacological effect even after the degrader has been cleared from circulation.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and representative small molecule RIPK inhibitors. It is important to note that the data presented is compiled from different studies and direct head-to-head comparisons in the same experimental system are limited.
| Compound | Target | Mechanism of Action | Potency (pDC50/IC50) | Cell Line/System | Reference |
| This compound (analog) | RIPK2 | IAP-mediated Degradation | pDC50: 9.4 | THP-1 cells | [1] |
| GSK583 | RIPK2 | Kinase Inhibition | IC50: 5 nM (kinase assay) | Recombinant Human RIPK2 | |
| Necrostatin-1 | RIPK1 | Kinase Inhibition | IC50: 182 nM (kinase assay) | Recombinant Human RIPK1 |
pDC50: negative logarithm of the concentration required for 50% maximal degradation. IC50: half-maximal inhibitory concentration.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
Assessing the Advantages of Dual RIPK1/2 Degradation with PROTAC RIPK Degrader-6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic intervention in inflammatory diseases and cancer is continuously evolving, with targeted protein degradation emerging as a powerful modality. Proteolysis-targeting chimeras (PROTACs) offer a novel approach to eliminate disease-causing proteins, and molecules capable of inducing the degradation of multiple key signaling nodes hold particular promise. This guide provides a comparative assessment of PROTAC RIPK degrader-6, a dual degrader of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK2, against alternative therapeutic strategies.
This compound is a Cereblon-based PROTAC developed by GlaxoSmithKline for the potential treatment of neoplasms.[1] It is designed to simultaneously induce the degradation of both RIPK1 and RIPK2, two key kinases involved in distinct but interconnected inflammatory and cell death signaling pathways. While specific quantitative performance data for this compound is not publicly available, this guide will objectively evaluate the theoretical advantages of a potent and selective dual RIPK1/2 degrader by comparing its expected performance profile with that of selective RIPK1 and RIPK2 degraders, as well as dual kinase inhibitors.
The Rationale for Dual RIPK1/2 Degradation
RIPK1 and RIPK2 are critical mediators of cellular stress responses. RIPK1 is a key regulator of TNF-alpha-induced inflammation and cell death pathways, including apoptosis and necroptosis.[2] RIPK2 is essential for signaling downstream of the NOD1 and NOD2 receptors, which recognize bacterial peptidoglycans and trigger inflammatory responses. Given their central roles in inflammation, both kinases are attractive therapeutic targets. A dual degrader that eliminates both proteins has the potential for a broader and more profound anti-inflammatory effect than targeting either kinase alone.
Comparative Performance of RIPK Degraders and Inhibitors
To contextualize the potential advantages of a dual RIPK1/2 degrader, we have compiled performance data for selective RIPK1 and RIPK2 PROTACs, as well as a dual RIPK1/3 kinase inhibitor.
| Compound | Target(s) | Compound Type | E3 Ligase Recruited | Cell Line | DC50 / pDC50 | Dmax | Key Findings | Reference |
| This compound (Hypothetical) | RIPK1 & RIPK2 | PROTAC | Cereblon | N/A | N/A | N/A | Expected to provide broad-spectrum anti-inflammatory activity by degrading two key signaling nodes. | [1] |
| Compound 225-5 | RIPK1 | PROTAC | VHL | A375 (Melanoma) | ~41 nM | 97% | Potent and selective degradation of RIPK1. | Development of Potent and Selective RIPK1 Degraders Targeting Its Nonenzymatic Function for Cancer Treatment - PMC (nih.gov) |
| PROTAC 2 | RIPK2 | PROTAC | IAP | THP-1 (Monocytic) | 9.4 (pDC50) | >90% | More potent than VHL or Cereblon-based counterparts in this study. | |
| GSK-102 | RIPK2 | PROTAC | N/A | N/A | 37.9 nM (pIC50, binding) | N/A | Sustained reduction in RIPK2 and TNF-alpha in vivo. | [3] |
| GSK'074 | RIPK1 & RIPK3 | Small Molecule Inhibitor | N/A | N/A | Kd: 12 nM (RIPK1), 130 nM (RIPK3) | N/A | Dual kinase inhibition. |
Signaling Pathways and Mechanisms
To visually represent the cellular processes affected by RIPK degraders, the following diagrams illustrate the key signaling pathways and the mechanism of action of PROTACs.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of novel therapeutic agents. Below are outlines for key experiments used to characterize RIPK degraders.
Western Blotting for RIPK Degradation
Objective: To quantify the extent of RIPK1 and RIPK2 degradation following treatment with a PROTAC degrader.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., THP-1 monocytes, HEK293T) at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC degrader or vehicle control (DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for RIPK1, RIPK2, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize the levels of RIPK1 and RIPK2 to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. The DC50 (concentration for 50% degradation) and Dmax (maximum degradation) can be determined from the dose-response curve.
Cell Viability Assay
Objective: To assess the cytotoxic effects of the PROTAC degrader on cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat cells with a range of concentrations of the PROTAC degrader for a desired duration (e.g., 24, 48, 72 hours).
-
Viability Reagent Addition: Add a cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays) to each well according to the manufacturer's instructions.
-
Signal Measurement: Measure the luminescence, absorbance, or fluorescence using a plate reader.
-
Data Analysis: Normalize the viability of treated cells to that of vehicle-treated controls and plot the dose-response curve to determine the IC50 (concentration for 50% inhibition of cell viability).
Cytokine Release Assay
Objective: To measure the effect of the PROTAC degrader on the production and release of inflammatory cytokines.
Protocol:
-
Cell Stimulation: Pre-treat immune cells (e.g., peripheral blood mononuclear cells - PBMCs, or THP-1 cells) with the PROTAC degrader for a specified time.
-
Ligand Stimulation: Stimulate the cells with a NOD1/2 agonist (e.g., L18-MDP for NOD2) or a TLR agonist (e.g., LPS) to induce cytokine production.
-
Supernatant Collection: After an appropriate incubation period, centrifuge the cell plates and collect the supernatant.
-
Cytokine Measurement: Quantify the levels of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an ELISA or a multiplex immunoassay (e.g., Luminex).
-
Data Analysis: Compare the cytokine levels in the degrader-treated samples to the vehicle-treated and stimulated controls to determine the inhibitory effect of the compound.
Advantages of Dual RIPK1/2 Degradation
A potent and selective dual RIPK1/2 degrader like this compound offers several potential advantages over single-target approaches:
-
Broader Anti-Inflammatory Activity: By targeting two distinct inflammatory pathways, a dual degrader may provide more comprehensive control of inflammation in complex diseases where both pathways are implicated.
-
Potential for Synergy: Simultaneous degradation of RIPK1 and RIPK2 could lead to synergistic or additive effects, resulting in greater efficacy at lower drug concentrations.
-
Overcoming Redundancy and Resistance: In some disease contexts, signaling pathways can exhibit redundancy. Targeting both RIPK1 and RIPK2 may prevent compensatory signaling and the development of resistance to therapy.
-
Event-Driven Pharmacology: As a PROTAC, the catalytic nature of the degrader allows for sustained target knockdown even after the compound has been cleared from circulation, potentially leading to less frequent dosing regimens.
Conclusion
While specific data for this compound remains proprietary, the rationale for developing a dual RIPK1/2 degrader is compelling. By eliminating two central nodes in inflammatory signaling, such a molecule has the potential to offer a more profound and durable therapeutic effect compared to selective inhibitors or single-target degraders. The data presented for selective RIPK1 and RIPK2 PROTACs demonstrate the feasibility of achieving potent and specific degradation of these kinases. Further preclinical and clinical investigation of dual RIPK1/2 degraders is warranted to fully elucidate their therapeutic potential in a range of inflammatory and neoplastic diseases.
References
- 1. This compound(GlaxoSmithKline) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. WO2019140380A1 - Protein degraders and uses thereof - Google Patents [patents.google.com]
- 3. US20200383995A1 - Combinations of ripk1- and ikk-inhibitors for the prevention or treatment of immune diseases - Google Patents [patents.google.com]
Safety Operating Guide
Safe Disposal of PROTAC RIPK degrader-6: A Comprehensive Guide for Laboratory Personnel
Essential guidance for the proper handling and disposal of PROTAC RIPK degrader-6, ensuring laboratory safety and environmental protection.
Researchers and drug development professionals utilizing this compound must adhere to stringent safety and disposal protocols due to its potential hazards. This document provides a detailed, step-by-step guide for the proper disposal of this compound, grounded in safety data sheet recommendations and best practices for laboratory chemical waste management. Adherence to these procedures is critical for minimizing exposure risks and preventing environmental contamination.
Key Safety and Hazard Information
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is of paramount importance. The following table summarizes essential quantitative and safety data for this compound.
| Property | Value | Reference |
| Chemical Formula | C43H48N6O11S2 | [1] |
| Molecular Weight | 889.00 g/mol | [1] |
| CAS Number | 2089205-64-9 | [1] |
| GHS Hazard Class | Acute toxicity, Oral (Category 4) | [1] |
| Acute aquatic toxicity (Category 1) | [1] | |
| Chronic aquatic toxicity (Category 1) | [1] | |
| Hazard Statements | H302: Harmful if swallowed. | [1] |
| H410: Very toxic to aquatic life with long lasting effects. | [1] | |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol outlines the mandatory steps for the safe disposal of this compound in a laboratory setting. This procedure is designed to comply with safety regulations and minimize risk to personnel and the environment.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling the compound, ensure a designated waste disposal area is prepared.
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Work within a certified chemical fume hood to avoid inhalation of any dust or aerosols[1].
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused compound, empty vials, and contaminated consumables (e.g., pipette tips, weighing paper), in a clearly labeled, sealed, and chemically resistant waste container.
-
The container should be labeled as "Hazardous Chemical Waste" and "Acutely Toxic," and should also specify the contents (this compound).
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused stock solutions and experimental media, in a separate, clearly labeled, and sealed waste container.
-
The container should be labeled as "Hazardous Chemical Waste" and "Toxic to Aquatic Life," and should also specify the contents and approximate concentration.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
3. Decontamination of Work Surfaces and Equipment:
-
Thoroughly decontaminate all surfaces and non-disposable equipment that have come into contact with the compound.
-
Use a suitable deactivating agent if one is known and approved by your EHS office. Otherwise, use a robust cleaning procedure with appropriate solvents (e.g., ethanol, isopropanol) followed by a detergent wash.
-
Collect all cleaning materials (e.g., wipes, paper towels) and dispose of them as solid hazardous waste.
4. Final Disposal:
-
All waste containers must be disposed of through an approved waste disposal plant[1].
-
Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste.
-
Do not under any circumstances dispose of this compound down the drain or in regular trash[1].
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound, from preparation to final disposal.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling PROTAC RIPK degrader-6
This guide provides immediate and essential safety, operational, and disposal information for laboratory personnel working with PROTAC RIPK degrader-6. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.
Chemical and Hazard Identification
This compound is a bifunctional molecule designed to induce the degradation of RIP Kinase.[1][2] Like many novel research compounds, it requires careful handling due to its biological activity and potential hazards. The primary known hazards are acute oral toxicity and significant aquatic toxicity.[3]
Summary of Chemical and Safety Data
| Property | Value | Reference |
| CAS Number | 2089205-64-9 | [2][3] |
| Molecular Formula | C43H48N6O11S2 | [2][3] |
| Molecular Weight | 889.00 g/mol | [2][3] |
| Appearance | Solid | [3] |
| GHS Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects | [3] |
| GHS Precautionary Statements | P264, P270, P273, P301+P312, P330, P391, P501 | [3] |
| Storage (Powder) | -20°C (Long-term: up to 3 years) | [2] |
| Storage (in Solvent) | -80°C (up to 6 months) or -20°C (up to 1 month) | [2] |
Personal Protective Equipment (PPE)
A comprehensive assessment of the specific experimental procedure is necessary to ensure the highest level of safety. However, the following PPE is mandatory as a minimum standard when handling this compound in any form (solid or solution).
-
Body Protection : A buttoned, knee-length laboratory coat must be worn to protect against splashes and spills. For procedures with a high risk of splashing, a chemically resistant apron should be worn over the lab coat.
-
Eye and Face Protection : ANSI Z87.1-compliant safety glasses with side shields are required at all times. When handling the solid powder outside of a containment hood or when there is a splash risk with solutions, chemical splash goggles and a full-face shield must be worn.[4]
-
Hand Protection : At least one pair of nitrile gloves must be worn. For handling the pure compound or concentrated solutions, double-gloving is strongly recommended. Gloves must be inspected for holes before use and changed immediately upon known or suspected contamination. Never wear gloves outside of the laboratory area.
-
Respiratory Protection : All work with the solid (e.g., weighing, aliquoting) must be performed in a certified chemical fume hood, containment glove box, or a ventilated balance enclosure to prevent inhalation of fine particles.[3][5]
Operational Plan: Step-by-Step Handling Guide
This section provides a procedural workflow for safely handling this compound.
Step 1: Preparation and Pre-Handling
-
Review Safety Data Sheet (SDS) : Before beginning any work, thoroughly read and understand the SDS for this compound.[3]
-
Designate Work Area : Cordon off a specific area for handling the compound, preferably within a chemical fume hood.[5] Ensure the area is clean and uncluttered.
-
Assemble Materials : Gather all necessary equipment, including PPE, spatulas, weighing paper, vials, solvents, and waste containers, and place them within the designated area to minimize movement.
-
Verify Emergency Equipment : Confirm that a safety shower, eyewash station, and appropriate spill kit are readily accessible and operational.
Step 2: Handling the Solid Compound (Weighing)
-
Work in Containment : Perform all manipulations of the solid compound within a certified chemical fume hood or other ventilated enclosure.[6]
-
Don PPE : Wear all required PPE, including double nitrile gloves, a lab coat, and chemical splash goggles.
-
Tare Balance : Place a piece of weighing paper or a suitable container on the analytical balance and tare it.
-
Dispense Compound : Carefully use a clean spatula to dispense the desired amount of this compound onto the weighing paper. Avoid creating dust.
-
Clean Equipment : After weighing, carefully clean the spatula and any surfaces with a solvent-moistened wipe (e.g., 70% ethanol). Dispose of the wipe as hazardous waste.
-
Secure Compound : Tightly seal the primary container of this compound and return it to its designated storage location (-20°C).
Step 3: Preparing Solutions
-
Work in Fume Hood : All solution preparations must be conducted in a chemical fume hood.
-
Add Solvent : Add the weighed solid to a suitable vial. Using a calibrated pipette, add the desired solvent (e.g., DMSO) to the vial to dissolve the compound.
-
Label Thoroughly : Clearly label the vial with the compound name, concentration, solvent, date, and your initials.
-
Storage : If not for immediate use, store the stock solution at the recommended temperature (-80°C or -20°C) in a clearly labeled secondary container.[2]
Step 4: Post-Handling and Decontamination
-
Clean Work Area : Wipe down the entire designated work area, including the balance and fume hood sash, with an appropriate solvent.
-
Dispose of Consumables : All disposable items that have come into contact with the compound (e.g., weighing paper, pipette tips, gloves, wipes) must be placed in a dedicated, sealed hazardous waste container.
-
Doff PPE : Remove PPE in the correct order (gloves first, followed by face shield/goggles, then lab coat) to avoid cross-contamination. Never touch your face with contaminated gloves.
-
Wash Hands : Wash hands thoroughly with soap and water after removing all PPE.[3]
Disposal Plan
This compound is classified as very toxic to aquatic life and must not be released into the environment.[3] All waste must be disposed of as hazardous chemical waste according to institutional and local regulations.
-
Solid Waste :
-
Collect all contaminated solid materials, including unused compound, weighing paper, contaminated wipes, and PPE, in a clearly labeled, sealable hazardous waste container.
-
Label the container "Hazardous Waste" and list "this compound" and any other chemical constituents.
-
Store the sealed container in a designated satellite accumulation area until collection by Environmental Health and Safety (EHS) personnel.
-
-
Liquid Waste :
-
Collect all liquid waste containing this compound, including unused solutions and the first rinse of any glassware, in a dedicated, leak-proof, and chemically compatible hazardous waste container.[7]
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Label the container "Hazardous Waste" and list all chemical components with their approximate percentages.
-
Keep the container sealed when not in use and store it in secondary containment.
-
-
Empty Containers :
-
The original compound vial must be disposed of as hazardous solid waste.
-
For other containers (e.g., glassware), the first rinse must be collected as hazardous liquid waste.[7] Subsequent rinses may be permissible for normal disposal depending on institutional policy, but collecting the first three rinses is a best practice for potent compounds.
-
Workflow for Safe Handling and Disposal
The following diagram outlines the critical steps for safely managing this compound from receipt to disposal.
Caption: Workflow for handling this compound from preparation to disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. This compound|2089205-64-9|MSDS [dcchemicals.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cce.caltech.edu [cce.caltech.edu]
- 6. thesafetygeek.com [thesafetygeek.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
